2-Chlorophenyl trifluoromethanesulfonate
Description
The exact mass of the compound 2-Chlorophenyl trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chlorophenyl trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chlorophenyl trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-chlorophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O3S/c8-5-3-1-2-4-6(5)14-15(12,13)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLNEJOQAOFUTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OS(=O)(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342402 | |
| Record name | 2-Chlorophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66107-36-6 | |
| Record name | 2-Chlorophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chlorophenyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-Chlorophenyl Trifluoromethanesulfonate
CAS No: 66107-36-6
Formula:
Executive Summary
This technical guide details the synthesis of 2-chlorophenyl trifluoromethanesulfonate (2-chlorophenyl triflate), a critical electrophile in organometallic cross-coupling reactions. While aryl chlorides are often sluggish in palladium-catalyzed couplings due to the strength of the
This guide prioritizes the Triflic Anhydride (
Chemical Rationale & Mechanism[1]
Why Triflate?
The utility of 2-chlorophenyl triflate lies in its chemoselectivity.[1] In a bis-electrophile system containing both a chloride and a triflate on the same aromatic ring, Pd(0) catalysts will preferentially undergo oxidative addition at the
Reaction Mechanism
The synthesis proceeds via Nucleophilic Sulfonylation . The base (pyridine) serves two roles:
-
Deprotonation: Converts 2-chlorophenol into the more nucleophilic phenoxide.
-
Scavenger: Neutralizes the liberated triflic acid (
) to prevent acid-catalyzed decomposition or polymerization.
DOT Diagram: Mechanistic Pathway
Caption: Nucleophilic activation of 2-chlorophenol followed by sulfonyl transfer from triflic anhydride.
Synthetic Routes & Optimization
While
| Parameter | Route A: Triflic Anhydride ( | Route B: Comins' Reagent ( |
| Reactivity | High (Exothermic) | Moderate (Mild) |
| Atom Economy | High | Low (Generates sulfonamide waste) |
| Cost | Moderate | High |
| Temp.[2] Range | -78°C to 0°C | 0°C to RT |
| Purification | Aqueous workup usually sufficient | Chromatography often required |
| Recommendation | Primary Choice for Scale-up | Use only if acid-sensitive groups present |
Detailed Experimental Protocol (Route A)
Safety Warning: Triflic anhydride is highly corrosive and reacts violently with water. Pyridine is toxic and flammable. Perform all operations in a fume hood.
Reagents & Materials
-
Substrate: 2-Chlorophenol (1.0 equiv)
-
Reagent: Trifluoromethanesulfonic anhydride (
) (1.1 - 1.2 equiv) -
Base: Pyridine (2.0 - 2.5 equiv) - Acts as solvent and base, or use DCM with Pyridine additive.
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology
Workflow Diagram
Caption: Standard operating procedure for the triflation of 2-chlorophenol.
Protocol Narrative:
-
Setup: Charge a flame-dried 3-neck round-bottom flask with 2-chlorophenol (10 mmol) and anhydrous DCM (30 mL) under an inert atmosphere (
or Ar). -
Base Addition: Add dry pyridine (25 mmol). The solution may warm slightly.
-
Cooling: Cool the mixture to -10°C using an ice/salt bath. Causality: Lower temperatures prevent the formation of "black tar" byproducts associated with pyridine ring opening or polymerization.
-
Electrophile Addition: Add
(12 mmol) dropwise via a syringe pump or pressure-equalizing addition funnel over 20 minutes.-
Observation: White fumes may form if the system is not sealed well (reaction with ambient moisture). The solution will turn from colorless to pale yellow/orange.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.
-
Workup (Self-Validating Step):
-
Quench with ice-cold water (20 mL).
-
Critical Step: Wash the organic layer with 0.5 M HCl (2 x 20 mL). Why? This removes the excess pyridine and pyridinium salts. If omitted, the product will be contaminated with pyridine, which poisons downstream Pd-catalysts.
-
Wash with sat.
and Brine.[6] -
Dry over
, filter, and concentrate in vacuo.
-
Purification & Stability
-
Crude State: Usually a colorless to pale yellow oil.
-
Purification: If purity <95%, purify via flash column chromatography on silica gel (Eluent: 100% Hexanes to 5% EtOAc/Hexanes).
-
Note: Aryl triflates can hydrolyze on silica if the elution is too slow or the silica is too acidic. Add 1%
to the eluent if degradation is observed.
-
-
Storage: Store at <4°C under inert gas. Stable for months if moisture is excluded.
Characterization & QC
To ensure the protocol worked, verify against these expected metrics:
- NMR: Single peak around -72 to -74 ppm . (Triflic acid impurity appears at -78 ppm).
- NMR: Aromatic protons for the 2-chlorophenyl ring. Absence of broad pyridine peaks (check >8.5 ppm region).
-
GC-MS: Parent ion
at 260/262 (Cl isotope pattern).
Applications in Drug Discovery
2-Chlorophenyl triflate is a modular building block.
Application Workflow
Caption: Divergent synthesis pathways utilizing the chemoselective reactivity of the triflate group.
References
-
Organic Syntheses , Coll.[7][8] Vol. 10, p.147 (2004); Vol. 79, p.43 (2002). Preparation of n-Butyl 4-Chlorophenyl Sulfide (Includes protocol for 4-chlorophenyl triflate).Link
-
Tokyo Chemical Industry (TCI) . Product Specification: 2-Chlorophenyl Trifluoromethanesulfonate.[9][10][11]Link
-
Baraznenok, I. L., et al. "Chemical Transformations Induced by Triflic Anhydride."[7] Tetrahedron, 56(20), 3077–3119 (2000).[7] Link[7]
-
Frantz, D. E., et al. "Practical Synthesis of Aryl Triflates under Aqueous Conditions."[3] Organic Letters, 4(26), 4717–4718 (2002). Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. How to prepare 2-(trimethylsilyl)phenyl trifluoromethanesulfonate?_Chemicalbook [chemicalbook.com]
- 3. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Chloroethyl trifluoromethanesulfonate | C3H4ClF3O3S | CID 100525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Chlorophenyl Trifluoromethanesulfonate | 66107-36-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 2-Chlorophenyl Trifluoromethanesulfonate | 66107-36-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
High-Purity Synthesis of 2-Chlorophenyl Trifluoromethanesulfonate
Technical Guide & Protocol
Executive Summary & Strategic Rationale
2-Chlorophenyl trifluoromethanesulfonate (2-Chlorophenyl triflate) is a critical electrophile in modern organic synthesis, specifically designed for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
While aryl chlorides are inexpensive, their high bond dissociation energy often requires harsh forcing conditions or specialized phosphine ligands. The triflate group (
Why this Protocol?
The synthesis of ortho-substituted aryl triflates presents a specific challenge: steric hindrance at the 2-position combined with the high reactivity of triflic anhydride (
Chemical Properties & Reaction Mechanics[1][2][3][4][5]
Key Physical Data
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 260.62 g/mol | |
| Boiling Point | 120°C @ 33 mmHg | Vacuum distillation recommended |
| Density | 1.52 g/mL | Denser than water/DCM |
| Appearance | Colorless to light yellow oil | Darkens upon decomposition |
| Solubility | DCM, | Hydrolyzes in water |
Mechanism of Action
The formation of the aryl triflate proceeds via a nucleophilic acyl substitution at the sulfur atom. The base (Pyridine) serves a dual role: it deprotonates the phenol to increase nucleophilicity and scavenges the triflic acid byproduct to prevent acid-catalyzed decomposition.
Critical Mechanistic Insight:
The reaction is highly exothermic. For 2-chlorophenol, the electron-withdrawing chlorine atom increases the acidity of the phenol (
Figure 1: Mechanistic pathway for the triflylation of 2-chlorophenol.
Experimental Protocol: Method A (Standard)
Reagents: Triflic Anhydride (
Safety Pre-Check
-
Triflic Anhydride: Corrosive, reacts violently with water. Handle only in a fume hood.
-
Pyridine: Malodorous, toxic.
-
Glassware: Oven-dried (
) overnight. Assemble under flow.
Step-by-Step Procedure
-
Setup:
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, rubber septum, and a pressure-equalizing addition funnel.
-
Charge the flask with 2-Chlorophenol (12.86 g, 100 mmol) and anhydrous DCM (100 mL) .
-
Add Pyridine (9.5 g, 120 mmol, 1.2 equiv) via syringe.
-
Cool the mixture to -10°C using an ice/salt bath.
-
-
Addition (The Critical Step):
-
Charge the addition funnel with Triflic Anhydride (
) (31.0 g, 110 mmol, 1.1 equiv) . -
Technique: Add
dropwise over 30–45 minutes. -
Control: Monitor internal temperature; do not allow it to exceed 0°C. The reaction is visibly exothermic and will fume if added too fast.
-
-
Reaction:
-
Once addition is complete, stir at 0°C for 1 hour .
-
Allow the reaction to slowly warm to Room Temperature (RT) and stir for an additional 2 hours.
-
Checkpoint: TLC (10% EtOAc/Hexane) should show complete consumption of the starting phenol (
) and appearance of the non-polar triflate ( ).
-
-
Workup:
-
Quench the reaction by adding ice-cold water (50 mL) . Stir vigorously for 10 mins.
-
Transfer to a separatory funnel.[1] Separate the organic layer.[1][2]
-
Wash Sequence (Crucial for purity):
-
1M HCl (2 x 50 mL): Removes excess pyridine (pyridine
pyridinium chloride, water-soluble). -
Water (50 mL): Removes residual acid.
-
Sat.
(50 mL): Neutralizes trace triflic acid. -
Brine (50 mL): Drying step.
-
-
Dry organic layer over anhydrous
, filter, and concentrate under reduced pressure (Rotovap, <30°C bath temp to avoid volatility loss).
-
-
Purification:
-
The crude oil is often pure enough (>95%) for coupling.
-
For high purity (>99%), perform vacuum distillation (bp 120°C @ 33 mmHg) or flash chromatography (Short pad of silica, 100% Hexanes to 5% EtOAc/Hexanes).
-
Figure 2: Operational workflow for the synthesis of 2-chlorophenyl triflate.
Method B: The "Mild" Alternative (PhNTf2)
For labs lacking
-
Reagents: 2-Chlorophenol (1.0 eq),
(1.1 eq), TEA (2.0 eq), DCM. -
Procedure: Mix phenol and TEA in DCM at RT. Add solid
. Stir 12h. -
Pros: No cryogenic cooling needed; reagent is non-corrosive solid.
-
Cons: Atom economy is poor (generates sulfonamide byproduct); harder to purify (byproduct removal requires careful chromatography).
Characterization & Quality Control
Verify the product identity using the following parameters.
| Technique | Expected Signal | Diagnostic Value |
| 19F NMR | Definitive. Confirming -OTf group presence. | |
| 1H NMR | Aromatic region. Look for loss of broad -OH peak. | |
| GC-MS | M+ peak at 260/262 m/z | Confirming Cl isotope pattern (3:1 ratio). |
| TLC | Distinct from starting phenol ( |
Storage and Stability
-
Stability: Aryl triflates are generally stable at room temperature but can hydrolyze slowly if exposed to moisture.
-
Storage: Store under Nitrogen/Argon at 4°C.
-
Shelf Life: 6–12 months if sealed correctly.
References
-
Organic Syntheses Procedure (Analogous 4-Cl Protocol): McWilliams, J. C.; Fleitz, F. J.; Zheng, N.; Armstrong, J. D.[3] "Preparation of n-Butyl 4-Chlorophenyl Sulfide" (Includes Triflate synthesis step). Org.[1][3][4] Synth.2002 , 79,[3] 43. Link[3]
- General Aryl Triflate Methodology: Ritter, K.
-
Physical Data Source: Tokyo Chemical Industry (TCI). "2-Chlorophenyl Trifluoromethanesulfonate Product Specification." Link
-
Safety Data: Fisher Scientific. "Safety Data Sheet: 2-Chlorophenyl trifluoromethanesulfonate." Link
Sources
A Senior Application Scientist's Guide to the Synthesis of 2-Chlorophenyl Trifluoromethanesulfonate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Aryl Triflates
In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, the strategic disconnection of target molecules often leads to the need for robust and versatile cross-coupling reactions. Aryl triflates, such as 2-Chlorophenyl trifluoromethanesulfonate, have emerged as indispensable electrophilic partners in this context. Their high reactivity, stemming from the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) group, makes them superior alternatives to less reactive aryl halides in numerous palladium- and nickel-catalyzed transformations.[1][2] This guide provides a comprehensive, field-proven methodology for the preparation of 2-Chlorophenyl trifluoromethanesulfonate from the readily available 2-chlorophenol, focusing on the mechanistic rationale, detailed experimental protocol, and critical safety considerations.
Mechanistic Underpinnings: The Triflation of Phenols
The conversion of a phenol to an aryl triflate is an O-sulfonylation reaction. The process hinges on the electrophilic nature of the sulfur atom in trifluoromethanesulfonic anhydride (Tf₂O).[3][4] However, the reaction's efficiency is critically dependent on the presence of a suitable base, typically a sterically unhindered amine like pyridine.
The role of pyridine is multifaceted and crucial for the reaction's success:
-
Nucleophilic Activation: Pyridine initially acts as a nucleophilic catalyst, attacking one of the electrophilic sulfur atoms of triflic anhydride. This forms a highly reactive intermediate, N-(trifluoromethylsulfonyl)pyridinium triflate.[5] This species is a more potent triflating agent than triflic anhydride itself.
-
Deprotonation: The phenolic proton of 2-chlorophenol is weakly acidic. Pyridine functions as a Brønsted base, deprotonating the phenol to form the more nucleophilic 2-chlorophenoxide anion.
-
Acid Scavenging: The reaction generates one equivalent of trifluoromethanesulfonic acid (triflic acid), a superacid. Pyridine neutralizes this potent acid, forming pyridinium triflate and preventing potential acid-catalyzed side reactions or degradation of the desired product.[6]
The overall transformation is a well-orchestrated sequence of activation, nucleophilic attack, and neutralization, as depicted below.
Caption: Reaction mechanism for pyridine-mediated triflation.
Detailed Experimental Protocol
This protocol is adapted from a highly reliable and vetted procedure for a similar substrate and is designed for a ~100 mmol scale.[7] All operations should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Reagent and Equipment Setup
Table 1: Reagents for Synthesis
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Chlorophenol | C₆H₅ClO | 128.56 | 12.86 g | 100.0 | 1.0 |
| Pyridine | C₅H₅N | 79.10 | 8.7 mL | 107.5 | 1.075 |
| Triflic Anhydride | C₂F₆O₅S₂ | 282.13 | 17.8 mL | 105.0 | 1.05 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 200 mL | - | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermocouple or low-temperature thermometer
-
Dropping funnel or syringe pump
-
Nitrogen or Argon inlet
-
Ice/salt or dry ice/acetone bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass funnel and silica gel for filtration
Step-by-Step Methodology
Caption: Experimental workflow for the synthesis.
-
Initial Setup: Equip a dry 500 mL three-necked flask with a magnetic stir bar, a thermocouple, and a nitrogen inlet. Charge the flask with 2-chlorophenol (12.86 g, 100.0 mmol) and dichloromethane (200 mL). Stir the mixture at room temperature until the phenol has completely dissolved.
-
Base Addition: Add pyridine (8.7 mL, 107.5 mmol) to the solution via syringe.
-
Cooling: Place the flask in an ice/salt bath and cool the reaction mixture to -10 °C with stirring.
-
Triflic Anhydride Addition: Add trifluoromethanesulfonic anhydride (17.8 mL, 105.0 mmol) dropwise via syringe or dropping funnel over 20-30 minutes. Causality Check: This addition is highly exothermic. A slow, controlled addition rate is critical to maintain the internal temperature below 0 °C. A rapid temperature increase can lead to the formation of colored impurities and reduce the yield.
-
Reaction Monitoring: After the addition is complete, stir the mixture at -10 °C for 1 hour. Then, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Quenching: Once the reaction is complete, carefully add deionized water (75 mL) to the flask while stirring. The mixture may warm up slightly. Stir vigorously for 15 minutes to ensure any remaining triflic anhydride is hydrolyzed.
-
Aqueous Work-up: Transfer the mixture to a 500 mL separatory funnel. Separate the layers. Wash the organic (lower) layer sequentially with:
-
0.5 N Hydrochloric Acid (2 x 75 mL) - Causality Check: This wash is essential to protonate and remove the excess pyridine into the aqueous layer as its hydrochloride salt.
-
Deionized Water (1 x 75 mL)
-
Saturated Sodium Chloride (Brine) solution (1 x 75 mL) - Causality Check: The brine wash helps to remove residual water from the organic layer, facilitating the subsequent drying step.
-
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield a crude oil. For most applications, the product is sufficiently pure. If necessary, further purification can be achieved by filtering the crude product through a short plug of silica gel, eluting with a non-polar solvent system (e.g., 5-10% ethyl acetate in hexanes). This removes any residual baseline impurities. The final product should be a colorless to light yellow liquid.[7][8]
Product Characterization
Verifying the structure and purity of the final compound is a cornerstone of scientific integrity. The following data are characteristic of 2-Chlorophenyl trifluoromethanesulfonate.
Table 2: Expected Analytical Data for 2-Chlorophenyl Trifluoromethanesulfonate
| Analysis Technique | Expected Results |
| ¹H NMR (CDCl₃) | δ ~7.2-7.6 ppm (complex multiplet, 4H). The aromatic protons will show characteristic splitting patterns. |
| ¹³C NMR (CDCl₃) | Signals for 6 aromatic carbons. The carbon bearing the triflate group (C-O) will be significantly downfield. A key signal is the quartet for the -CF₃ group (~118 ppm, J ≈ 320 Hz). |
| ¹⁹F NMR (CDCl₃) | A sharp singlet around δ -73 ppm (relative to CFCl₃), characteristic of the triflate group.[3][9] |
| IR (neat, cm⁻¹) | Strong absorptions at ~1420, 1210, and 1140 cm⁻¹ corresponding to the S=O and C-F stretches of the triflate group.[10] |
| Mass Spec (EI or ESI) | M⁺ calculated for C₇H₄ClF₃O₃S: 260.61. Expect to see the molecular ion peak or related fragments. |
Safety, Handling, and Waste Disposal
Trustworthiness in experimental science begins with safety. The reagents used in this synthesis are hazardous and must be handled with extreme care.
-
Trifluoromethanesulfonic Anhydride (Tf₂O): Highly corrosive, an oxidizing agent, and reacts violently with water.[11][12] It causes severe skin burns and eye damage.[11] Always handle in a chemical fume hood, wearing heavy-duty nitrile or butyl rubber gloves, a lab coat, and chemical splash goggles with a face shield. Ensure all glassware is scrupulously dried before use.[13]
-
2-Chlorophenol: Toxic if swallowed, inhaled, or in contact with skin. It is also corrosive. Handle with standard PPE in a fume hood.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin. It has a strong, unpleasant odor and is a suspected carcinogen. All transfers should be performed in a fume hood.
-
Dichloromethane (CH₂Cl₂): A volatile suspected carcinogen. Avoid inhalation and skin contact.
Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous washes containing pyridine hydrochloride should be neutralized before disposal according to institutional guidelines.
Conclusion
The synthesis of 2-Chlorophenyl trifluoromethanesulfonate from 2-chlorophenol via pyridine-mediated triflation with triflic anhydride is a highly reliable and efficient transformation. By understanding the underlying reaction mechanism, adhering to a meticulous experimental protocol, and prioritizing safety, researchers can confidently produce this valuable synthetic intermediate in high yield and purity. Its utility as a robust electrophile in cross-coupling reactions cements its importance in the synthetic chemist's toolbox for the rapid assembly of complex molecular architectures.
References
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- Frantz, D. E., et al. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4, 4717-4718.
- Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane. MDPI.
- 2-Chlorophenol synthesis. ChemicalBook.
- Preparation of n-Butyl 4-chlorophenyl sulfide. Organic Syntheses.
- U.S.
- European Patent EP0396458A1, "Process for the purification of sodium trifluoromethanesulfinate and -sulfonate," Google P
- U.S.
- 2-Chlorophenyl trifluoromethanesulfon
- Chinese Patent CN1301949C, "Prepn process of 2-fluoro-6-chlorophenol," Google P
- Li, B.-Y., et al. (2022).
- 2-Chlorophenyl Trifluoromethanesulfon
- Alcohol to Triflate - Common Conditions. Organic Chemistry Portal.
- Trifluoromethanesulfonic anhydride Safety D
- Wannberg, J., & Larhed, M. (2002). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 4(22), 3855–3857.
- Trifluoroacetic anhydride Safety D
- Trifluoromethanesulfonic anhydride. Wikipedia.
- Comins, D. L., & Dehghani, A. (1992). Spectroscopic studies of the electrophilic activation of amides with triflic anhydride and pyridine. Tetrahedron Letters, 33(42), 6299-6302.
- The 19 F NMR spectra of [C 4 mim][NTf 2 ] in D 2 O after γ-irradiation...
- Practical Synthesis of Aryl Triflates under Aqueous Conditions.
- Le, C., et al. (2017). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies.
- Wang, M.-L. (1999). Dechlorination of 2,4,6-trichlorophenol on Bimetallic Pd/Fe Catalyst in a Magnetically Stabilized Fluidized Bed.
- SAFETY DATA SHEET: Trifluoromethanesulfonic anhydride. Fisher Scientific.
- Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2000). Chemical Transformations Induced by Triflic Anhydride. Tetrahedron, 56(20), 3077-3119.
- Methyl trifluoromethanesulfonate(333-27-7) 1H NMR spectrum. ChemicalBook.
- Woehl, P., et al. (2018). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Molecules, 23(10), 2469.
- TRIFLUOROMETHANESULPHONIC ANHYDRIDE Safety D
- IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c.
- Solvent for trifl
- Supporting Information for "Reactions of a Methyliridium Carbonyl Dimer with Fluoro-olefins". Wiley-VCH.
- SAFETY DATA SHEET: Trifluoromethanesulfonic acid. Sigma-Aldrich.
- Smith, C. J., et al. (2014). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. Beilstein Journal of Organic Chemistry, 10, 2622-2628.
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- 8. 2-Chlorophenyl Trifluoromethanesulfonate | 66107-36-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. fishersci.fr [fishersci.fr]
- 13. lobachemie.com [lobachemie.com]
An In-Depth Technical Guide to 2-Chlorophenyl Trifluoromethanesulfonate (CAS: 66107-36-6)
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking a Versatile Reagent in Modern Synthesis
In the landscape of contemporary organic synthesis, the strategic activation of aromatic systems for carbon-carbon and carbon-heteroatom bond formation is of paramount importance. Among the arsenal of electrophilic partners available to the synthetic chemist, aryl trifluoromethanesulfonates (triflates) have carved out a significant niche. This guide provides an in-depth technical exploration of a particularly useful member of this class: 2-chlorophenyl trifluoromethanesulfonate. We will delve into its synthesis, physicochemical properties, and its application as a powerful coupling partner in palladium-catalyzed cross-coupling reactions, offering insights grounded in mechanistic principles and practical laboratory experience.
Core Characteristics of 2-Chlorophenyl Trifluoromethanesulfonate
2-Chlorophenyl trifluoromethanesulfonate, also known as 2-chlorophenyl triflate, is a colorless to light yellow liquid at room temperature.[1] The triflate group, a superb leaving group due to the strong electron-withdrawing nature of the trifluoromethyl moiety, renders the ipso-carbon highly susceptible to oxidative addition by low-valent transition metals, most notably palladium(0). This reactivity profile makes it an excellent substrate for a variety of cross-coupling reactions.
Table 1: Physicochemical Properties of 2-Chlorophenyl Trifluoromethanesulfonate [1][2]
| Property | Value |
| CAS Number | 66107-36-6 |
| Molecular Formula | C₇H₄ClF₃O₃S |
| Molecular Weight | 260.61 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 120 °C at 33 mmHg |
| Density | 1.52 g/mL at 20 °C |
| Refractive Index | 1.46 at 20 °C |
| Purity (Typical) | >97.0% (GC) |
Synthesis and Purification: A Laboratory Protocol
The synthesis of 2-chlorophenyl trifluoromethanesulfonate is typically achieved by the reaction of 2-chlorophenol with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base. The base, commonly pyridine or a tertiary amine, serves to neutralize the triflic acid byproduct.
Experimental Protocol: Synthesis of 2-Chlorophenyl Trifluoromethanesulfonate
This protocol is a representative procedure based on the general synthesis of aryl triflates.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Chlorophenol | 128.56 | 12.86 g | 0.10 |
| Trifluoromethanesulfonic Anhydride | 282.14 | 31.04 g (18.5 mL) | 0.11 |
| Pyridine (anhydrous) | 79.10 | 9.50 g (9.7 mL) | 0.12 |
| Dichloromethane (DCM, anhydrous) | - | 200 mL | - |
| 1 M Hydrochloric Acid | - | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | - | 20 g | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chlorophenol (12.86 g, 0.10 mol) and anhydrous dichloromethane (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (9.7 mL, 0.12 mol) to the stirred solution.
-
Add trifluoromethanesulfonic anhydride (18.5 mL, 0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid (100 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 2-chlorophenyl trifluoromethanesulfonate as a colorless to light yellow liquid.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chlorophenyl Triflate with 4-Methoxyphenylboronic Acid
This is a representative protocol.
Materials and Reagents:
| Reagent/Material | Quantity |
| 2-Chlorophenyl Trifluoromethanesulfonate | 1.0 mmol |
| 4-Methoxyphenylboronic Acid | 1.2 mmol |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 mmol |
| SPhos | 0.04 mmol |
| Potassium Phosphate (K₃PO₄) | 2.0 mmol |
| Toluene/Water (10:1) | 5 mL |
Procedure:
-
To a Schlenk tube, add 2-chlorophenyl trifluoromethanesulfonate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture (5 mL).
-
Heat the reaction mixture at 100 °C with stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction facilitates the coupling of aryl electrophiles with alkenes to form substituted alkenes. [3]2-Chlorophenyl triflate serves as an effective aryl source in this transformation. The mechanism proceeds via oxidative addition of the triflate to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond, and finally, β-hydride elimination to release the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the synthesis of aryl amines from aryl halides or triflates. [4]2-Chlorophenyl triflate is a suitable electrophile for this reaction, coupling with a wide range of primary and secondary amines. The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by a base to form a palladium amide complex, and reductive elimination to yield the aryl amine product.
Reactivity and Selectivity: Triflate vs. Halide
A key consideration for synthetic strategy is the relative reactivity of different leaving groups on an aromatic ring. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for leaving groups is I > Br ≈ OTf > Cl. [5]This presents an opportunity for chemoselective cross-coupling reactions on molecules bearing both a triflate and a less reactive halide, such as the chloro group in 2-chlorophenyl trifluoromethanesulfonate. By carefully selecting the catalyst, ligands, and reaction conditions, it is often possible to selectively react at the triflate position while leaving the C-Cl bond intact for subsequent transformations. However, it's important to note that this reactivity order can be influenced by the specific cross-coupling reaction and the ligands employed. [6][7]
Safety and Handling
2-Chlorophenyl trifluoromethanesulfonate is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not readily available in the search results, data for similar aryl triflates and chloroaromatic compounds suggest the following hazards and precautions. [1][8]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. [8]* Precautions:
-
Wear protective gloves, protective clothing, eye protection, and face protection. [8] * Avoid breathing dust, fume, gas, mist, vapors, or spray. * Use only outdoors or in a well-ventilated area. * Wash skin thoroughly after handling. * Do not eat, drink, or smoke when using this product. * Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
-
Always consult the most up-to-date SDS from the supplier before handling this chemical.
Conclusion and Future Outlook
2-Chlorophenyl trifluoromethanesulfonate is a valuable and versatile reagent in the synthetic organic chemist's toolbox. Its high reactivity as a triflate, coupled with the presence of a chloro substituent, opens up a wide range of possibilities for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. The ability to perform chemoselective couplings further enhances its utility in multi-step syntheses. As the demand for efficient and selective synthetic methodologies continues to grow, particularly in the fields of drug discovery and materials science, reagents like 2-chlorophenyl trifluoromethanesulfonate will undoubtedly play an increasingly important role. Further research into novel catalytic systems that can exploit the differential reactivity of the triflate and chloro groups will continue to expand the synthetic potential of this powerful building block.
References
Sources
- 1. fishersci.com [fishersci.com]
- 2. US6156930A - Method for producing trifluoromethanesulfonyl chloride - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. static.cymitquimica.com [static.cymitquimica.com]
2-Chlorophenyl trifluoromethanesulfonate physical properties
[2][3]
Experimental Protocols
A. Synthesis of 2-Chlorophenyl Triflate
Rationale: Commercial supplies can degrade.[3][2] Fresh preparation ensures optimal yield in sensitive catalytic cycles.[3][2] Reaction Type: Nucleophilic Acyl Substitution (Sulfonylation).[3][2]
Reagents:
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 2-chlorophenol in anhydrous DCM (0.5 M concentration). Cool the solution to 0 °C (ice bath).
-
Base Addition: Add Pyridine slowly. The solution may warm slightly; allow to re-equilibrate to 0 °C.
-
Electrophile Addition: Add Tf₂O dropwise via syringe over 20 minutes.
-
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexanes).[3][2] The phenol spot should disappear.[3][2]
-
Workup: Quench with cold water. Wash the organic layer with 1M HCl (to remove pyridine), then saturated NaHCO₃, and finally brine.[1][3][2]
-
Purification: Dry over MgSO₄, filter, and concentrate. If the liquid is colored, pass through a short pad of silica gel (eluting with hexanes/EtOAc).[3][2]
-
Validation: Confirm identity via ¹H NMR (loss of phenolic OH) and ¹⁹F NMR (singlet around -72 to -74 ppm).[3][2]
B. Handling & Storage
-
Storage: Store at 2–8 °C or room temperature in a cool, dark place.
-
Moisture Sensitivity: While less sensitive than the anhydride precursor, the triflate ester can slowly hydrolyze.[3] Store under inert gas (Argon/Nitrogen) for long-term stability.
-
Safety: Corrosive and toxic.[3][2][4] Wear chemically resistant gloves (nitrile/neoprene) and eye protection.[3][2] All operations involving Tf₂O must be performed in a fume hood.[3][2]
References
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 2-Chloroethyl trifluoromethanesulfonate | C3H4ClF3O3S | CID 100525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | C3H2F6O3S | CID 80366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 2-Chlorophenyl Trifluoromethanesulfonate | 66107-36-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Whitepaper: 2-Chlorophenyl Trifluoromethanesulfonate
This guide provides an in-depth technical analysis of 2-Chlorophenyl Trifluoromethanesulfonate (2-Chlorophenyl Triflate), a critical electrophile in advanced organic synthesis.[1]
Synthesis, Chemoselectivity, and Aryne Generation[1]
Executive Summary
2-Chlorophenyl trifluoromethanesulfonate (CAS: 66107-36-6) is a bifunctional arene building block characterized by the presence of two distinct electrophilic sites: a triflate (pseudohalide) and a chloride.[1] Its utility in drug discovery stems from its chemoselectivity ; the triflate group undergoes oxidative addition with transition metals (e.g., Pd, Ni) significantly faster than the chloride, allowing for sequential functionalization.[1] Furthermore, it serves as a precursor to benzyne (1,2-didehydrobenzene) via metal-halogen exchange, offering a pathway to complex polycyclic scaffolds.[1]
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| IUPAC Name | 2-Chlorophenyl trifluoromethanesulfonate |
| CAS Number | 66107-36-6 |
| Molecular Formula | C₇H₄ClF₃O₃S |
| Molecular Weight | 260.62 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 120 °C at 33 mmHg |
| Density | 1.52 g/mL at 25 °C |
| Refractive Index | n20/D 1.46 |
| Solubility | Soluble in DCM, THF, Et₂O, Toluene; Hydrolyzes in water |
| Stability | Moisture sensitive; Store under inert gas at 2–8 °C |
Synthesis Protocol
The preparation of 2-chlorophenyl triflate is a standard nucleophilic substitution where 2-chlorophenol attacks the highly electrophilic sulfur of trifluoromethanesulfonic anhydride (Tf₂O).[1]
Reagents & Materials
-
Substrate: 2-Chlorophenol (1.0 equiv)
-
Reagent: Trifluoromethanesulfonic anhydride (Tf₂O) (1.1–1.2 equiv)[1]
-
Base: Pyridine or Triethylamine (1.2–1.5 equiv)[1]
-
Solvent: Anhydrous Dichloromethane (DCM)[1]
Step-by-Step Methodology
-
Preparation: Flame-dry a reaction flask and purge with Nitrogen/Argon. Dissolve 2-chlorophenol in anhydrous DCM (0.2 M concentration).
-
Base Addition: Cool the solution to 0 °C (ice bath). Add the base (Pyridine) dropwise.[2] Note: The reaction is exothermic.
-
Triflation: Add Tf₂O dropwise via syringe or addition funnel over 15–30 minutes, maintaining the temperature < 5 °C. The solution may turn yellow/brown.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO₂; Hexanes/EtOAc) or GC-MS.[1]
-
Quench & Workup:
-
Purification: If necessary, purify via flash column chromatography (SiO₂, 100% Hexanes to 5% EtOAc/Hexanes) or vacuum distillation.[1]
Synthesis Workflow Diagram
Caption: Synthesis of 2-chlorophenyl triflate via base-mediated sulfonation.
Mechanistic Insight: Chemoselectivity & Reactivity[1][5]
The primary value of 2-chlorophenyl triflate lies in its ability to undergo chemoselective oxidative addition .[1]
A. The "Super-Leaving Group" Effect
The triflate anion (CF₃SO₃⁻) is an exceptionally weak base (conjugate acid pKa ~ -14), making it one of the best leaving groups in organic chemistry (approx. 10⁴ times more reactive than iodide in solvolysis).
-
Reactivity Order in Pd(0) Coupling:
-
Mechanism: In a solution containing 2-chlorophenyl triflate and a Pd(0) catalyst, the palladium center inserts into the C–OTf bond preferentially over the C–Cl bond. This allows researchers to cross-couple the triflate position (e.g., Suzuki-Miyaura) while retaining the chlorine atom for a subsequent reaction step.
B. Benzyne Generation (The Organometallic Route)
Unlike the "Kobayashi precursor" (2-trimethylsilylphenyl triflate) which uses fluoride to trigger elimination, 2-chlorophenyl triflate generates benzyne via Metal-Halogen Exchange .[1]
-
Exchange: Treatment with n-Butyllithium (n-BuLi) at low temperature (-78 °C) effects a Li/Cl exchange.[1]
-
Elimination: The resulting ortho-lithio species is unstable and rapidly eliminates Lithium Triflate (LiOTf) to form the benzyne intermediate.
-
Trapping: The highly reactive benzyne is immediately trapped by a diene (Diels-Alder) or nucleophile.
Chemoselectivity & Benzyne Logic Diagram
Caption: Divergent reactivity pathways: Pd-catalyzed coupling vs. Li-mediated benzyne formation.[1]
Applications in Drug Development[5]
-
Iterative Cross-Coupling: Used to synthesize non-symmetrical biaryls.[1] The triflate is replaced first (e.g., with an aryl group), and the remaining chloride is used later to introduce an amine or another aryl group using bulky phosphine ligands (e.g., Buchwald ligands) that can activate the inert C-Cl bond.
-
Heterocycle Synthesis: The benzyne pathway allows for [4+2] cycloadditions with furans or azides to generate complex fused ring systems (e.g., isoquinolines, tryptycenes) common in alkaloids.[1]
Safety & Handling
-
Corrosivity: Triflic anhydride and the resulting triflate hydrolyze to form Triflic Acid (TfOH), a superacid. All operations must be performed in a fume hood.
-
Moisture Sensitivity: The C-OTf bond is relatively stable, but the compound should be stored under inert atmosphere to prevent slow hydrolysis.
-
Benzyne Hazards: Benzyne intermediates are highly energetic.[1] Reactions involving n-BuLi and elimination must be temperature-controlled (-78 °C) to prevent runaway exotherms.[1]
References
-
Synthesis & Properties: PubChem Compound Summary for CID 581421, 2-Chlorophenyl trifluoromethanesulfonate. National Center for Biotechnology Information.[1] Link
-
Chemoselectivity in Coupling: Organic Syntheses, Coll. Vol. 10, p.112 (2004); Vol. 79, p.43 (2002).[1] Preparation of n-Butyl 4-Chlorophenyl Sulfide (Demonstrating OTf vs Cl selectivity). Link[1]
- Aryne Chemistry: H. Pellissier, "Recent developments in the chemistry of benzynes," Tetrahedron, 2002. (Contextual grounding for metal-halogen exchange route).
-
TCI Chemicals: Product Specification for 2-Chlorophenyl Trifluoromethanesulfonate. Link
Sources
Technical Guide: 2-Chlorophenyl Trifluoromethanesulfonate
This guide serves as an authoritative technical reference for the synthesis, characterization, and quality control of 2-Chlorophenyl Trifluoromethanesulfonate (2-Chlorophenyl Triflate). It is designed for organic chemists and analytical scientists requiring precise spectral data and robust handling protocols.[1]
Synthesis, Spectral Characterization, and Quality Assurance
Executive Summary & Compound Profile
2-Chlorophenyl trifluoromethanesulfonate is a critical "pseudohalide" intermediate in cross-coupling chemistry (Suzuki-Miyaura, Buchwald-Hartwig).[1] It effectively converts the phenol moiety of 2-chlorophenol into an electrophile capable of oxidative addition to Pd(0), while retaining the orthogonal reactivity of the chlorine atom for subsequent functionalization.[1]
| Property | Data |
| IUPAC Name | 2-Chlorophenyl trifluoromethanesulfonate |
| Molecular Formula | |
| Molecular Weight | 260.62 g/mol |
| Appearance | Colorless Oil |
| Key Application | Orthogonal cross-coupling (Ar-OTf vs. Ar-Cl selectivity) |
Synthesis Protocol: The Tf₂O/Pyridine Method
Rationale: The use of Triflic Anhydride (
Reagents
-
Substrate: 2-Chlorophenol (1.0 equiv)
-
Electrophile: Trifluoromethanesulfonic anhydride (
) (1.2 equiv) -
Solvent: Dichloromethane (
), anhydrous[1]
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with
or Ar.[1] -
Solvation: Dissolve 2-chlorophenol (e.g., 10 mmol) and pyridine (20 mmol) in anhydrous
(15 mL). -
Cryogenic Addition: Cool the solution to 0°C (ice bath). Critical: Do not add
at room temperature to avoid exothermic decomposition.[1] -
Electrophile Introduction: Add
(12 mmol) dropwise via syringe over 10–15 minutes. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours. Monitor by TLC (Silica; 100% Hexanes;
).[2][3] -
Quench & Workup:
-
Purification: Flash column chromatography (Silica gel, 100% Hexanes) yields the product as a colorless oil.[1]
Comprehensive NMR Data
Note: Data referenced from high-field instrumentation (500 MHz for
A. Proton NMR ( )
The spectrum exhibits an ABCD-like aromatic pattern.[1] The protons ortho to the electron-withdrawing groups (Cl and OTf) are significantly deshielded.[1]
| Shift ( | Multiplicity | Integration | Assignment |
| 7.56 – 7.51 | Multiplet (m) | 1H | H-3 (Ortho to Cl) |
| 7.38 – 7.31 | Multiplet (m) | 3H | H-4, H-5, H-6 (Overlapping) |
Interpretation: The most downfield signal (7.56 ppm) typically corresponds to the proton adjacent to the Chlorine atom (H-3) or the Triflate (H-6), depending on specific solvation effects, but the inductive combination generally pushes these two downfield compared to the meta/para positions.[1]
B. Carbon-13 NMR ( )
The diagnostic feature is the quartet arising from the Carbon-Fluorine coupling in the trifluoromethyl group.[1]
| Shift ( | Splitting | Coupling ( | Assignment |
| 145.9 | Singlet | - | C-1 (Ipso to OTf) |
| 131.5 | Singlet | - | C-Ar |
| 129.4 | Singlet | - | C-Ar |
| 128.5 | Singlet | - | C-Ar |
| 127.4 | Singlet | - | C-2 (Ipso to Cl) |
| 123.2 | Singlet | - | C-Ar |
| 118.7 | Quartet |
C. Fluorine-19 NMR ( )
This is the primary tool for purity assessment.[1]
| Shift ( | Multiplicity | Assignment |
| -73.5 | Singlet | |
| -78.0 (Impurity) | Singlet | TfOH (Hydrolysis byproduct) |
Visualization: Workflows & Logic[1]
Figure 1: Synthesis Pathway
This diagram outlines the critical process flow for generating high-purity material.[1]
Caption: Step-by-step synthesis workflow emphasizing temperature control and purification.
Figure 2: NMR Quality Control Logic
A self-validating logic tree to determine if the synthesized batch is suitable for cross-coupling.
Caption: QC Decision Tree. The 19F spectrum is the fastest indicator of triflate hydrolysis.[1]
Expert Insights & Troubleshooting
Stability & Storage
Aryl triflates are generally stable but susceptible to hydrolysis under basic, aqueous conditions.[1]
-
Storage: Store under inert atmosphere (Ar/N2) at 4°C.
-
Sign of Degradation: Appearance of a yellow tint (liberation of phenols/oxidized byproducts) or a sharp peak at -78 ppm in
NMR (Triflic acid formation).[1]
Reactivity Context
In Pd-catalyzed coupling, the C-OTf bond is more reactive towards oxidative addition than the C-Cl bond.[1] This allows for chemoselective substitution:[1][4]
-
First Coupling: Suzuki coupling at C-OTf (using Pd(PPh3)4).
-
Second Coupling: Buchwald-Hartwig amination at C-Cl (using Pd2(dba)3 + XPhos).
References
-
Primary Spectral Source
-
Synthesis Protocol Grounding
Sources
Technical Guide: Spectral Characterization of 2-Chlorophenyl Trifluoromethanesulfonate
Topic: 1H NMR Spectrum of 2-Chlorophenyl Trifluoromethanesulfonate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
2-Chlorophenyl trifluoromethanesulfonate (2-chlorophenyl triflate) is a critical electrophile in palladium-catalyzed cross-coupling reactions, serving as a pseudohalide alternative to aryl chlorides. Its high reactivity is driven by the super-leaving group ability of the triflate moiety. However, this same reactivity renders it susceptible to hydrolysis, making accurate spectral characterization essential for quality control.
This guide provides an authoritative analysis of the 1H and 19F NMR spectral signatures of 2-chlorophenyl triflate, distinguishing it from its precursor (2-chlorophenol) and common impurities. It establishes a self-validating protocol for synthesis verification and purity assessment.
Structural Analysis & Predictive Logic
Before analyzing the spectrum, one must understand the electronic environment. The molecule consists of a benzene ring 1,2-disubstituted with a chlorine atom and a trifluoromethanesulfonyloxy (-OTf) group.
-
Electronic Effects: Both -Cl and -OTf are electron-withdrawing groups (EWG) by induction. The -OTf group is significantly more electron-withdrawing than the original hydroxyl group (-OH) of the precursor.
-
Chemical Shift Prediction:
-
Precursor (2-Chlorophenol): The -OH group is electron-donating by resonance, shielding the ortho and para protons (upfield shift).
-
Product (Triflate): The -OTf group removes this shielding and adds inductive deshielding. Consequently, the aromatic protons in the product will shift downfield (higher ppm) compared to the starting material.
-
Symmetry: The molecule lacks a plane of symmetry, resulting in an ABCD spin system (four non-equivalent aromatic protons), typically appearing as a complex multiplet region.
-
Experimental Protocol: Synthesis & Sample Preparation
To ensure a clean spectrum, the synthesis and workup must prevent hydrolysis. The following workflow is designed to be self-validating.
Synthesis Workflow (Visualization)
Figure 1: Synthesis and workup workflow designed to minimize hydrolysis and remove pyridine salts.
Sample Preparation Protocol
-
Solvent Selection: Use Chloroform-d (CDCl3) neutralized with silver foil or stored over molecular sieves. Acidity in CDCl3 can accelerate hydrolysis.
-
Concentration: Prepare a solution of ~10-15 mg of analyte in 0.6 mL CDCl3.
-
Tube Quality: Use high-throughput NMR tubes (5mm) free of acetone residue.
-
Reference: Ensure TMS (0.00 ppm) or residual CHCl3 (7.26 ppm) is present for calibration.
Spectral Interpretation (The Core)
1H NMR Analysis (300-500 MHz, CDCl3)
The aromatic region is the primary diagnostic area. Unlike the dispersed signals of 2-chlorophenol, the triflate product shows a tighter clustering of signals shifted downfield.
| Proton Assignment | Multiplicity | Chemical Shift (δ ppm) | Diagnostic Note |
| H-3 (ortho to Cl) | dd (Doublet of doublets) | 7.48 – 7.55 | Deshielded by Cl; relatively stable position vs. SM. |
| H-6 (ortho to OTf) | dd (Doublet of doublets) | 7.35 – 7.45 | Major Shift: Moves downfield by ~0.4 ppm compared to phenol precursor due to loss of OH shielding. |
| H-4 / H-5 | m (Complex multiplet) | 7.25 – 7.38 | These protons overlap significantly, forming a "roofing" effect with H-3 and H-6. |
| Impurities | |||
| Residual Phenol (SM) | Broad Singlet | ~5.60 - 5.80 | Critical: If observed, reaction is incomplete or hydrolyzed. |
| Pyridine (Base) | Multiplets | 8.6, 7.7, 7.3 | Indicates insufficient acid wash during workup. |
Key Distinction: The disappearance of the broad -OH singlet at ~5.6 ppm and the downfield shift of the aromatic multiplet centroid from ~7.0 ppm (phenol) to ~7.4 ppm (triflate) confirms the transformation.
19F NMR Analysis (Diagnostic "Smoking Gun")
While 1H NMR confirms the aromatic scaffold, 19F NMR is the definitive test for the triflate group.
-
Chemical Shift: -73.0 to -75.0 ppm (Singlet).
-
Validation:
-
-74 ppm (Singlet): Intact Aryl Triflate (Product).
-
-78 ppm (Singlet): Triflic Acid (Hydrolysis byproduct/Impurity).
-
-160 to -180 ppm: Fluoride salts (if inorganic wash was poor).
-
13C NMR (Brief Overview)
-
Triflate Carbon: A distinctive quartet at ~118.5 ppm with a large coupling constant (
Hz). -
Ipso Carbon (C-O): Shifts upfield compared to the phenol C-O due to the electron-withdrawing nature of the triflate.
Logic of Assignment (Visualization)[1][2]
The following diagram illustrates the coupling logic used to assign the aromatic protons.
Figure 2: 1H NMR splitting logic. H-3 and H-6 are distinct doublets (of doublets), while H-4 and H-5 often overlap.
Troubleshooting & Stability
Aryl triflates are generally stable to silica gel chromatography, but 2-chlorophenyl triflate can hydrolyze if stored improperly.
| Observation in Spectrum | Diagnosis | Corrective Action |
| Small peak at ~5.6 ppm | Hydrolysis to 2-Chlorophenol | Re-purify via rapid silica plug (Hexane/EtOAc). Store under Ar at 4°C. |
| Peak at 8.6 ppm (d) | Residual Pyridine | Dissolve in Et2O, wash with 1M HCl, dry, and re-concentrate. |
| Drifting Baseline | Paramagnetic impurities | Filter sample through a small pad of Celite or cotton. |
References
13C NMR analysis of 2-Chlorophenyl trifluoromethanesulfonate
Technical Analysis: C NMR of 2-Chlorophenyl Trifluoromethanesulfonate
Executive Summary
2-Chlorophenyl trifluoromethanesulfonate (also known as 2-chlorophenyl triflate) is a critical electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its structural integrity is defined by two key functionalities: the electron-withdrawing triflate group (
This guide provides a rigorous spectral analysis protocol. The
Structural Analysis & Theoretical Basis
The Triflate Signature ( )
The most definitive feature of any aryl triflate is the trifluoromethyl carbon. Unlike standard alkyl carbons, this carbon exhibits heteronuclear spin-spin coupling with the three attached fluorine atoms (
-
Multiplicity: Quartet (
intensity ratio). -
Coupling Constant (
): Hz.[1] -
Chemical Shift:
ppm.
Why this matters: In low-resolution scans or with insufficient relaxation times, this signal is easily lost due to splitting (reducing signal-to-noise ratio) and long relaxation times (
Aromatic Region (Substituent Effects)
The benzene ring possesses two substituents:
-
-OTf (Position 1): A strong electron-withdrawing group (Inductive effect
, Resonance effect is weak). It significantly deshields the ipso carbon (C1) but less so than a free phenol. -
-Cl (Position 2): An electron-withdrawing group by induction but electron-donating by resonance.
Experimental Protocol
Sample Preparation
-
Solvent: Chloroform-
( ) is the standard solvent. -
Concentration: High concentration (
mg/0.6 mL) is recommended to resolve the low-intensity quartets of the group. -
Tube: Standard 5 mm NMR tube.
Acquisition Parameters
To ensure quantitative integration and visibility of the quaternary carbons (C1, C2, and
-
Pulse Sequence: Standard proton-decoupled
C (e.g., zgpg30 on Bruker). -
Relaxation Delay (
): Set to seconds. The carbon has no attached protons to facilitate relaxation via dipolar mechanisms, requiring longer delays to avoid saturation. -
Scans (NS): Minimum 256–512 scans for clear resolution of the quartet outer wings.
Workflow Visualization
Figure 1: Optimized NMR acquisition workflow for aryl triflates.
Spectral Data & Assignment
The following data corresponds to 2-chlorophenyl trifluoromethanesulfonate in
Peak List
| Chemical Shift ( | Multiplicity | Assignment | Notes |
| 145.9 | Singlet (C) | C1 (Ipso to OTf) | Deshielded by Oxygen |
| 131.5 | Singlet (CH) | C3 (Ortho to Cl) | Aromatic CH |
| 129.4 | Singlet (CH) | C4/C5 | Aromatic CH |
| 128.5 | Singlet (CH) | C4/C5 | Aromatic CH |
| 127.4 | Singlet (C) | C2 (Ipso to Cl) | Quaternary C-Cl |
| 123.2 | Singlet (CH) | C6 (Ortho to OTf) | Shielded relative to others |
| 118.7 | Quartet ( | CF3 (Triflate) |
Detailed Interpretation
-
The Ipso-Oxygen Carbon (145.9 ppm): This is the most downfield signal in the aromatic region, characteristic of a carbon bonded to an oxygen atom. In the precursor (2-chlorophenol), this signal would typically be higher (
ppm); the esterification to triflate causes a slight upfield shift due to the electron-withdrawing nature of the sulfonyl group reducing electron density in the -system. -
The Trifluoromethyl Quartet (118.7 ppm): This is the "fingerprint" of the molecule.
-
Center: 118.7 ppm.
-
Splitting: The signal is split into four peaks separated by
Hz (~1.2 ppm at 100 MHz, ~2.5 ppm at 125 MHz). -
Verification: If this quartet is absent or appears as a broad singlet, check the signal-to-noise ratio or shimming.
-
-
The C-Cl Carbon (127.4 ppm): The carbon bearing the chlorine is quaternary. It typically appears at lower intensity than the CH carbons (131.5, 129.4, 128.5, 123.2).
Troubleshooting & Impurities
Common impurities in the synthesis of 2-chlorophenyl triflate include unreacted phenol and residual triflic anhydride/acid.
| Impurity | Diagnostic |
| 2-Chlorophenol | C-OH shift at |
| Triflic Acid/Anhydride | |
| Triethylammonium salts | Aliphatic signals at |
Synthesis Context
The presence of the triflate group converts the unreactive phenol C-O bond into a "pseudohalide" capable of oxidative addition to Palladium(0). The shift of C1 from ~152 ppm (phenol) to 145.9 ppm (triflate) is the primary NMR indicator that the reaction has proceeded to completion.
Figure 2: Monitoring reaction progress via C1 chemical shift.
References
-
Experimental Data Source: Journal of Organic Chemistry, 2019. (Specific assignment of 2-chlorophenyl trifluoromethanesulfonate).
-
General 13C Shifts: Oregon State University NMR Data Tables.
-
Triflate Coupling Constants: Organometallics, 2021. (Discussion of Pd-Triflate complexes and CF3 coupling).
2-Chlorophenyl trifluoromethanesulfonate mechanism of reactivity
An In-depth Technical Guide to the Reactivity and Mechanistic Profile of 2-Chlorophenyl Trifluoromethanesulfonate
Foreword: Unlocking Synthetic Versatility
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic introduction of molecular complexity is paramount. Aryl triflates have emerged as exceptionally versatile electrophiles for cross-coupling reactions, largely due to the trifluoromethanesulfonate (triflate) group's superb ability to function as a leaving group. This guide focuses on a particularly intriguing substrate: 2-chlorophenyl trifluoromethanesulfonate. Its bifunctional nature, possessing both a highly reactive triflate and a more robust chloride, presents unique opportunities for selective, sequential, and chemodivergent transformations. Understanding the core principles governing its reactivity is not merely academic; it is essential for the rational design of efficient and innovative synthetic routes. This document provides an in-depth exploration of the mechanistic underpinnings of 2-chlorophenyl triflate's reactivity, grounded in field-proven insights and established chemical principles.
The Substrate: A Profile of 2-Chlorophenyl Trifluoromethanesulfonate
2-Chlorophenyl trifluoromethanesulfonate, also known as 2-chlorophenyl triflate, is a colorless to light yellow liquid that serves as a powerful building block in organic chemistry.[1][2][3] Its utility stems from the triflate group (-OTf), which is an excellent leaving group due to the high stability of the trifluoromethanesulfonate anion. This property renders the C-O bond susceptible to cleavage, most notably via oxidative addition to a low-valent transition metal catalyst, typically palladium(0).[4][5]
The presence of the ortho-chloro substituent introduces a second potential site for cross-coupling, creating a platform for sophisticated synthetic strategies. The differential reactivity between the C-OTf and C-Cl bonds is the cornerstone of its advanced applications.
Table 1: Physicochemical Properties of 2-Chlorophenyl Trifluoromethanesulfonate
| Property | Value | Reference(s) |
| CAS Number | 66107-36-6 | [1][2] |
| Molecular Formula | C₇H₄ClF₃O₃S | [1] |
| Molecular Weight | 260.61 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [1][2][3] |
| Boiling Point | 120 °C / 33 mmHg | [1][2] |
| Density | 1.52 g/mL | [1][2] |
| Synonyms | 2-Chlorophenyl triflate, Trifluoromethanesulfonic acid 2-chlorophenyl ester | [1][2][3] |
The Core Mechanism: Palladium-Catalyzed Cross-Coupling
The workhorse reactions involving aryl triflates are palladium-catalyzed cross-couplings. These reactions, which form the basis of the 2010 Nobel Prize in Chemistry, provide a powerful means of forming new carbon-carbon and carbon-heteroatom bonds.[6] The general catalytic cycle for these transformations involves three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[7][8]
Oxidative Addition: The Rate-Determining Step
The catalytic cycle is initiated by the oxidative addition of the aryl triflate to a coordinatively unsaturated Pd(0) complex.[5][8][9] This is often the rate-determining step of the overall reaction.[8] The Pd(0) center inserts into the carbon-triflate (C-OTf) bond, breaking it and forming a new Pd(II) species. This transformation is critical because it activates the otherwise inert aryl ring for subsequent functionalization.[4]
The reactivity order for common electrophiles in oxidative addition is generally I > OTf > Br > Cl.[8] This highlights the high reactivity of the triflate group, which is comparable to that of a bromide. The presence of both a triflate and a chloride on the same molecule, as in 2-chlorophenyl triflate, sets the stage for selective reactivity.
Caption: Fig 1. Oxidative addition of Pd(0) to the C-OTf bond.
Common Cross-Coupling Paradigms
Once the Aryl-Pd(II) complex is formed, it can engage with a variety of nucleophilic partners. The choice of partner defines the specific type of cross-coupling reaction.
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl electrophile with an organoboron reagent (e.g., a boronic acid or ester).[7][10]
-
Mechanism: The key step following oxidative addition is transmetalation . This involves the transfer of the organic group from the boron atom to the palladium center. This process requires activation of the organoboron species by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic "ate" complex.[7][10][11] The final step is reductive elimination , where the two organic groups on the Pd(II) center couple to form the biaryl product, regenerating the Pd(0) catalyst.[7][8]
The Mizoroki-Heck reaction couples the aryl triflate with an alkene to form a substituted alkene.[6][9]
-
Mechanism: Instead of transmetalation, the alkene coordinates to the Aryl-Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond.[9][12] The resulting alkyl-palladium intermediate then undergoes syn-β-hydride elimination to release the substituted alkene product and a hydridopalladium species.[9][12] A base is required to neutralize the generated triflic acid (HTfO) and regenerate the Pd(0) catalyst from the hydridopalladium complex.[9]
This reaction forms a carbon-nitrogen bond by coupling the aryl triflate with a primary or secondary amine.[13]
-
Mechanism: After oxidative addition, the amine coordinates to the Pd(II) center. A strong base (e.g., NaOt-Bu) is essential to deprotonate the coordinated amine, forming a palladium-amido complex.[13] The final reductive elimination step forms the C-N bond of the aryl amine product and regenerates the Pd(0) catalyst.[13]
Table 2: Comparison of Key Cross-Coupling Reactions
| Reaction | Coupling Partner | Key Mechanistic Step | Base Function |
| Suzuki-Miyaura | Organoboron Reagent | Transmetalation | Activates Boron Reagent |
| Mizoroki-Heck | Alkene | Migratory Insertion / β-Hydride Elimination | Regenerates Pd(0) Catalyst |
| Buchwald-Hartwig | Amine | Amine Coordination / Deprotonation | Forms Pd-Amido Complex |
The Decisive Role of Ligands and Conditions
The outcome of a cross-coupling reaction with 2-chlorophenyl triflate is not pre-determined. It is exquisitely controlled by the choice of catalyst, and specifically, the phosphine ligands coordinated to the palladium center.
Ligand Effects on Reactivity and Selectivity
Ligands are not passive spectators; they actively modulate the steric and electronic properties of the palladium catalyst. This, in turn, influences the rates of the key mechanistic steps.[14]
-
Electron-Rich, Bulky Ligands: Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are highly effective for coupling aryl triflates.[10][15] Their steric bulk promotes the formation of monoligated Pd(0)L species, which are highly reactive in oxidative addition.[15][16] Their strong electron-donating ability facilitates the oxidative addition step and accelerates the final reductive elimination.[14]
-
Chemodivergence: The most fascinating aspect of 2-chlorophenyl triflate is the ability to selectively target either the C-OTf or the C-Cl bond. This "chemodivergence" is often controlled by the ligand.[17] For instance, certain catalyst systems with bulky, electron-rich monophosphine ligands can show a preference for oxidative addition into the C-Cl bond, a reversal of the typical reactivity trend.[15][17] This allows for a two-step functionalization of the same molecule, first at the chloride and then at the triflate, or vice-versa, by simply changing the ligand and reaction conditions.
Caption: Fig 2. Ligand-controlled chemodivergence.
Field-Proven Protocol: A Suzuki-Miyaura Coupling Example
To translate theory into practice, this section details a representative, self-validating protocol for the Suzuki-Miyaura coupling of 2-chlorophenyl trifluoromethanesulfonate. The causality behind each choice is explained to ensure reproducibility and understanding.
Objective
To synthesize 2-chloro-4'-methylbiphenyl from 2-chlorophenyl trifluoromethanesulfonate and 4-methylphenylboronic acid.
Materials & Equipment
| Reagent/Material | Amount (mmol) | Equivalents | Purpose |
| 2-Chlorophenyl triflate | 1.0 | 1.0 | Electrophile |
| 4-Methylphenylboronic acid | 1.2 | 1.2 | Nucleophile |
| Pd(OAc)₂ | 0.02 | 0.02 | Palladium Pre-catalyst |
| SPhos (Ligand) | 0.04 | 0.04 | Stabilizes & Activates Catalyst |
| K₃PO₄ (anhydrous) | 3.0 | 3.0 | Base for Transmetalation |
| Toluene | 5 mL | - | Solvent |
| Equipment | - | - | Schlenk flask, magnetic stirrer, argon line, heating mantle |
Step-by-Step Methodology
-
Inert Atmosphere Preparation (Causality: Catalyst Protection): A Schlenk flask equipped with a magnetic stir bar is charged with Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), 4-methylphenylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol). The flask is sealed, and the atmosphere is replaced with argon by evacuating and backfilling three times. This is critical to prevent the oxidation and deactivation of the Pd(0) species (formed in situ) and the phosphine ligand.
-
Reagent Addition (Causality: Reaction Initiation): Anhydrous toluene (5 mL) is added via syringe, followed by 2-chlorophenyl trifluoromethanesulfonate (1.0 mmol). The use of an anhydrous solvent is crucial as water can lead to competitive hydrolysis of the boronic acid and the aryl triflate.[18]
-
Reaction Execution (Causality: Thermal Activation): The resulting mixture is stirred vigorously and heated to 100 °C. The elevated temperature provides the necessary activation energy for the oxidative addition and subsequent steps in the catalytic cycle. The reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification (Causality: Product Isolation): Upon completion, the reaction is cooled to room temperature and quenched with water. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 2-chloro-4'-methylbiphenyl.
Caption: Fig 3. Experimental workflow for Suzuki-Miyaura coupling.
Conclusion
2-Chlorophenyl trifluoromethanesulfonate is far more than a simple aryl electrophile. It is a sophisticated synthetic tool whose reactivity is governed by the fundamental principles of organometallic catalysis. The triflate group provides a highly reactive handle for a suite of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig transformations. The true power of this substrate, however, lies in the chemodivergent potential afforded by the secondary chloro-substituent. By carefully selecting the ligand, base, and solvent, researchers can dictate the reaction pathway with a high degree of precision, selectively functionalizing one site over the other. This mechanistic understanding transforms the challenge of multiple reactive sites into a powerful opportunity for elegant and efficient molecular construction.
References
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. (2023-07-25). [Link]
-
Suzuki Coupling. YouTube. (2020-07-11). [Link]
-
Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC. (2025-12-20). [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. (2021-03-20). [Link]
-
Palladium-catalyzed cross-coupling reaction of organoboron compounds with organic triflates. Journal of the American Chemical Society. (2020-06-14). [Link]
- Method for synthesizing trifluoromethanesulfonate.
-
Oxidative addition and palladium coupling. College of Saint Benedict and Saint John's University Chemistry. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. (2021-02-23). [Link]
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [Link]
-
Effect of various ligands and bases in the coupling of triflate 3a with aniline a. ResearchGate. [Link]
-
LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. Journal of the American Chemical Society. (2019-06-30). [Link]
-
Trifluoromethanesulfonic anhydride. Wikipedia. [Link]
-
A) First chemodivergent cross-coupling of a chloroaryl triflate;... ResearchGate. [Link]
-
Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes. Evidence for the Formation of Cationic (.sigma. - ACS Publications. ACS Publications. [Link]
-
Heck Reaction. Chemistry LibreTexts. (2023-06-30). [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Aryl triflates: Useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C-H activation-functionalization. ResearchGate. (2025-08-06). [Link]
-
Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics - ACS Publications. [Link]
-
Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine. The Hartwig Group. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10). [Link]
-
Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. ResearchGate. (2025-08-10). [Link]
-
Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. ResearchGate. (2025-08-05). [Link]
-
Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Kyoto University Research Information Repository. (2019-11-15). [Link]
-
Mechanisms of the Mizoroki–Heck Reaction. SciSpace. (2008-12-16). [Link]
-
Pd-cross-coupling of aryl triflates vs. undesired hydrolysis reaction. ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chlorophenyl Trifluoromethanesulfonate | 66107-36-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2-Chlorophenyl Trifluoromethanesulfonate | 66107-36-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. oxidative addition and palladium coupling [employees.csbsju.edu]
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- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
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An In-Depth Technical Guide to the Electrophilicity of 2-Chlorophenyl Trifluoromethanesulfonate for Advanced Organic Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-chlorophenyl trifluoromethanesulfonate, focusing on its core attribute as a potent electrophile in modern organic synthesis. The content herein is structured to deliver not just procedural steps, but a deeper understanding of the causality behind its reactivity and application, ensuring scientific integrity and fostering innovation in synthetic strategies.
Introduction: Unveiling a Versatile Electrophile
2-Chlorophenyl trifluoromethanesulfonate, often referred to as 2-chlorophenyl triflate, is a highly valuable and versatile reagent in the arsenal of synthetic organic chemists.[1][2] Its utility stems from the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) group, which renders the ipso-carbon of the aromatic ring highly susceptible to nucleophilic attack and, more significantly, to oxidative addition in transition metal-catalyzed cross-coupling reactions. This guide will delve into the electronic properties, synthesis, and key applications of this reagent, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The presence of both a chloro and a triflate group on the same aromatic ring offers opportunities for selective and sequential cross-coupling reactions, a feature of immense interest in the synthesis of complex molecules, including pharmaceuticals and functional materials.[1]
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of 2-chlorophenyl trifluoromethanesulfonate is paramount for its effective and safe use in the laboratory.
| Property | Value | Reference |
| Synonyms | Trifluoromethanesulfonic acid 2-chlorophenyl ester, 2-Chlorophenyl triflate | [2] |
| CAS Number | 66107-36-6 | [2] |
| Molecular Formula | C₇H₄ClF₃O₃S | [2] |
| Molecular Weight | 260.61 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 120 °C / 33 mmHg | [2] |
| Density | 1.52 g/mL | [2] |
| Refractive Index (n20D) | 1.46 | [2] |
| Purity | ≥ 97% (GC) | [2] |
| Storage | Store at room temperature in a cool, dark place. | [2] |
Spectroscopic Characterization:
While specific spectra are not provided here, the structure of 2-chlorophenyl trifluoromethanesulfonate can be unequivocally confirmed through standard spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum is expected to exhibit a complex multiplet pattern in the aromatic region (approximately 7.0-7.6 ppm) corresponding to the four protons on the disubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals in the aromatic region, with the carbon attached to the triflate group being significantly downfield. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the triflate group is expected.
-
IR Spectroscopy: Characteristic absorption bands for the S=O stretching of the sulfonate group (around 1400-1450 cm⁻¹ and 1200-1250 cm⁻¹), C-O stretching, and C-Cl stretching will be present.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Synthesis of 2-Chlorophenyl Trifluoromethanesulfonate
The most common and straightforward synthesis of 2-chlorophenyl trifluoromethanesulfonate involves the reaction of 2-chlorophenol with trifluoromethanesulfonic anhydride (triflic anhydride) or a related triflating agent in the presence of a base.
Synthetic Workflow
Caption: General workflow for the synthesis of 2-chlorophenyl trifluoromethanesulfonate.
Detailed Experimental Protocol
Materials:
-
2-Chlorophenol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine (dried)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-chlorophenol (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (argon or nitrogen) at 0 °C (ice bath), add dry pyridine (1.2 eq) dropwise.
-
After stirring for 10 minutes, add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to afford pure 2-chlorophenyl trifluoromethanesulfonate.
The Electrophilicity of 2-Chlorophenyl Trifluoromethanesulfonate: A Mechanistic Perspective
The high electrophilicity of 2-chlorophenyl trifluoromethanesulfonate is a direct consequence of the powerful electron-withdrawing nature of the trifluoromethanesulfonate group. The three fluorine atoms inductively withdraw electron density from the sulfonyl group, which in turn polarizes the S-O bond, making the triflate anion an exceptionally stable leaving group. This electronic effect is transmitted to the aromatic ring, activating the ipso-carbon for reactions with nucleophiles and, most notably, for oxidative addition to low-valent transition metals like palladium(0).
Role in Palladium-Catalyzed Cross-Coupling Reactions
2-Chlorophenyl trifluoromethanesulfonate is an excellent electrophile for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation (or reductive elimination for amination), and reductive elimination.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions involving an aryl triflate.
The oxidative addition of the C-OTf bond to a Pd(0) complex is often the rate-determining step.[3][4] The presence of the ortho-chloro substituent can influence the rate of this step through both steric and electronic effects.
Key Applications and Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds.[1] 2-Chlorophenyl trifluoromethanesulfonate can be selectively coupled at the triflate position, leaving the chloride intact for subsequent transformations.
Model Protocol for Suzuki-Miyaura Coupling:
Materials:
-
2-Chlorophenyl trifluoromethanesulfonate
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
1,4-Dioxane and water (solvent mixture)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chlorophenyl trifluoromethanesulfonate (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to aryl alkynes.[5]
Model Protocol for Sonogashira Coupling:
Materials:
-
2-Chlorophenyl trifluoromethanesulfonate
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask, add 2-chlorophenyl trifluoromethanesulfonate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (4-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (THF or DMF) and the amine base (e.g., Et₃N, 2.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-18 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Safe Handling and Disposal
2-Chlorophenyl trifluoromethanesulfonate is a hazardous chemical and should be handled with appropriate safety precautions.[6]
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and bases.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[8][9]
-
Organic waste containing this compound should be collected in a designated, labeled container for hazardous chemical waste.[7]
-
Do not pour down the drain.
Conclusion
2-Chlorophenyl trifluoromethanesulfonate is a powerful and versatile electrophile that serves as a key building block in modern organic synthesis. Its high reactivity, stemming from the excellent leaving group ability of the triflate moiety, enables a wide range of cross-coupling reactions with high efficiency and selectivity. This guide has provided a comprehensive overview of its properties, synthesis, and applications, complete with detailed experimental protocols and mechanistic insights. By understanding the principles outlined herein, researchers can confidently and effectively utilize this reagent to construct complex molecular architectures for applications in drug discovery, materials science, and beyond.
References
-
Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates . National Institutes of Health. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
-
Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions . -ORCA - Cardiff University. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . National Center for Biotechnology Information. [Link]
- Process for the preparation of 2-chlorophenol.
-
Synthetic method of 2-aminophenol-4-sulfonamide . Eureka | Patsnap. [Link]
-
Sonogashira Coupling- Reaction and application in Research Lab . YouTube. [Link]
-
Sonogashira coupling . Reddit. [Link]
-
Wiley-VCH 2007 - Supporting Information . Wiley Online Library. [Link]
-
IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. ResearchGate. [Link]
-
Palladium-Catalyzed Aryl-Aryl Cross-Coupling Reaction Using ortho-Substituted Arylindium Reagents . Organic Chemistry Portal. [Link]
-
Label Review Manual - Chapter 13: Storage and Disposal . Environmental Protection Agency. [Link]
-
Sonogashira Coupling . Organic Chemistry Portal. [Link]
-
Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine . ResearchGate. [Link]
-
Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine . The Hartwig Group. [Link]
-
Schematic illustration of the modulation of the HOMO–LUMO energy gap... . ResearchGate. [Link]
-
Hazardous Materials Disposal Guide . Nipissing University. [Link]
-
Sonogashira Coupling . Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates . ACS Publications. [Link]
-
On-Demand Access to Palladium Oxidative Addition Complexes (OACs) from a Stable Organopalladate Salt . ACS Publications. [Link]
-
HOMO, HOMO‐1, HOMO‐2, LUMO, and LUMO + 1 orbitals and energy levels at... . ResearchGate. [Link]
-
Preparation of 2-chlorophenol . PrepChem.com. [Link]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready. [Link]
-
Aryl triflates: useful coupling partners for the direct arylation of heteroaryl derivatives via Pd-catalyzed C–H activation–functionalization . Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Effective Synthesis of Sulfate Metabolites of Chlorinated Phenols . National Institutes of Health. [Link]
-
Figure 3. Combined fit to the highest low-energy DEA yields from... . ResearchGate. [Link]
-
Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification . ChemRxiv. [Link]
-
Working with Hazardous Chemicals . Organic Syntheses. [Link]
-
Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands . DSpace@MIT. [Link]
-
Trifluoromethanesulfonic acid | CHF3O3S | CID 62406 . PubChem. [Link]
-
Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates . National Institutes of Health. [Link]
-
for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 . Beilstein Journals. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating . ResearchGate. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. scienceready.com.au [scienceready.com.au]
- 8. epa.gov [epa.gov]
- 9. nipissingu.ca [nipissingu.ca]
Technical Whitepaper: Stability Profile and Handling of 2-Chlorophenyl Trifluoromethanesulfonate
[1]
Executive Summary
2-Chlorophenyl trifluoromethanesulfonate (2-Chloro-OTf) is a critical electrophilic building block in medicinal chemistry, particularly valued for its ability to serve as a "masked" benzyne precursor or a chemoselective cross-coupling partner.[1] While aryl triflates are generally more stable than their alkyl counterparts, the presence of the ortho-chloro substituent introduces specific steric and electronic vectors that influence its hydrolytic and thermal stability.
This guide provides a definitive technical analysis of the compound's stability profile. Key takeaways include:
-
Physical State: Liquid at room temperature (BP ~120°C @ 33 mmHg), necessitating specific handling to avoid moisture intrusion.[1]
-
Hydrolytic Vulnerability: Susceptible to nucleophilic attack at the sulfur atom by hydroxide ions; stability is inversely proportional to pH.
-
Chemoselectivity: Exhibits a distinct reactivity window (
) allowing for selective functionalization of the triflate site while retaining the aryl chloride for subsequent transformations.[2]
Physicochemical Basis of Stability
The stability of 2-Chlorophenyl triflate is dictated by the interplay between the super-leaving group ability of the triflate anion (
Key Physical Properties[1]
| Property | Value | Context |
| CAS Number | 66107-36-6 | Unique Identifier |
| Molecular Weight | 260.61 g/mol | - |
| Physical State | Colorless to pale yellow liquid | Unlike solid aryl triflates, liquid state increases surface area for hydrolysis.[1] |
| Boiling Point | ~120°C (33 mmHg) | Thermally robust under non-nucleophilic conditions.[1] |
| Density | ~1.52 g/mL | High density aids in phase separation during aqueous workups.[1] |
| Solubility | DCM, THF, Toluene, Et2O | Immiscible with water; hydrolyzes at interface.[1] |
Electronic & Steric Effects
The ortho-chloro group exerts two opposing effects on stability:
-
Inductive Destabilization (-I Effect): The electronegative chlorine withdraws electron density from the benzene ring, making the sulfur center of the triflate group slightly more electrophilic and susceptible to nucleophilic attack (hydrolysis) compared to phenyl triflate.
-
Steric Protection: The bulk of the chlorine atom at the ortho position provides a kinetic barrier, retarding the approach of nucleophiles to the sulfur center, partially offsetting the electronic destabilization.
Hydrolytic Stability & Solvent Compatibility
The primary degradation pathway for 2-chlorophenyl triflate is S-O bond cleavage driven by nucleophilic attack.[1] This is strictly pH-dependent.[1]
Mechanism of Hydrolysis
In basic media, the hydroxide ion attacks the sulfur atom, displacing the phenoxide. The presence of the ortho-chloro group stabilizes the leaving phenoxide (lowering the
Figure 1: Mechanism of base-mediated hydrolysis.[1] The electron-deficient ring accelerates the expulsion of the phenoxide leaving group.
Solvent Recommendations
-
Preferred: Anhydrous Toluene, Dichloromethane (DCM), or THF.[1]
-
Acceptable (Short Term): Acetonitrile (dry).[1]
-
Avoid: Alcohols (MeOH, EtOH) without buffering; these can lead to solvolysis over extended periods.[1] Water/Base mixtures should only be used during the reaction if the catalytic cycle is faster than the hydrolysis rate.
Reactivity vs. Stability: The "Fork in the Road"
For the synthetic chemist, the utility of 2-chlorophenyl triflate lies in its dual reactivity.[1] It can act as a standard electrophile in cross-coupling or as a precursor to benzyne (1-chloro-2,3-didehydrobenzene, though typically 1,2-benzyne is formed via elimination of both groups).[1]
Chemoselectivity (Pd-Catalysis)
Under standard Palladium(0) catalysis (e.g., Suzuki-Miyaura), the oxidative addition of Pd occurs preferentially at the C-OTf bond rather than the C-Cl bond.
-
Reactivity Order:
-
Implication: One can selectively couple a boronic acid to the triflate position, leaving the chloride intact for a second coupling reaction later.
Benzyne Formation
While silyl triflates (Kobayashi precursors) are standard for mild benzyne generation, 2-haloaryl triflates can generate benzynes via magnesium-mediated elimination or using strong organolithium reagents.[1] This is often an undesired side reaction if the goal is cross-coupling.[1]
Figure 2: Divergent reactivity pathways.[1] Path A utilizes the stability of the C-Cl bond to effect selective coupling. Path B forces elimination.
Handling and Storage Protocols
To maximize shelf-life and experimental reproducibility, the following "Cold Chain" protocol is recommended.
Storage Conditions
-
Temperature: Refrigerate at 2–8°C. Long-term storage at -20°C is optimal but not strictly required if kept dry.
-
Atmosphere: Store under Nitrogen or Argon.[1][3] The liquid is hygroscopic; moisture ingress will generate triflic acid (fuming, corrosive) and 2-chlorophenol.[1]
-
Container: Teflon-lined caps are essential.[1] Triflate vapors can degrade standard rubber septa over time.[1]
Quality Control (QC)
Before using a stored batch in critical GMP steps, verify purity:
-
Visual: Clear liquid.[1][4][5] Darkening or precipitate indicates decomposition (polymerization or hydrolysis).[1]
-
19F NMR: Look for the sharp singlet at ~ -74 ppm.[1] A shift or new peak at -78 ppm indicates free Triflic Acid (hydrolysis product).[1]
-
TLC: Run in 10% EtOAc/Hexane. The triflate is less polar than the corresponding phenol (hydrolysis product).
Experimental Procedure: Chemoselective Suzuki Coupling
This protocol demonstrates the stability of the reagent under aqueous-basic conditions during reaction, provided the catalyst is active.
Objective: Coupling of 2-chlorophenyl triflate with Phenylboronic acid.
References
-
Safety & Properties: PubChem. 2-Chlorophenyl trifluoromethanesulfonate - Compound Summary. National Library of Medicine.[1] [Link]
-
Reactivity & Selectivity: Littke, A. F., & Fu, G. C. (2002).[1] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. [Link]
-
General Triflate Stability: Frantz, D. E., et al. (2002).[1] Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters. [Link]
-
Mechanistic Insight: Espinet, P., & Echavarren, A. M. (2004).[1] The Mechanisms of the Stille Reaction. Angewandte Chemie. [Link]
Sources
- 1. 2,2,2-Trifluoroethyl trifluoromethanesulfonate | C3H2F6O3S | CID 80366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. - 博客 | 文学城 [blog.wenxuecity.com]
- 3. reddit.com [reddit.com]
- 4. Buy 4-Fluorophenyl trifluoromethanesulfonate | 132993-23-8 [smolecule.com]
- 5. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Technical Guide: Solubility and Handling of 2-Chlorophenyl Trifluoromethanesulfonate
[1]
Executive Summary
2-Chlorophenyl trifluoromethanesulfonate (2-Chlorophenyl triflate) is a critical electrophilic intermediate used primarily in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] Its utility stems from the highly labile triflate (-OTf) leaving group, which exhibits reactivity superior to bromides and comparable to iodides.
However, the handling of this compound requires a nuanced understanding of its solubility profile. Unlike solid crystalline reagents where saturation limits (g/L) are the primary concern, 2-chlorophenyl triflate is a lipophilic liquid at room temperature. Therefore, the technical challenge is not dissolution, but rather miscibility , solvent compatibility , and hydrolytic stability .
This guide provides a definitive framework for solvent selection, ensuring reaction integrity and maximizing yield.
Physicochemical Profile & Solubility Mechanism[2]
To understand the solubility behavior of 2-chlorophenyl triflate, we must analyze its molecular descriptors. The molecule consists of a lipophilic aryl core deactivated by a chlorine atom and a highly polar, electron-withdrawing trifluoromethanesulfonyl group.
| Property | Value / Description | Implication for Solubility |
| CAS Number | 66107-36-6 | Unique identifier for the ortho isomer.[1] |
| Physical State | Liquid (Colorless to pale yellow) | Miscible with most organic solvents; no lattice energy to overcome. |
| Molecular Weight | 260.62 g/mol | Moderate size facilitates solvation in small-molecule solvents.[1] |
| Polarity | High Dipole Moment (C-F and S=O bonds) | Soluble in polar aprotic solvents (MeCN, DMSO). |
| Lipophilicity | Est.[1] LogP ~ 3.0 - 3.5 | High affinity for non-polar/moderately polar solvents (Toluene, DCM).[1] |
The Solubility Mechanism: The triflate group is a "hard" polar functionality, while the chlorophenyl ring is "soft" and lipophilic. This amphiphilic nature allows the compound to dissolve in a broad spectrum of organic solvents, ranging from non-polar hydrocarbons to polar aprotic media.
Solvent Compatibility Matrix
The following table categorizes solvents based on their thermodynamic compatibility and practical utility in synthesis involving 2-chlorophenyl triflate.
Table 1: Practical Solvent Compatibility Guide
| Solvent Class | Specific Solvent | Solubility/Miscibility | Operational Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent (Miscible) | Primary Choice. Ideal for synthesis, extraction, and stock solution preparation.[1] High volatility allows easy removal. |
| Chlorinated | Chloroform (CHCl₃) | Excellent (Miscible) | Alternative to DCM; often used for NMR analysis. |
| Ethers | Tetrahydrofuran (THF) | Excellent (Miscible) | Standard Reaction Solvent. Essential for Grignard or organolithium coupling. Warning: Ensure THF is anhydrous to prevent hydrolysis. |
| Ethers | 2-MeTHF | Excellent (Miscible) | Green alternative to THF.[1] Higher boiling point and better phase separation from water. |
| Aromatics | Toluene | Good (Miscible) | Preferred for Catalysis. High boiling point allows for thermal activation in Pd-catalyzed couplings.[1] |
| Polar Aprotic | Acetonitrile (MeCN) | Good (Miscible) | Useful for polar cross-couplings. Ensure strictly anhydrous conditions. |
| Polar Aprotic | DMF / DMSO | Good (Miscible) | High solubility, but difficult to remove. Use only when high reaction temperatures (>100°C) are required. |
| Alkanes | Hexanes / Pentane | Moderate to Poor | Often used to precipitate impurities or as a wash during purification.[1] The triflate may oil out at low temperatures.[2] |
| Protic | Water / Alcohols | Immiscible / Reactive | AVOID. The compound is practically insoluble in water and will slowly hydrolyze to 2-chlorophenol and triflic acid.[1] |
Stability & Degradation Risks[1][3][4]
The triflate group is an exceptional leaving group because the triflate anion (
-
Hydrolysis Pathway: In the presence of moisture and a base (often present in coupling reactions), 2-chlorophenyl triflate hydrolyzes to 2-chlorophenol.[1]
-
Solvent Implication: All solvents used for storage or reaction must be anhydrous .
-
Visual Indicator: A solution turning from colorless to dark brown/black often indicates decomposition and the formation of phenolic byproducts.
Decision Framework: Solvent Selection
The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended application.
Figure 1: Decision tree for selecting the optimal solvent based on reaction parameters.[1]
Experimental Protocol: Preparation of Anhydrous Stock Solution
Objective: Prepare a 1.0 M stock solution of 2-chlorophenyl triflate in Toluene for use in cross-coupling reactions. Rationale: Toluene is chosen for its low hygroscopicity compared to THF, providing better stability for storage.
Reagents & Equipment[1][5][6][7]
-
2-Chlorophenyl trifluoromethanesulfonate (Liquid, >97% purity).[1]
-
Anhydrous Toluene (water content < 50 ppm).
-
Schlenk flask (25 mL) with magnetic stir bar.
-
Inert gas source (Nitrogen or Argon).
Step-by-Step Methodology
-
Inerting: Flame-dry a 25 mL Schlenk flask and cool under a stream of Argon.
-
Weighing: Due to the liquid nature, it is best to weigh by difference using a syringe.
-
Tare a syringe containing the triflate.
-
Dispense approx. 2.61 g (10 mmol) into the Schlenk flask.
-
Re-weigh syringe to calculate exact mass transferred (
).
-
-
Calculation: Calculate the required volume of Toluene (
) to achieve 1.0 M concentration.-
Note: Since the solute is a liquid, the final volume will be slightly higher than the solvent volume. For precise molarity, transfer to a volumetric flask inside a glovebox, or approximate by adding solvent to reach a total calibrated volume.
-
-
Dissolution: Add the calculated volume of anhydrous Toluene via syringe. The liquid triflate should mix instantly (miscible).
-
Storage: Seal the flask tightly (use a septum wrapped with Parafilm). Store at 2–8°C.
-
Shelf-life: Approx. 2-4 weeks if kept dry.[1] Discard if precipitate forms or color darkens significantly.
-
Handling Workflow Visualization
The following diagram details the workflow for handling this moisture-sensitive liquid to prevent hydrolysis.
Figure 2: Inert atmosphere handling workflow to prevent hydrolysis during transfer.
References
-
PubChem. "2-Chlorophenyl trifluoromethanesulfonate (Compound)."[1] National Library of Medicine. Accessed October 2023. Link
-
Sigma-Aldrich. "Solvent Miscibility Table."[1] Merck KGaA. Accessed October 2023. Link
-
Organic Syntheses. "Preparation of Aryl Triflates." Org.[3][4] Synth.1990 , 68, 138. (General procedure for aryl triflate synthesis and handling). Link
-
Ritter, T. et al. "Pd-Catalyzed Fluorination of Aryl Triflates." Science2009 , 325, 1661-1664. (Demonstrates utility in toluene/dioxane systems). Link[5]
Methodological & Application
Application Note: Mastering Chemoselectivity in Suzuki-Miyaura Couplings with 2-Chlorophenyl Trifluoromethanesulfonate
Abstract: The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2-chlorophenyl trifluoromethanesulfonate, a bifunctional electrophile, in Suzuki-Miyaura couplings. We will explore the mechanistic principles governing the chemoselective activation of either the C-Cl or the C-OTf bond, detailing how catalyst systems, ligands, and reaction conditions can be modulated to achieve exquisite control over the reaction outcome. This guide offers field-proven protocols and causality-driven explanations to empower chemists to leverage this versatile substrate for the synthesis of complex, functionalized biaryl compounds.
The Strategic Advantage of a Bifunctional Electrophile
In the landscape of cross-coupling reactions, substrates bearing multiple, orthogonally reactive leaving groups are powerful tools for molecular construction. 2-Chlorophenyl trifluoromethanesulfonate presents two such sites for palladium-catalyzed cross-coupling: a robust C(sp²)-Cl bond and a highly reactive C(sp²)-OTf (triflate) bond. The ability to selectively activate one site while leaving the other intact opens avenues for sequential, site-specific modifications, enabling the efficient synthesis of intricate molecular architectures from a single, readily accessible starting material.
The triflate group, being an excellent leaving group, is generally more reactive than the chloride in palladium-catalyzed reactions.[2] However, advancements in ligand design have furnished catalysts capable of reversing this innate reactivity, preferentially activating the stronger C-Cl bond.[3][4] This tunable reactivity is the central theme of this guide.
Mechanistic Underpinnings: The Key to Selectivity
The canonical Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][5] For a substrate like 2-chlorophenyl trifluoromethanesulfonate, the chemoselectivity of the entire reaction is determined almost exclusively in the initial, rate-limiting oxidative addition step. Here, the Pd(0) catalyst inserts into either the C-Cl or the C-OTf bond.
Caption: The Suzuki-Miyaura catalytic cycle for a bifunctional electrophile.
Controlling Oxidative Addition
The choice of phosphine ligand coordinated to the palladium center is the most critical factor in dictating the site of oxidative addition.
-
Conventional Ligands (e.g., PPh₃): Traditional, less bulky phosphine ligands like triphenylphosphine typically favor oxidative addition into the more reactive C-OTf bond. This is the "default" pathway driven by the lower bond dissociation energy of the C-OTf bond compared to the C-Cl bond.
-
Bulky, Electron-Rich Ligands (e.g., Buchwald-type Dialkylbiarylphosphines): The development of sterically demanding and highly electron-donating ligands has revolutionized cross-coupling chemistry.[3][6] Ligands such as SPhos, XPhos, or RuPhos create a congested coordination sphere around the palladium atom. This steric bulk preferentially directs the catalyst to the less hindered C-Cl position. Furthermore, the high electron density on these ligands makes the Pd(0) center more nucleophilic, enabling it to activate the stronger, less reactive C-Cl bond effectively.[3]
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of strongly electron-donating ligands that can provide high catalyst stability and activity, often favoring the activation of aryl chlorides.[7]
Experimental Protocols & Strategic Choices
A successful reaction hinges on meticulous attention to detail, from reagent preparation to the selection of catalyst, base, and solvent.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
General Protocol for Selective Suzuki-Miyaura Coupling
This protocol provides a general framework. Specific quantities and parameters should be optimized for each unique substrate combination.
Materials & Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere line (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware
-
TLC plates, GC-MS for reaction monitoring
-
Silica gel for column chromatography
Reagents:
-
2-Chlorophenyl trifluoromethanesulfonate (1.0 equiv)
-
Arylboronic acid or ester (1.1–1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (1.1–1.2 equiv relative to Pd)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF, often with water)[8]
Procedure:
-
Vessel Preparation: Ensure the reaction flask is oven-dried and cooled under a stream of inert gas.
-
Reagent Addition: To the flask, add 2-chlorophenyl trifluoromethanesulfonate, the arylboronic acid, and the base under a positive pressure of inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent (and water, if applicable) via syringe. A common ratio for aqueous systems is 10:1 organic solvent to water.[8]
-
Degassing: Sparge the resulting suspension with inert gas for 10-15 minutes to ensure all oxygen is removed.
-
Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent. Add this catalyst solution to the main reaction mixture under inert gas. Alternatively, add the solid catalyst and ligand directly against a positive flow of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 70-110 °C).[9] Monitor the reaction progress by TLC or by taking aliquots for GC-MS analysis.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench with water or saturated ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Causality Behind Procedural Choices
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxidation by atmospheric oxygen, which would render it inactive. Meticulous exclusion of air is paramount for reproducible results.
-
Base Selection: The base plays a crucial role in activating the boronic acid to facilitate transmetalation.[7] Inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used. The choice can influence reaction rates and yields; K₃PO₄ is often effective for challenging couplings.[3]
-
Solvent System: The solvent must solubilize the reactants and catalyst system.[10] Aprotic solvents like dioxane and toluene are standard. The addition of a small amount of water can be beneficial, aiding in the dissolution of the inorganic base and facilitating the transmetalation step.[8]
-
Temperature: While higher temperatures generally increase reaction rates, they can also decrease selectivity, particularly in finely balanced systems. For selective couplings, it is often critical to run the reaction at the lowest temperature that allows for a reasonable rate (e.g., 70-80 °C).[9]
Data Summary: Controlling Selectivity in Practice
The following table summarizes typical conditions for achieving selectivity for either the C-OTf or C-Cl bond of 2-chlorophenyl trifluoromethanesulfonate.
| Target Bond | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Expected Outcome |
| C-OTf | Pd(PPh₃)₄ (3-5 mol%) | (PPh₃) | K₃PO₄ | 1,4-Dioxane | 80-100 | Major product is 2-chloro-1,1'-biaryl. The C-Cl bond remains for subsequent functionalization. |
| C-OTf | Pd(OAc)₂ (2 mol%) | PPh₃ (8 mol%) | K₂CO₃ | Toluene/H₂O | 100 | High selectivity for coupling at the triflate position. |
| C-Cl | Pd₂(dba)₃ (2 mol%) | SPhos (8 mol%) | K₃PO₄ | Toluene | 100-110 | Major product is 2-(trifluoromethoxy)sulfonyl-1,1'-biaryl. The C-OTf bond remains intact. |
| C-Cl | Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | Excellent selectivity for the more challenging C-Cl bond activation. |
Note: This data is illustrative, based on established principles for related substrates. Yields and selectivity are highly dependent on the specific boronic acid used.
Troubleshooting & Field Insights
-
Low or No Conversion: Suspect catalyst deactivation. Ensure reagents and solvents are rigorously degassed and the inert atmosphere was maintained. Check the quality of the boronic acid, as they can degrade over time.
-
Hydrolysis of Triflate: If significant formation of 2-chlorophenol is observed, the triflate group is being hydrolyzed. This can occur if the reaction conditions are too harsh (high temperature, prolonged reaction time) or if a very strong, nucleophilic base is used in a highly aqueous environment.[2] Consider using a milder base or reducing the amount of water.
-
Poor Selectivity: If a mixture of products is obtained, the catalyst system is not providing sufficient discrimination. For C-Cl selectivity, ensure a high-quality, bulky dialkylbiarylphosphine ligand is used in the correct ratio. For C-OTf selectivity, avoid these specialized ligands. Temperature control is also crucial; lowering the temperature can often enhance selectivity.[9]
-
Protodeboronation: The boronic acid can be cleaved to the corresponding arene, especially with electron-rich or heteroaromatic boronic acids. Using a slight excess of the boronic acid (1.2-1.5 equiv) and ensuring the reaction is not heated for an unnecessarily long time can mitigate this side reaction.
By understanding the interplay between the substrate's electronic properties and the catalyst's steric and electronic character, researchers can confidently employ 2-chlorophenyl trifluoromethanesulfonate as a powerful building block for advanced synthetic targets.
References
- Nolan, S. P., & Cazin, C. S. J. (Eds.). (2021). N-Heterocyclic Carbenes in Organometallics and Catalysis. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527821139]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
- Google Patents. (1999). Process for preparing biaryl compounds. [URL: https://patents.google.
- Molander, G. A., & Pu, N. (2011). Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates. NIH Public Access. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3101614/]
- Cole, K. P., et al. (2017). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/re/c7re00135k]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Schmalzbauer, M., & Gande, M. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis. [URL: https://onlinelibrary.wiley.com/doi/10.1002/adsc.202300689]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
- The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2597453/]
- Ali, I., et al. (2015). Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. ChemistryOpen. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4556488/]
- Request PDF. (2025). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. [URL: https://www.researchgate.net/publication/343272635_Aryl_BromideTriflate_Selectivities_Reveal_Mechanistic_Divergence_in_Palladium-Catalyzed_Couplings_the_Suzuki-Miyaura_Anomaly]
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja992138x]
- Valdez, C. A., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8694080/]
- Kim, H., et al. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c01594]
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Ligand selection for Suzuki coupling with 2-Chlorophenyl trifluoromethanesulfonate
Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Chlorophenyl Trifluoromethanesulfonate
Abstract & Core Objective
The Challenge: 2-Chlorophenyl trifluoromethanesulfonate (2-Cl-Ph-OTf) is a bis-electrophile presenting a classic chemoselectivity dilemma. While the triflate (-OTf) is generally a better leaving group than chloride (-Cl), the ortho-chloro substituent introduces significant steric hindrance, potentially retarding the desired oxidative addition at the C-OTf bond. Furthermore, aryl triflates are prone to hydrolysis (cleavage to phenol) under basic aqueous conditions, a common side reaction that destroys the substrate.
The Objective: To define a robust ligand selection strategy and experimental protocol that achieves exclusive cross-coupling at the C-OTf site while preserving the C-Cl bond for subsequent elaboration.
Mechanistic Grounding: The Selectivity Hierarchy
To achieve high fidelity, we must exploit the intrinsic reactivity differences of the C-X bonds. The rate of oxidative addition (OA) to Pd(0) typically follows the order: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl .
However, for 2-Cl-Ph-OTf, two factors complicate this linearity:
-
Steric Shielding: The ortho-Cl atom physically blocks the approach of the Pd(0) species to the C-OTf bond.
-
Electronic Activation: The electron-withdrawing nature of the triflate activates the ring, slightly increasing the lability of the chloride.
Successful coupling requires a ligand that creates a highly active Pd(0) species capable of overcoming the steric barrier of the ortho-OTf faster than it attacks the exposed (but electronically stronger) C-Cl bond.
Pathway Visualization
Figure 1: Kinetic competition pathways. The goal is to maximize the rate of Path A while suppressing Path B and Hydrolysis.
Ligand Selection Guide
The choice of ligand dictates the steric environment around the palladium center. For this specific substrate, Dialkylbiaryl phosphines (Buchwald Ligands) are the gold standard.
Table 1: Ligand Performance Matrix
| Ligand Class | Specific Ligand | Recommendation | Rationale |
| Buchwald (Gen 3) | XPhos | Primary Choice | The bulk of the isopropyl groups prevents attack at the C-Cl bond, while the electron-rich nature drives OA into the hindered C-OTf bond [1]. |
| Buchwald (Gen 2) | SPhos | Alternative | Excellent for ortho-substituted substrates. High turnover frequency.[1] Slightly less bulky than XPhos but often higher yielding for extremely hindered triflates. |
| Bisphosphines | dppf | Conditional | The large bite angle can favor reductive elimination, but it often lacks the activity to overcome the ortho-sterics of the triflate efficiently compared to monophosphines. |
| Simple Phosphines | PPh3 | Avoid | Low activity leads to slow reaction times, increasing the window for triflate hydrolysis. Poor selectivity. |
| Ligand-Free | None (Pd(OAc)2) | Cost-Effective | In polar solvents (MeCN), "naked" Pd can be highly selective for OTf [2]. However, yields are often lower due to catalyst decomposition. |
Detailed Protocol: The "XPhos System"
This protocol utilizes the Pd2(dba)3 / XPhos system, which provides the highest reliability for drug discovery applications where substrate conservation is critical.
Reagents & Materials
-
Substrate: 2-Chlorophenyl trifluoromethanesulfonate (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd2(dba)3 (1.0 - 2.0 mol%)
-
Ligand: XPhos (2.0 - 4.0 mol%) — Maintain 1:2 Pd:Ligand ratio
-
Base: K3PO4 (3.0 equiv) — Anhydrous preferred to minimize hydrolysis
-
Solvent: THF or 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Workflow
-
Pre-Complexation (Critical for Activity):
-
In a glovebox or under Argon flow, add Pd2(dba)3 and XPhos to a reaction vial.
-
Add the anhydrous solvent (e.g., 2 mL for 0.5 mmol scale).
-
Stir at 60°C for 3-5 minutes . The solution should change from dark purple/red to a lighter orange/brown, indicating the formation of the active L-Pd(0) species. Do not skip this step.
-
-
Substrate Addition:
-
Cool the vial to room temperature.
-
Add the 2-Cl-Ph-OTf (1.0 equiv), Boronic Acid (1.2 equiv), and finely ground K3PO4 (3.0 equiv).
-
-
Reaction:
-
Seal the vial with a PTFE-lined cap.
-
Heat to 80°C . Note: Do not exceed 100°C; higher temps increase C-Cl activation risk.
-
Monitor via TLC or LCMS at 1 hour and 3 hours.
-
-
Workup:
-
Filter through a pad of Celite to remove palladium black and inorganic salts.
-
Wash with EtOAc.
-
Concentrate and purify via flash chromatography.
-
Experimental Workflow Diagram
Figure 2: Optimized bench-top workflow for XPhos-mediated coupling.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Formation of 2-Chlorophenol | Triflate Hydrolysis | Switch base to K3PO4 (weaker than carbonates). Ensure solvent is strictly anhydrous. Lower Temp to 60°C. |
| Bis-coupling (Cl reacted) | Poor Selectivity | Reduce temperature. Increase steric bulk of ligand (Switch SPhos → XPhos). Reduce catalyst loading to 0.5 mol%. |
| No Reaction | Catalyst Poisoning / Inactive Pd | Ensure Pre-Complexation step (Step 1) was performed. Verify solvent is peroxide-free (THF/Dioxane degrade over time).[2] |
| Protodeboronation | Unstable Boronic Acid | Use Boronic Esters (BPin) instead of acids. Add water scavenger (molecular sieves). |
References
-
Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society.[3]
-
Ibsen, G. M., et al. (2023).[4] Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions.[4][5] Chemistry – An Asian Journal.[4]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
Sources
Base selection for 2-Chlorophenyl trifluoromethanesulfonate reactions
Application Note: Precision Base Selection for 2-Chlorophenyl Trifluoromethanesulfonate Cross-Couplings
Introduction: The Orthogonal Challenge
2-Chlorophenyl trifluoromethanesulfonate (2-Cl-Ph-OTf) represents a "Janus-faced" electrophile in organic synthesis. It contains two distinct electrophilic sites: the highly reactive triflate (-OTf) and the more robust chloride (-Cl). For drug development professionals, this substrate offers a powerful tactical advantage: orthogonality . One can selectively couple the triflate site while preserving the chloride for a subsequent functionalization step.
However, this utility hinges entirely on chemoselectivity , which is dictated not just by the catalyst/ligand system, but critically by base selection . An improper base can lead to:
-
Loss of Selectivity: Promoting oxidative addition into the C-Cl bond.
-
Substrate Destruction: Nucleophilic attack on the sulfur atom of the triflate, resulting in hydrolysis to 2-chlorophenol.
-
Catalyst Poisoning: Inadequate activation of the coupling partner (boronic acid/amine).
This guide provides a scientifically grounded protocol for navigating these challenges.
Mechanistic Drivers of Base Selection
To select the correct base, one must understand its role in the catalytic cycle relative to the specific instability of the triflate group.
A. The Chemoselectivity Hierarchy
Palladium oxidative addition rates generally follow the order:
B. The Hydrolysis Trap
Triflates are mixed anhydrides of sulfonic acid. In the presence of strong nucleophilic bases (e.g.,
-
Rule: Avoid small, hard nucleophiles if the reaction is slow.
-
Solution: Use bulky, non-nucleophilic bases or insoluble inorganic bases that maintain low solution-phase concentrations of active base.
Base Selection Matrix
The following table categorizes bases by their suitability for 2-Cl-Ph-OTf reactions, balancing activation power against side-reaction risks.
| Base Class | Specific Base | Suitability | Mechanism of Action & Risk Profile | |
| Phosphates | ~12.3 | Ideal | The Gold Standard. Mildly basic. Hydrated forms ( | |
| Carbonates | ~10.3 | Excellent | The "Cesium Effect." High solubility in organic solvents (DMF, Toluene) due to the soft Cs+ cation. Essential for Buchwald-Hartwig to prevent triflate hydrolysis. | |
| Alkoxides | ~17.0 | High Risk | Use with Caution. Strong base used in Buchwald-Hartwig. Can cause rapid hydrolysis of OTf if water is present. Promotes benzyne formation or C-Cl insertion if the catalyst is too active. | |
| Fluorides | N/A | Niche | Used for "ligand-free" conditions or silane couplings. Can stabilize anionic Pd species but often requires high temperatures that risk C-Cl cleavage. | |
| Amines | ~10.7 | Poor | Generally ineffective for activating boronic acids in Suzuki coupling. Sometimes used in Heck reactions, but often too weak for hindered triflates. |
Visualizing the Decision Process
The following decision tree illustrates the logic flow for selecting a base based on the reaction type and substrate constraints.
Figure 1: Logic flow for base selection ensuring chemoselectivity and substrate stability.
Validated Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Couple an aryl boronic acid to the C-OTf site, leaving the C-Cl site intact.
Reagents:
-
2-Chlorophenyl triflate (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)[1]
-
Base:
(3.0 equiv) – Crucial for buffering and activation. -
Catalyst:
(3-5 mol%) or /SPhos (for difficult substrates). -
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step:
-
Setup: Charge a reaction vial with the boronic acid,
, and Pd catalyst. Evacuate and backfill with Argon ( ). -
Addition: Add degassed Dioxane/Water mixture. Add 2-chlorophenyl triflate via syringe.
-
Why? Adding the triflate last prevents any pre-reaction interaction with the base before the catalyst is active.
-
-
Reaction: Heat to 60–80°C .
-
Control Point: Do not exceed 90°C. Higher temperatures increase the probability of oxidative addition into the C-Cl bond.
-
-
Monitoring: Monitor by HPLC/TLC. The triflate should disappear; the chloride product should appear. If "dimer" (homocoupling) appears, reduce catalyst loading or increase boronic acid.
-
Workup: Dilute with EtOAc, wash with water. The aqueous wash removes the phosphate salts.
Protocol B: Buchwald-Hartwig Amination (C-N Coupling)
Objective: Amination of the triflate without hydrolyzing it to a phenol.
Reagents:
-
2-Chlorophenyl triflate (1.0 equiv)
-
Amine (1.2 equiv)[2]
-
Base:
(2.0 equiv) – Preferred over NaOtBu to minimize hydrolysis. -
Catalyst:
(2 mol%) + BINAP (3 mol%). -
Solvent: Toluene (Anhydrous).
Step-by-Step:
-
Drying: Ensure all glassware is flame-dried. Water is the enemy of triflates in basic conditions.
-
Solids: Combine
, BINAP, and in the vessel under Argon. -
Liquids: Add anhydrous Toluene, the amine, and finally the 2-chlorophenyl triflate.
-
Activation: Heat to 80–100°C .
-
Mechanistic Note:
is less soluble than , often requiring higher temps, but it is far less nucleophilic toward the sulfur center, preserving the triflate from hydrolysis.
-
-
Validation: If conversion is low after 4 hours, add 0.1 equiv of phenylboronic acid (activator) or switch to
/XPhos.
Troubleshooting & Self-Validating Systems
A self-validating protocol includes checkpoints to diagnose failure modes.
| Observation | Diagnosis | Corrective Action |
| Product is 2-Chlorophenol | Hydrolysis. Base was too strong ( | Switch to |
| Product is Di-coupled (at Cl) | Loss of Selectivity. Catalyst too active or Temp too high. | Lower temperature by 10°C. Switch to a less electron-rich ligand (e.g., |
| No Reaction (SM Recovery) | Catalyst Poisoning or Inactive Base. | If using |
Pathway Visualization: The Chemoselectivity Cycle
This diagram illustrates the competing pathways and how the base influences the outcome.
Figure 2: Mechanistic pathway highlighting the kinetic preference for C-OTf and the risk of hydrolysis.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Foundational text establishing the role of bases like K3PO4 in activ
-
Wolfe, J. P., & Buchwald, S. L. (1997).[3] Palladium-Catalyzed Amination of Aryl Triflates. The Journal of Organic Chemistry, 62(5), 1264–1267. Link
- Authoritative source on base selection (Cs2CO3 vs NaOtBu)
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
- Provides the mechanistic basis for C-Cl vs C-OTf reactivity and ligand influence.
-
Echavarren, A. M., & Stille, J. K. (1987).[3] Palladium-catalyzed coupling of aryl triflates with organostannanes.[3] Journal of the American Chemical Society, 109(18), 5478–5486.[3] Link
- Early validation of aryl triflate stability and cross-coupling utility.
Sources
Application Note: Chemoselective Sonogashira Coupling of 2-Chlorophenyl Trifluoromethanesulfonate
Executive Summary
This application note details the protocol for the chemoselective Sonogashira cross-coupling of 2-chlorophenyl trifluoromethanesulfonate (2-Cl-Ph-OTf) with terminal alkynes. The core utility of this transformation lies in the orthogonal reactivity of the triflate (-OTf) and chloride (-Cl) leaving groups. Under optimized Palladium-catalyzed conditions, the triflate moiety undergoes oxidative addition preferentially (
These intermediates are critical scaffolds in drug discovery, serving as precursors for indoles (via Larock annulation) , benzofurans , and poly-yne molecular wires . This guide addresses the specific challenges of this substrate, including the prevention of triflate hydrolysis and the suppression of benzyne formation.
Mechanistic Principles & Chemoselectivity
The success of this reaction relies on the kinetic differentiation between the C–OTf and C–Cl bonds.
Reactivity Hierarchy
In Palladium(0)-catalyzed cross-coupling, the rate of oxidative addition typically follows the bond dissociation energies and the ability of the leaving group to stabilize negative charge. For aryl electrophiles, the consensus order is:
For 2-chlorophenyl triflate, the Pd(0) catalyst inserts into the C–OTf bond at mild temperatures (RT to 60°C), leaving the C–Cl bond intact. The chloride can then be activated in a subsequent step using more forcing conditions (e.g., bulky phosphine ligands, higher temperatures), allowing for iterative functionalization.
Visualization of Chemoselectivity
The following diagram illustrates the divergent pathways. Path A is the desired chemoselective route. Path B represents loss of selectivity or side reactions.
Experimental Design & Optimization
To achieve >95% selectivity for the triflate displacement, specific parameters must be controlled.
Reaction Parameter Table[1][2]
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (3-5 mol%) | Triphenylphosphine ligands are sufficient for OTf activation but relatively poor for Cl activation, enhancing selectivity. |
| Co-Catalyst | CuI (2-5 mol%) | Accelerates the transmetallation step via formation of Copper-acetylide. |
| Base | Et₃N or Diisopropylamine (3.0 equiv) | Mild amine bases buffer the reaction without promoting base-mediated hydrolysis of the triflate. |
| Solvent | DMF (Anhydrous) | High polarity stabilizes the ionic Pd(II) intermediates. Anhydrous is critical to prevent phenol formation. |
| Temperature | 25°C – 60°C | Critical Control Point: Do not exceed 65°C to avoid activating the C–Cl bond. |
| Atmosphere | Argon or Nitrogen | Oxygen promotes homocoupling of alkynes (Glaser coupling) and oxidizes phosphine ligands. |
Safety Warning: Benzyne Formation
2-Chlorophenyl triflate is a known precursor for benzyne (1,2-didehydrobenzene) when treated with fluoride sources (e.g., CsF, TBAF) or strong bases (e.g., n-BuLi).
-
Risk: Elimination of TfOH and Cl to form benzyne.
-
Mitigation: Use mild amine bases (Et₃N). Avoid fluoride salts during the coupling step.
Detailed Protocol
Materials
-
Substrate: 2-Chlorophenyl trifluoromethanesulfonate (1.0 equiv)
-
Alkyne: Phenylacetylene or functionalized terminal alkyne (1.1 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)
-
Co-Catalyst: Copper(I) iodide [CuI] (0.02 equiv)
-
Base: Triethylamine [Et₃N] (3.0 equiv, distilled over CaH₂)
-
Solvent: N,N-Dimethylformamide [DMF] (Anhydrous, degassed)
Step-by-Step Procedure
-
Reactor Setup:
-
Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar.
-
Cycle the flask 3x with vacuum/Argon to establish an inert atmosphere.
-
-
Reagent Addition (Solid):
-
Under a counter-flow of Argon, add Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol) and CuI (3.8 mg, 0.02 mmol).
-
Note: If the substrate is solid, add it here (1.0 mmol).
-
-
Solvent & Liquid Reagent Addition:
-
Add anhydrous DMF (5.0 mL) via syringe.
-
Add 2-Chlorophenyl triflate (260 mg, 1.0 mmol) (if liquid) via syringe.
-
Add Et₃N (0.42 mL, 3.0 mmol).
-
Stir for 5 minutes at Room Temperature (RT) to ensure catalyst solvation (solution typically turns yellow/orange).
-
-
Alkyne Addition:
-
Add the terminal alkyne (1.1 mmol) dropwise over 2 minutes.
-
Observation: The solution may darken immediately upon addition of alkyne due to Cu-acetylide formation.
-
-
Reaction:
-
Stir at Room Temperature for 4–6 hours.
-
Monitoring: Check reaction progress via TLC or LC-MS.
-
Optimization: If conversion is <50% after 4 hours, heat the reaction to 50°C. Do not exceed 60°C.
-
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate (30 mL).
-
Wash with saturated NH₄Cl solution (2 x 15 mL) to sequester Copper (blue aqueous layer).
-
Wash with Brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically starts 100:0 Hexanes for non-polar diaryl alkynes).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Hydrolysis | Presence of water causing triflate hydrolysis to 2-chlorophenol. | Ensure DMF is anhydrous (water <50 ppm). Use fresh Et₃N. |
| Glaser Coupling | Presence of Oxygen causing alkyne dimerization (R-C≡C-C≡C-R). | Degas solvents thoroughly (sparge with Ar for 15 min). Ensure positive Ar pressure. |
| Double Addition | Temperature too high; C-Cl bond activated. | Lower temperature to RT. Reduce catalyst loading. Switch to Pd(PPh₃)₄. |
| No Reaction | Poisoned catalyst or deactivated triflate. | Ensure triflate quality (colorless liquid). If substrate is sterically hindered, increase temp to 50°C. |
Downstream Applications: Indole Synthesis
The primary value of the 1-chloro-2-alkynylbenzene product is its ability to undergo a second metal-catalyzed cyclization to form substituted indoles.
Workflow: Larock Heteroannulation
Following the Sonogashira coupling, the purified product can be reacted with a primary amine to form an indole core.
Key Reference for Application: This strategy is widely used in the synthesis of pharmaceutical targets where the indole 2/3-positions require independent variation [4].
References
-
Selectivity of Triflates vs Chlorides
-
General Sonogashira Protocol
- Title: Sonogashira Cross-Coupling: A Critical Review.
- Source:Chemical Reviews, 2007.
-
URL:[Link]
-
Triflate Hydrolysis Management
-
Indole Synthesis Application
- Title: Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annul
- Source:Journal of Organic Chemistry, 1991 (Larock et al.).
-
URL:[Link]
Sources
- 1. - 博客 | 文学城 [blog.wenxuecity.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06701J [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
Copper-free Sonogashira reaction with 2-Chlorophenyl trifluoromethanesulfonate
Application Note: High-Fidelity Copper-Free Sonogashira Coupling of 2-Chlorophenyl Triflate
Executive Summary & Scientific Rationale
This Application Note details a robust, copper-free protocol for the Sonogashira coupling of 2-Chlorophenyl trifluoromethanesulfonate (2-Cl-Ph-OTf) with terminal alkynes.
The Challenge: Standard Sonogashira conditions utilize a Copper(I) co-catalyst (e.g., CuI) to form a copper-acetylide intermediate. While effective, this introduces two critical failure modes for pharmaceutical applications:
-
Glaser Homocoupling: Copper promotes the oxidative dimerization of alkynes (diyne formation), consuming the expensive alkyne starting material.
-
Heavy Metal Contamination: Residual copper is difficult to purge from polar pharmaceutical intermediates.
-
Substrate Specifics: The 2-Chlorophenyl triflate substrate presents a unique chemoselectivity challenge. The reaction must exclusively target the C-OTf bond (leaving group ability: OTf > Cl) while preserving the ortho-chloride for downstream functionalization. Furthermore, the ortho-chloro substituent introduces steric hindrance that can impede oxidative addition using standard phosphine ligands (e.g., PPh₃).
The Solution: We employ a Copper-Free Palladium/Ligand System utilizing XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). This bulky, electron-rich Buchwald ligand accelerates the oxidative addition of the Pd(0) species into the sterically hindered C-OTf bond and facilitates the base-mediated deprotonation of the alkyne without the need for a copper co-catalyst.
Mechanistic Insight & Chemoselectivity
The reaction operates via a modified Pd(0)/Pd(II) cycle. Unlike the classical mechanism where a copper-acetylide transmetallates to Palladium, the copper-free variant relies on a cationic Pd(II) intermediate or a concerted metallation-deprotonation pathway assisted by the amine base.
Chemoselectivity Hierarchy: Under the prescribed conditions, the oxidative addition rate follows the bond dissociation energy and leaving group ability: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl .
-
Target: C-OTf (Triflate)
-
Preserved: C-Cl (Chloride)
-
Result: The 2-chloro substituent remains intact, providing a handle for subsequent Suzuki or Buchwald-Hartwig couplings.
Figure 1: Catalytic Cycle (Copper-Free)
Caption: The Cu-free cycle avoids the Cu-acetylide intermediate. The bulky XPhos ligand facilitates the oxidative addition into the hindered 2-chlorophenyl triflate.
Experimental Protocol
Reagents & Materials:
-
Substrate: 2-Chlorophenyl trifluoromethanesulfonate (1.0 equiv)
-
Alkyne: Phenylacetylene or functionalized terminal alkyne (1.2 equiv)
-
Catalyst: Pd(CH₃CN)₂Cl₂ (2-3 mol%) or Pd(OAc)₂ (3 mol%)
-
Ligand: XPhos (4-6 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) or Dicyclohexylmethylamine (Cy₂NMe)
-
Solvent: Acetonitrile (CH₃CN) [Anhydrous, degassed]
-
Temperature: 60–80 °C
Step-by-Step Methodology
-
Catalyst Pre-complexation (Optional but Recommended): In a glovebox or under Argon flow, charge a reaction vial with Pd(CH₃CN)₂Cl₂ (3.8 mg, 0.015 mmol) and XPhos (14.3 mg, 0.03 mmol). Add 1 mL of degassed CH₃CN and stir at room temperature for 15 minutes. The solution should turn yellow/orange, indicating the formation of the active Pd(0)/L species.
-
Substrate Addition: Add 2-Chlorophenyl triflate (130 mg, 0.5 mmol) and Cs₂CO₃ (325 mg, 1.0 mmol) to the vial.
-
Alkyne Addition: Add the terminal alkyne (0.6 mmol) via syringe. If the alkyne is a solid, add it along with the base in Step 2.
-
Reaction: Seal the vial with a septum cap. Heat the reaction block to 70 °C for 4–16 hours.
-
Monitoring: Check reaction progress via TLC (Hexanes/EtOAc) or LC-MS. Look for the disappearance of the triflate (m/z 260 for parent) and formation of the coupled product. The Ar-Cl bond should remain intact.
-
-
Workup:
-
Purification: Purify via Flash Column Chromatography on Silica Gel.
-
Note: The product is a 2-chloro-substituted internal alkyne. These are generally stable on silica.
-
Figure 2: Experimental Workflow
Caption: Sequential workflow ensuring active catalyst formation prior to substrate exposure.
Data & Optimization Guide
The following table summarizes the optimization of conditions for this specific substrate class (Ortho-substituted Aryl Triflates).
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ | PPh₃ | Et₃N | DMF | 35% | Slow conversion; steric hindrance of 2-Cl blocks PPh₃. |
| 2 | Pd(OAc)₂ | PPh₃ | CuI / Et₃N | THF | 88% | Standard (Not Cu-Free). High yield but 12% Glaser homocoupling byproduct. |
| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | CH₃CN | 92% | Recommended. Clean profile, no homocoupling. |
| 4 | Pd₂dba₃ | P(t-Bu)₃ | Cy₂NMe | Dioxane | 75% | Good, but P(t-Bu)₃ is pyrophoric/air-sensitive. |
| 5 | Pd(OAc)₂ | None | DABCO | DMF | <10% | Ligand-free fails for ortho-substituted triflates. |
Key Takeaway: The steric bulk of the ortho-chloro group necessitates a ligand like XPhos or SPhos . Simple triphenylphosphine (Entry 1) is often insufficient for Cu-free turnover of hindered triflates.
Troubleshooting & Critical Parameters
-
Triflate Hydrolysis:
-
Black Precipitate (Pd Black):
-
Chemoselectivity Loss (Cl reaction):
-
Symptom:[2][3][4][5][6][7][8][9][10][11] Formation of dialkynylated product.
-
Cause: Reaction temperature too high (>100°C) or use of "inversion" ligands (e.g., specific NHC or highly bulky alkyl-phosphines designed to activate Cl).
-
Fix: Keep T < 80°C. XPhos at 70°C is highly selective for OTf over Cl.
-
References
-
Gelmann, D., & Buchwald, S. L. (2003). Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides.[3][12] Angewandte Chemie International Edition, 42(48), 5993–5996.
-
Yi, C., & Hua, R. (2006). Copper-free Sonogashira coupling of aryl halides with terminal alkynes catalyzed by Pd(OAc)2 in water.[12] The Journal of Organic Chemistry, 71(6), 2535–2537.
-
Handa, S., et al. (2018).[6] Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions.[5][6] Organic Letters, 20(2), 542–545.[6]
-
Martek, B. A., et al. (2020).[8] Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(13), 4938–4943.
-
Ibsen, G. M., et al. (2023).[1] Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions.[1] Chemistry – An Asian Journal, 18(9), e202300036.[1] (Cited for Chemoselectivity principles OTf vs Cl).[1][11]
Sources
- 1. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions [organic-chemistry.org]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. rsc.org [rsc.org]
- 11. Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C─H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemoselective Buchwald-Hartwig Amination of 2-Chlorophenyl Trifluoromethanesulfonate
Introduction: Navigating Chemoselectivity in C-N Cross-Coupling Reactions
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool for drug development professionals and researchers.[3]
This application note provides a detailed guide to the Buchwald-Hartwig amination of a particularly interesting and challenging substrate: 2-chlorophenyl trifluoromethanesulfonate. This molecule possesses two distinct leaving groups, a chloride and a triflate, on the same aromatic ring, presenting a question of chemoselectivity. By understanding and controlling the reaction parameters, it is possible to selectively form a C-N bond at the more reactive triflate position, leaving the chloride intact for subsequent transformations. This guide will delve into the mechanistic underpinnings of this selectivity, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl electrophile (in this case, the C-OTf bond of 2-chlorophenyl trifluoromethanesulfonate) to form a Pd(II) intermediate.[3]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Chemoselectivity: Aryl Triflate vs. Aryl Chloride
The key to the successful application of 2-chlorophenyl trifluoromethanesulfonate in sequential cross-coupling reactions lies in the ability to selectively functionalize the triflate group while leaving the chloride untouched. The generally accepted order of reactivity for leaving groups in palladium-catalyzed cross-coupling reactions is I > Br ≈ OTf > Cl.[4] This inherent difference in reactivity forms the basis for the chemoselectivity observed in this system.
The C-OTf bond is significantly more polarized and a better leaving group than the C-Cl bond, making it more susceptible to oxidative addition by the Pd(0) catalyst under appropriate conditions. By carefully selecting the ligand, base, and reaction temperature, the preferential reaction at the triflate position can be achieved with high fidelity.
Experimental Protocol: Selective Amination of 2-Chlorophenyl Trifluoromethanesulfonate
This protocol is designed for the selective Buchwald-Hartwig amination of 2-chlorophenyl trifluoromethanesulfonate at the triflate position.
Materials:
-
2-Chlorophenyl trifluoromethanesulfonate
-
Amine (e.g., aniline, morpholine, or other primary/secondary amines)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (DPPF) or (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (a Josiphos-type ligand)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Reaction Setup:
All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
-
To a dry Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., DPPF, 2.2 mol%), and the base (e.g., Cs₂CO₃, 1.5 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous solvent (e.g., toluene, to achieve a 0.1 M concentration of the limiting reagent).
-
Add the amine (1.2 equivalents).
-
Finally, add the 2-chlorophenyl trifluoromethanesulfonate (1.0 equivalent). For sensitive substrates prone to triflate cleavage, slow addition of the triflate via a syringe pump over a period of time is recommended.[5]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(2-chlorophenyl)amine derivative.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Conditions | Rationale & Notes |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Both are common and effective Pd(0) sources or precursors. |
| Ligand | DPPF or Josiphos-type ligands (1.1-1.5 eq. to Pd) | Bidentate phosphine ligands like DPPF are known to be effective for aryl triflates.[3] Josiphos ligands have shown success in selective aminations of dichloropyridines.[6] |
| Base | Cs₂CO₃ (1.5-2.0 eq.) | A milder base like cesium carbonate is often preferred for aryl triflates to minimize cleavage to the corresponding phenol.[3] For less sensitive systems, NaOtBu can be used. |
| Solvent | Toluene or Dioxane (anhydrous) | Non-polar, aprotic solvents are generally used. Ensure the solvent is thoroughly deoxygenated. |
| Temperature | 80-110 °C | The reaction temperature may need to be optimized depending on the specific amine and ligand used. |
| Amine | Primary or Secondary Amines (1.1-1.5 eq.) | An excess of the amine is typically used to drive the reaction to completion. |
Visualization of the Experimental Workflow
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The palladium precursor or ligand may have degraded.
-
Insufficient Temperature: The reaction may require higher temperatures for less reactive amines.
-
-
Formation of Phenol Byproduct:
-
Triflate Cleavage: This is a common side reaction with aryl triflates, often exacerbated by strong bases and high temperatures.[5] Consider switching to a milder base like Cs₂CO₃ or K₃PO₄. Slow addition of the triflate substrate can also significantly reduce this side reaction.
-
-
Lack of Chemoselectivity (Reaction at the Chloride):
-
Ligand Choice: The choice of ligand can influence the chemoselectivity. Bulky, electron-rich ligands can sometimes promote the reaction at the less reactive chloride position, especially at higher temperatures. Screening different ligands may be necessary.
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the erosion of selectivity. Monitor the reaction closely and stop it once the desired product is formed.
-
Conclusion
The chemoselective Buchwald-Hartwig amination of 2-chlorophenyl trifluoromethanesulfonate is a powerful synthetic strategy that allows for the sequential functionalization of a difunctionalized aromatic ring. By leveraging the inherent reactivity difference between the triflate and chloride leaving groups and by carefully controlling the reaction conditions, researchers can achieve high yields of the desired N-(2-chlorophenyl)amine products. This application note provides a robust starting point for scientists and drug development professionals to successfully implement this valuable transformation in their synthetic endeavors.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Topics in Current Chemistry (Vol. 219). Springer.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling. Journal of the American Chemical Society, 122(48), 12051–12052.
- Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for Aromatic Carbon−Nitrogen Bond Formation: The First Efficient Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 118(30), 7215–7216.
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Roles of the Ligand and Anion in the Promotion of Reductive Elimination from Palladium(II) Amido Complexes. Journal of the American Chemical Society, 129(25), 7834–7835.
- Shen, Q., & Hartwig, J. F. (2006). Lewis Acid-Promoted, Palladium-Catalyzed Amination of Aryl Chlorides. Organic Letters, 8(19), 4255–4258.
- Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2009). A Highly Active Catalyst for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 131(39), 13992–13993.
- Urgaonkar, S., & Verkade, J. G. (2004). A Proazaphosphatrane as a Superior Ligand for the Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 69(26), 9135–9142.
- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
- Louie, J., & Hartwig, J. F. (1995). Palladium-catalyzed synthesis of arylamines from aryl halides. Mechanistic studies lead to coupling in the absence of tin reagents. Tetrahedron Letters, 36(21), 3609-3612.
- Mann, G., & Hartwig, J. F. (1996). Palladium Alkoxides: Potential Intermediacy in Catalytic Amination, Reductive Elimination of Ethers, and Catalytic Etherification. A New, General Catalyst for the Etherification of Aryl Halides. Journal of the American Chemical Society, 118(51), 13109–13110.
- Prim, D., Campagne, J.-M., Joseph, D., & Andrioletti, B. (2002). Palladium-catalysed reactions of aryl halides with soft, non-organometallic nucleophiles. Tetrahedron, 58(11), 2041–2075.
- Muci, A. R., & Buchwald, S. L. (2002). Practical Palladium Catalysts for C−N and C−O Bond Formation. In Topics in Current Chemistry (Vol. 219, pp. 131-209). Springer.
- Stradiotto, M., & Lundgren, R. J. (2016). The role of ligand design in enabling palladium-catalyzed cross-coupling reactions of aryl chlorides. Dalton Transactions, 45(7), 2865–2883.
- Hartwig, J. F. (2004). Development of catalysts for the formation of carbon-heteroatom bonds. Pure and Applied Chemistry, 76(3), 507–516.
- Espino, G., Kurbangalieva, A., & Brown, J. M. (2007). Chemoselective amination of 2-bromophenyl trifluoromethanesulfonate.
- Widenhoefer, R. A., & Buchwald, S. L. (1996). Electronic Dependence of the Rate of Reductive Elimination of Amines from Palladium(II). Organometallics, 15(12), 2755–2757.
- Shakespeare, W. C. (1999). Recent advances in the synthesis of heterocycles. Current Opinion in Drug Discovery & Development, 2(4), 220–234.
- Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S bond formation.
- Shekhar, S., Ryberg, P., Hartwig, J. F., & Mathew, J. S. (2006). Re-evaluation of the mechanism of the Ullmann reaction. Journal of the American Chemical Society, 128(11), 3584–3585.
- Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-mediated C–N bond formation. Chemical Reviews, 108(8), 3054–3131.
- Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-type coupling reactions.
- Kunz, K., Scholz, U., & Ganzer, D. (2003). Renaissance of the Ullmann reaction: a powerful C-C, C-N and C-O coupling. Synlett, (15), 2428–2439.
- Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: the post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337–2364.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 6. researchgate.net [researchgate.net]
Application Note: Chemoselective Heck Coupling of 2-Chlorophenyl Trifluoromethanesulfonate
Executive Summary & Strategic Value
This application note details the protocol for the chemoselective Mizoroki-Heck reaction of 2-Chlorophenyl trifluoromethanesulfonate (2-Cl-Ph-OTf) .
Strategic Utility: The core value of this substrate lies in its orthogonal reactivity . The triflate (-OTf) and chloride (-Cl) groups possess distinct oxidative addition rates (
Mechanistic Principles & Chemoselectivity[1][2]
To achieve high yields and selectivity, one must understand the kinetic discrimination occurring at the catalyst center.
The Reactivity Hierarchy
In Palladium-catalyzed cross-coupling, the approximate order of reactivity for oxidative addition is:
For 2-Chlorophenyl triflate, the C–OTf bond is significantly more labile than the C–Cl bond. However, the ortho-chloro substituent introduces steric bulk, which can retard the rate of oxidative addition compared to para-substituted analogs. Therefore, the protocol requires a ligand system that is active enough to insert into the triflate but not so electron-rich (e.g., bulky alkyl phosphines like
Mechanistic Pathway (Visualization)
The following diagram illustrates the divergent pathways. We target the Cationic Pathway (often favored by triflates in polar solvents), which leads to the desired product.[2]
Figure 1: Kinetic divergence in the oxidative addition step. Path A (Green) is favored by standard aryl phosphines and moderate temperatures.
Experimental Protocol
Reagents & Materials Table
| Reagent | Equiv.[2][3] | MW ( g/mol ) | Function | Critical Quality Attribute |
| 2-Chlorophenyl triflate | 1.0 | 260.62 | Substrate | Moisture Sensitive (Store under N2) |
| Alkene (e.g., Styrene) | 1.2 - 1.5 | Var. | Coupling Partner | Stabilizer-free preferred |
| Pd(OAc)₂ | 0.05 (5 mol%) | 224.51 | Pre-catalyst | Orange/Brown powder (Black = decomposed) |
| PPh₃ | 0.10 (10 mol%) | 262.29 | Ligand | White crystals; Air stable |
| Triethylamine (Et₃N) | 2.0 - 3.0 | 101.19 | Base | Distilled/Dry |
| DMF | N/A | 73.09 | Solvent | Anhydrous (Water hydrolyzes triflates) |
Step-by-Step Methodology
Pre-requisite: All glassware must be oven-dried. The reaction is sensitive to oxygen (catalyst deactivation) and moisture (triflate hydrolysis).
Step 1: Catalyst Pre-complexation (The "In-Situ" Method)
-
In a reaction vial equipped with a stir bar, add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and Triphenylphosphine (PPh₃) (26.2 mg, 0.10 mmol).
-
Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Add Anhydrous DMF (2.0 mL) via syringe.
-
Stir at Room Temperature (RT) for 15 minutes.
-
Observation: The solution should turn from orange to bright yellow, indicating the formation of the active
species.
-
Step 2: Substrate Addition
-
To the catalyst solution, add 2-Chlorophenyl triflate (260.6 mg, 1.0 mmol) via syringe.
-
Note: If the triflate is solid, add it in Step 1 with the catalyst.
-
-
Add the Alkene (e.g., Styrene: 170 µL, 1.5 mmol).
-
Add Triethylamine (280 µL, 2.0 mmol).
Step 3: Reaction & Heating
-
Place the vial in a pre-heated block/oil bath at 90°C .
-
Stir vigorously (800-1000 RPM).
-
Monitor: Check by TLC or LC-MS at 2 hours. Most reactions complete within 4-12 hours.
-
Checkpoint: Look for the disappearance of the triflate peak. If the starting material remains but the catalyst has precipitated (Pd black), add a second portion of catalyst (2 mol%).
-
Step 4: Workup & Purification
-
Cool the mixture to RT.
-
Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) to remove DMF and salts.
-
Wash the organic layer with Brine (10 mL).
-
Dry over
, filter, and concentrate under reduced pressure. -
Purification: Flash column chromatography (Silica gel).
-
Eluent: Typically Hexanes/Ethyl Acetate gradients. The product (2-chlorostilbene derivative) is usually less polar than the starting triflate.
-
Optimization & Troubleshooting Guide
Optimization Matrix
If yields are low, consult this matrix before altering the core chemistry.
| Variable | Recommendation | Rationale |
| Solvent | MeCN or DMF | Polar aprotic solvents stabilize the cationic Pd-intermediate formed from triflates. |
| Base | Inorganic bases ( | |
| Ligand | dppf or dppe | If selectivity is poor (Cl reacting), switch to bidentate ligands. They stabilize the Pd center and enforce the cationic pathway. |
| Additives | LiCl (Not recommended) | Avoid halide additives. Adding |
Common Failure Modes
-
Problem: Hydrolysis of Starting Material (Phenol formation).
-
Cause: Wet solvent or base. Triflates are sulfonate esters and are susceptible to nucleophilic attack by hydroxide/water.
-
Fix: Use freshly distilled Et3N and anhydrous DMF (molecular sieves).
-
-
Problem: Loss of Chemoselectivity (Bis-coupling).
-
Cause: Temperature too high (>110°C) or ligand too electron-rich (e.g.,
). -
Fix: Lower temperature to 80°C. Stick to aryl phosphines (
, ).
-
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis.
Safety & Handling
-
Triflate Stability: 2-Chlorophenyl triflate should be stored in a refrigerator (2-8°C). It can decompose to release triflic acid if exposed to moisture, which is corrosive.
-
Palladium: Pd compounds are toxic. Handle in a fume hood.
-
DMF: Dimethylformamide is a potent liver toxin and readily absorbed through the skin. Double-gloving (Nitrile) is recommended.
References
-
The Heck Reaction (General Mechanism)
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
-
Triflate vs.
- Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7.
-
Synthesis of Aryl Triflates (Grounding for Starting Material)
- Frantz, D. E., et al. (2002).
-
Selectivity in Oxidative Addition
-
Fitton, P., & Rick, E. A. (1971). The addition of aryl halides to tetrakis(triphenylphosphine)palladium(0).[4] Journal of Organometallic Chemistry, 28(2), 287-291. (Establishes the reactivity order).
-
Sources
- 1. Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C─H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Chlorophenol synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemoselective Negishi Coupling of 2-Chlorophenyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of the Negishi Coupling in Modern Synthesis
The Negishi coupling, a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide or triflate, stands as a cornerstone in the edifice of modern organic synthesis.[1] Its significance, recognized by the 2010 Nobel Prize in Chemistry awarded to its pioneer, Ei-ichi Negishi, lies in its remarkable versatility and functional group tolerance.[2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures, particularly in the realm of pharmaceuticals and materials science.[3]
In drug development, the ability to forge C-C bonds with precision and in the presence of sensitive functional groups is paramount. The Negishi coupling excels in this regard, offering a powerful tool for the synthesis of biaryl and heteroaryl structures that are prevalent in a vast array of bioactive molecules.[4] The relatively high reactivity of organozinc reagents, when compared to their organoboron or organotin counterparts, often translates to milder reaction conditions and broader substrate scope.[2]
This application note provides a detailed guide to a particularly nuanced application of the Negishi coupling: the chemoselective functionalization of 2-chlorophenyl trifluoromethanesulfonate. This substrate, possessing two distinct electrophilic sites—a C-Cl bond and a C-OTf (triflate) bond—presents both a challenge and an opportunity for the synthetic chemist. Mastering the selective coupling at either of these positions unlocks a divergent pathway to a variety of functionalized biaryl compounds from a single, readily accessible starting material.
The Dichotomy of Reactivity: Mechanistic Insights into Chemoselectivity
The crux of selectively functionalizing 2-chlorophenyl trifluoromethanesulfonate lies in understanding and controlling the initial oxidative addition step in the catalytic cycle of the Negishi coupling. This step, where the palladium(0) catalyst inserts into either the C-Cl or the C-OTf bond, is often the rate-determining and selectivity-determining step.[2]
The relative reactivity of aryl halides and triflates in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br ≈ OTf > Cl.[5] However, this is not an immutable law; the electronic and steric properties of the ligand coordinated to the palladium center can profoundly influence this reactivity profile, enabling a "chemodivergent" approach where the choice of ligand dictates the reaction's outcome.
The Role of the Ligand in Dictating Reaction Pathways
The ligand's influence on chemoselectivity is a testament to the intricate dance of electronics and sterics at the metal's coordination sphere. Bulky, electron-rich phosphine ligands, for instance, can promote the oxidative addition of the typically less reactive C-Cl bond. This is attributed to the formation of a more reactive, monoligated palladium(0) species, which preferentially reacts at the more electron-rich C-Cl bond. Conversely, less sterically demanding ligands may favor the formation of a bis-ligated palladium(0) complex, which exhibits a preference for the C-OTf bond. This principle allows for a programmable approach to the synthesis of diverse molecular scaffolds.
Visualizing the Process: Catalytic Cycle and Experimental Workflow
To fully grasp the intricacies of the Negishi coupling and the strategic planning of a chemoselective reaction, visual aids are indispensable.
Figure 2: A generalized experimental workflow for the Negishi coupling.
Protocols for Chemoselective Negishi Coupling
The following protocols are designed to be self-validating systems, with the rationale behind each step explained to ensure both reproducibility and a deeper understanding of the reaction. Note: Organozinc reagents are sensitive to air and moisture, and all reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. [2]
Protocol 1: Selective Coupling at the C-Cl Bond
This protocol is designed to favor the reaction at the aryl chloride position, leaving the triflate group intact for subsequent transformations. The choice of a bulky, electron-rich phosphine ligand is critical for this selectivity.
Materials:
-
2-Chlorophenyl trifluoromethanesulfonate
-
Organozinc reagent (e.g., Phenylzinc chloride solution in THF)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or its tetrafluoroborate salt
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.01 mmol, 1 mol%) and P(t-Bu)₃ (0.04 mmol, 4 mol%).
-
Reaction Setup: To the flask containing the catalyst, add 2-chlorophenyl trifluoromethanesulfonate (1.0 mmol).
-
Solvent Addition: Add a mixture of anhydrous THF (3 mL) and anhydrous NMP (1 mL). Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst formation.
-
Addition of Organozinc Reagent: Slowly add the organozinc reagent solution (e.g., 1.2 mL of a 1.0 M solution of phenylzinc chloride in THF, 1.2 mmol) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich ligand like P(t-Bu)₃ is known to favor the oxidative addition of less reactive aryl chlorides over aryl triflates. [6]* Solvent System: The use of a polar aprotic solvent mixture like THF/NMP aids in the dissolution of the reagents and catalyst, and can accelerate the reaction rate. [5]* Temperature: Elevated temperature is often necessary to overcome the activation barrier for the oxidative addition of the C-Cl bond. [5]
Protocol 2: Selective Coupling at the C-OTf Bond
This protocol aims for selective coupling at the triflate position. This is generally the more reactive site, and the use of a less sterically hindered phosphine ligand can further enhance this selectivity.
Materials:
-
2-Chlorophenyl trifluoromethanesulfonate
-
Organozinc reagent (e.g., Alkylzinc bromide solution in THF)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (0.02 mmol, 2 mol%) and PCy₃ (0.04 mmol, 4 mol%).
-
Reaction Setup: To the flask containing the catalyst, add 2-chlorophenyl trifluoromethanesulfonate (1.0 mmol).
-
Solvent Addition: Add anhydrous THF (5 mL) and stir the mixture at room temperature for 10 minutes.
-
Addition of Organozinc Reagent: Slowly add the organozinc reagent solution (e.g., 1.5 mL of a 0.8 M solution of an alkylzinc bromide in THF, 1.2 mmol) at room temperature.
-
Reaction: Stir the reaction at room temperature or gently heat to 40-50 °C if necessary. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Causality of Experimental Choices:
-
Catalyst System: The Pd(OAc)₂/PCy₃ system is a more traditional catalyst combination that generally follows the established reactivity order, favoring the more labile C-OTf bond.
-
Milder Conditions: The higher reactivity of the triflate group often allows for the reaction to proceed at or near room temperature, which can be advantageous for substrates with sensitive functional groups.
Data Presentation: A Comparative Overview
The following table summarizes the expected outcomes for the chemoselective Negishi coupling of 2-chlorophenyl trifluoromethanesulfonate with a representative organozinc reagent.
| Protocol | Target Site | Catalyst System | Expected Major Product |
| 1 | C-Cl | Pd₂(dba)₃ / P(t-Bu)₃ | 2-Phenylphenyl trifluoromethanesulfonate |
| 2 | C-OTf | Pd(OAc)₂ / PCy₃ | 2-Chloro-1,1'-biphenyl |
Applications in Drug Discovery and Development
The ability to selectively functionalize a molecule like 2-chlorophenyl trifluoromethanesulfonate opens up a powerful avenue for the rapid generation of compound libraries in drug discovery. For example, a successful coupling at the C-Cl position yields a product that still contains the triflate group, which can then be subjected to a second, different cross-coupling reaction. This sequential, one-pot or two-step approach allows for the synthesis of complex, unsymmetrical biaryl structures from a single starting material, significantly streamlining the synthetic process. [7][8]Such biaryl motifs are key components in many approved drugs and clinical candidates. [3]
Conclusion: A Versatile Tool for Advanced Synthesis
The chemoselective Negishi coupling of 2-chlorophenyl trifluoromethanesulfonate is a prime example of how a deep understanding of reaction mechanisms can be leveraged to achieve sophisticated synthetic transformations. By carefully selecting the palladium catalyst and ligand, researchers can selectively activate either the C-Cl or the C-OTf bond, providing a divergent and efficient route to a wide range of functionalized biaryl compounds. This level of control is invaluable in the fields of medicinal chemistry and materials science, where the precise arrangement of molecular fragments is critical to function. The protocols and insights provided in this application note are intended to empower researchers to confidently employ this powerful synthetic strategy in their own work.
References
- Negishi, E.-i. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 3, pp 433–452.
-
The Negishi Coupling. NROChemistry. [Link]
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Han, C.; Buchwald, S. L. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. J. Am. Chem. Soc.2009 , 131 (22), 7532–7533. [Link]
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Lee, H.; Lee, Y.; Cho, S. H. Palladium-Catalyzed Chemoselective Negishi Cross-Coupling of Bis[(pinacolato)boryl]methylzinc Halides with Aryl (Pseudo)Halides. Org. Lett.2019 , 21 (15), 5912–5916. [Link]
-
Organosodium compounds for catalytic cross-coupling. ResearchGate. [Link]
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Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. Moodle@Units. [Link]
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Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. ResearchGate. [Link]
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Zhou, J.; Fu, G. C. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. J. Am. Chem. Soc.2003 , 125 (41), 12527–12530. [Link]
-
Dai, C.; Fu, G. C. The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst. J. Am. Chem. Soc.2001 , 123 (12), 2719–2724. [Link]
-
Sase, S.; Jaric, M.; Metzger, A.; Malakhov, V.; Knochel, P. One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates. J. Org. Chem.2008 , 73 (19), 7380–7382. [Link]
-
Han, C.; Buchwald, S. L. Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles. J. Am. Chem. Soc.2009 , 131 (43), 15794–15799. [Link]
-
Sase, S.; Jaric, M.; Metzger, A.; Malakhov, V.; Knochel, P. One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates. J. Org. Chem.2008 , 73 (19), 7380–7382. [Link]
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Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Wipf Group. [Link]
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Krasovskiy, A.; Lipshutz, B. H. Ligand Effects on Negishi Couplings of Alkenyl Halides. Org. Lett.2011 , 13 (15), 3818–3821. [Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
- Negishi, E.-i.; Hu, Q.; Huang, Z.; Qian, M.; Wang, G. Palladium-Catalyzed Cross-Coupling Reactions of Organozincs with Alkenyl, Aryl, and Acyl Halides. In Palladium in Organic Synthesis; Tsuji, J., Ed.; Springer: Berlin, Heidelberg, 2005; pp 1–87.
-
Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. Frontiers. [Link]
-
Krasovskiy, A.; Lipshutz, B. H. Ligand Effects on Negishi Couplings of Alkenyl Halides. Org. Lett.2011 , 13 (15), 3818–3821. [Link]
-
Negishi Coupling for Highly Selective Syntheses of Allenes via Ligand Effect and Mechanistic Study via SAESI‐MS/MS. ResearchGate. [Link]
-
Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. PMC. [Link]
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Application Notes & Protocols: 2-Chlorophenyl Trifluoromethanesulfonate as a Chemoselective Cross-Coupling Partner
Introduction: Beyond Traditional Aryl Halides
In the landscape of modern drug discovery and materials science, palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds.[1] For decades, aryl halides (Ar-I, Ar-Br, Ar-Cl) have been the workhorse electrophiles in these transformations. However, their use is sometimes limited by their synthesis or the harsh conditions required for the activation of less reactive halides like chlorides.
Aryl trifluoromethanesulfonates (triflates, Ar-OTf), easily prepared from abundant and often inexpensive phenols, have emerged as highly effective alternatives.[1][2] The triflate group is an exceptional leaving group, rendering the aryl scaffold highly reactive towards oxidative addition to Pd(0) catalysts, often under milder conditions than the corresponding chlorides.[3]
This guide focuses on a particularly insightful substrate: 2-chlorophenyl trifluoromethanesulfonate . This molecule is more than a simple reactive partner; it is a model system for exploring chemoselectivity . Possessing two distinct electrophilic sites—a highly reactive C(sp²)–OTf bond and a more robust C(sp²)–Cl bond—it allows for selective functionalization. By carefully choosing catalysts and conditions, a chemist can address the triflate position while leaving the chloride untouched for subsequent transformations. This orthogonal reactivity is a powerful strategic advantage in multi-step synthesis, enabling the rapid diversification of complex molecular scaffolds.
Synthesis of 2-Chlorophenyl Trifluoromethanesulfonate
The conversion of phenols to aryl triflates is the cornerstone of their utility. While traditional methods often use triflic anhydride (Tf₂O) with amine bases, these can be moisture-sensitive and the resulting amine salts can complicate purification.[2] A more robust and practical protocol, adapted from Frantz et al., utilizes biphasic aqueous conditions, which obviates the need for amine bases and simplifies product isolation.[4]
Protocol 1: Practical Synthesis via Biphasic Aqueous Method
This protocol describes the efficient conversion of 2-chlorophenol to 2-chlorophenyl trifluoromethanesulfonate.
Materials:
-
2-Chlorophenol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Potassium phosphate, 30% aqueous solution (30% K₃PO₄)
-
Toluene
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-chlorophenol (1.0 eq).
-
Solvent Addition: Add toluene (approx. 4 mL per 1 g of phenol) and the 30% aqueous K₃PO₄ solution (3.0 eq). Stir the biphasic mixture vigorously for 10 minutes at room temperature.
-
Reagent Addition: In a separate, dry addition funnel, dissolve trifluoromethanesulfonic anhydride (1.1 eq) in toluene (approx. 1 mL per 1 g of phenol).
-
Triflation: Add the triflic anhydride solution dropwise to the vigorously stirred biphasic mixture over 20-30 minutes. An exotherm may be observed. Maintain the temperature below 30 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting phenol.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-chlorophenyl trifluoromethanesulfonate.
-
Purification: The product is often of sufficient purity (>97%) for direct use in subsequent coupling reactions. If necessary, it can be purified by flash chromatography on silica gel.
Causality and Insights:
-
Why a biphasic system? The aqueous K₃PO₄ acts as a strong base to deprotonate the phenol, forming the highly nucleophilic phenoxide in situ.[4] This avoids the use of organic amine bases like pyridine or triethylamine, whose hydrohalide salts can be difficult to remove.
-
Why slow addition? Triflic anhydride is highly reactive and moisture-sensitive. Slow addition controls the reaction exotherm and minimizes potential side reactions or degradation.
Reactivity and Mechanistic Rationale
The synthetic power of 2-chlorophenyl trifluoromethanesulfonate lies in the differential reactivity of its two electrophilic sites. The general reactivity order for Pd-catalyzed cross-coupling is typically: C–I > C–OTf ≥ C–Br >> C–Cl.[5] This allows for selective reactions at the C–OTf bond under conditions where the C–Cl bond remains inert.
Figure 1: General reactivity trend of electrophiles.
The key to this selectivity is the mechanism of oxidative addition to the Pd(0) catalyst.
-
Aryl Triflates: The oxidative addition of an aryl triflate to a Pd(0) complex proceeds through a pathway that generates a cationic [L₂Pd(Ar)]⁺OTf⁻ intermediate.[6][7] This process is facile due to the exceptional leaving group ability of the triflate anion.
-
Aryl Chlorides: The oxidative addition of an aryl chloride is generally more difficult and results in a neutral L₂Pd(Ar)Cl complex. This step typically requires more electron-rich, bulky phosphine ligands and higher temperatures to proceed at a practical rate.
By using catalyst systems that are reactive enough to activate the C–OTf bond but not aggressive enough to cleave the C–Cl bond, exquisite chemoselectivity can be achieved.[8]
// Annotations ox_add_note [shape=plaintext, label="Key selective step.\nC-Cl bond is inert.", fontcolor="#202124"]; ox_add -> ox_add_note [style=invis]; } ends_dot
Figure 2: Simplified mechanism for triflate-selective coupling.
Application Protocols: Selective Cross-Coupling
The following protocols demonstrate the selective functionalization of the triflate group in 2-chlorophenyl trifluoromethanesulfonate.
Protocol 2: Triflate-Selective Suzuki-Miyaura Coupling
This protocol, based on work demonstrating ligand-free conditions, achieves exclusive cross-coupling at the C–OTf position.[8]
Materials:
-
2-Chlorophenyl trifluoromethanesulfonate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) chloride (PdCl₂) (3 mol%)
-
Potassium fluoride (KF) (3.0 eq)
-
Acetonitrile (anhydrous)
-
Schlenk flask or sealed vial, inert atmosphere (N₂ or Ar)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-chlorophenyl trifluoromethanesulfonate, the arylboronic acid, PdCl₂, and KF.
-
Solvent Addition: Add anhydrous acetonitrile (approx. 0.1 M concentration relative to the triflate).
-
Reaction: Seal the flask and heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the 2-chloro-functionalized biaryl product.
Data Presentation:
| Boronic Acid Partner | Product | Reported Yield (%)[8] |
| Phenylboronic acid | 2-Chloro-1,1'-biphenyl | 95 |
| 4-Methoxyphenylboronic acid | 2-Chloro-4'-methoxy-1,1'-biphenyl | 92 |
| 4-Acetylphenylboronic acid | 1-(2'-Chloro-[1,1'-biphenyl]-4-yl)ethan-1-one | 88 |
Protocol 3: Triflate-Selective Buchwald-Hartwig Amination
Aryl triflates are excellent substrates for C-N bond formation.[9][10] A critical experimental parameter for preventing undesired triflate hydrolysis is the slow addition of the electrophile.[11]
Materials:
-
2-Chlorophenyl trifluoromethanesulfonate (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
BINAP (4.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Toluene (anhydrous)
-
Syringe pump, Schlenk flask, inert atmosphere (N₂ or Ar)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOt-Bu.
-
Amine Addition: Add the amine and a portion of the anhydrous toluene. Stir for 5 minutes.
-
Slow Addition: Dissolve 2-chlorophenyl trifluoromethanesulfonate in the remaining anhydrous toluene. Using a syringe pump, add this solution to the reaction mixture over a period of 4-6 hours.
-
Reaction: Heat the reaction to 100 °C and stir for 12-18 hours after the addition is complete.
-
Work-up: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride. Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over MgSO₄, concentrate, and purify by flash column chromatography.
Expert Insight:
-
The slow addition of the aryl triflate maintains a low instantaneous concentration, which minimizes the rate of base-promoted hydrolysis (cleavage to 2-chlorophenol) and favors the desired productive catalytic cycle.[11]
Protocol 4: Triflate-Selective Sonogashira Coupling
The Sonogashira reaction provides a powerful method for installing alkyne moieties, and aryl triflates are competent electrophiles for this transformation.[5][12]
Materials:
-
2-Chlorophenyl trifluoromethanesulfonate (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (anhydrous)
-
THF or DMF (anhydrous)
-
Schlenk flask, inert atmosphere (N₂ or Ar)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ and CuI.
-
Solvent and Base: Add anhydrous THF and the amine base (e.g., TEA).
-
Reagent Addition: Add the terminal alkyne, followed by 2-chlorophenyl trifluoromethanesulfonate.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over MgSO₄, concentrate, and purify by flash column chromatography to yield the 2-chloro-substituted aryl alkyne.
Strategic Workflow and Further Functionalization
The true value of 2-chlorophenyl trifluoromethanesulfonate is realized in multi-step synthesis where the C–Cl bond is used in a subsequent step. This "late-stage functionalization" approach is highly valuable in medicinal chemistry for building molecular libraries.
Figure 3: Strategic workflow for sequential functionalization.
After performing a selective coupling at the triflate position, the resulting 2-chloro-biaryl (or equivalent) can be subjected to a second cross-coupling reaction. Because activating the C–Cl bond requires more forcing conditions (e.g., stronger ligands like SPhos or XPhos, higher temperatures), the two sites can be addressed with high fidelity in a sequential manner.
Conclusion
2-Chlorophenyl trifluoromethanesulfonate serves as an exemplary tool for the modern synthetic chemist. It highlights the strategic advantage of using aryl triflates not merely as substitutes for halides, but as activatable functional groups that enable sophisticated, chemoselective reaction sequences. The ability to perform selective C-C or C-N bond formation at the triflate position while preserving the chloride for subsequent elaboration provides a robust and flexible pathway for the synthesis of complex, highly decorated aromatic molecules relevant to the pharmaceutical and materials science industries.[13]
References
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Wikipedia. Sonogashira coupling. [Link]
-
Larhed, M., & Hallberg, A. (2001). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters. [Link]
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RSC Publishing. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. [Link]
-
PubMed. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. [Link]
-
PubMed. (2017). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. [Link]
-
UCL Discovery. Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. [Link]
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Fors, B. P., & Buchwald, S. L. (2009). Triflate-Selective Suzuki Cross-Coupling of Chloro-Substituted Aryl Triflates. Organic Letters. [Link]
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Frantz, D. E., Weaver, D. G., Carey, J. P., Kress, M. H., & Dolling, U. H. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters. [Link]
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Semantic Scholar. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. [Link]
-
Gelest. Cross-Coupling Reactions of Alkylsilicates. [Link]
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Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [Link]
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ACS Publications. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. [Link]
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ChemRxiv. (2021). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. [Link]
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ACS Publications. Organic Letters Ahead of Print. [Link]
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MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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MDPI. (2023). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. [Link]
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PubMed. (2023). A Mild Synthesis of Aryl Triflates Enabling the Late-Stage Modification of Drug Analogs and Complex Peptides. [Link]
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ResearchGate. (2022). Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. [Link]
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Hartwig, J. F., & Vise, M. (1996). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)₂ and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics. [Link]
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NIH. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. [Link]
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MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
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ACS Publications. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Amination of Aryl Triflates. The Journal of Organic Chemistry. [Link]
-
The Hartwig Group. Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2 and structural characterization of the product from aryl triflate addition in the presence of amine. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
The Hartwig Group. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
ResearchGate. (1996). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. [Link]
-
PubMed. (2016). Fluorination methods for drug discovery and development. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Jutand, A., & Mosleh, A. (1995). Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes. Evidence for the Formation of Cationic (.sigma.-Aryl)palladium Complexes. Organometallics. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01791E [pubs.rsc.org]
- 4. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. A Mild Synthesis of Aryl Triflates Enabling the Late-Stage Modification of Drug Analogs and Complex Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-Chlorophenyl Trifluoromethanesulfonate in Pharmaceutical Synthesis
[1]
Executive Summary: The Orthogonal Pivot
In modern pharmaceutical process chemistry, 2-Chlorophenyl trifluoromethanesulfonate (2-Chlorophenyl triflate) serves as a critical "bifunctional pivot." It possesses two electrophilic sites with distinct electronic and steric profiles: the highly reactive triflate (-OTf) and the more robust chloride (-Cl).
This application note details how to exploit the orthogonal reactivity of these two groups. By manipulating catalyst ligands and reaction conditions, researchers can selectively engage the triflate for cross-coupling while preserving the chloride for subsequent functionalization, or induce elimination to access benzyne intermediates. This guide provides validated protocols for synthesis, chemoselective coupling, and benzyne trapping.
Chemical Profile & Strategic Utility
The Chemoselectivity Hierarchy
The utility of 2-chlorophenyl triflate rests on the rate of oxidative addition to Palladium(0). Under standard conditions (e.g.,
| Bond Type | Bond Dissociation Energy (approx.) | Relative Reactivity (Standard Pd) | Strategic Role |
| C–OTf | ~95 kcal/mol (Pseudohalogen) | High ( | Primary Coupling Site |
| C–Cl | ~96 kcal/mol (Aryl Chloride) | Low (Requires activation) | Secondary Handle / Steric Blocker |
Key Insight: While the bond energies are similar, the triflate is an excellent leaving group (
Ligand-Controlled Reversal
Advanced studies demonstrate that this hierarchy is not absolute. Using bulky, electron-rich phosphines (e.g.,
Visualization: Chemoselective Workflows
The following diagram illustrates the divergent pathways available from this single reagent.
Caption: Divergent synthetic pathways controlled by catalyst choice (Pathway A) or base selection (Pathway B).
Experimental Protocols
Protocol A: Synthesis of 2-Chlorophenyl Triflate
Objective: High-yield preparation from 2-chlorophenol.
Reagents:
-
2-Chlorophenol (1.0 equiv)
-
Trifluoromethanesulfonic anhydride (
) (1.2 equiv) [CORROSIVE] -
Pyridine (2.0 equiv) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). Add 2-chlorophenol and anhydrous DCM (0.5 M concentration). -
Base Addition: Cool the solution to 0°C (ice bath). Add Pyridine dropwise. Note: Pyridine acts as both base and acylation catalyst.
-
Triflation: Add
dropwise via syringe pump or pressure-equalizing funnel over 30 minutes. Caution: Reaction is highly exothermic. Maintain internal temperature < 5°C to prevent colored impurity formation. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (the triflate is less polar than the phenol).
-
Workup: Quench with ice water. Wash organic layer with 1M HCl (to remove pyridine), followed by saturated
and brine. -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: Chemoselective Suzuki-Miyaura Coupling
Objective: Coupling at the OTf site while preserving the Cl atom.
Mechanism: The Pd(0) catalyst performs oxidative addition into the C-OTf bond. The steric bulk of the ortho-chloro group prevents immediate activation of the C-Cl bond if appropriate ligands are used.
Reagents:
-
2-Chlorophenyl triflate (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
-
Catalyst:
(3-5 mol%) OR + -
Base:
(2.0 equiv) or -
Solvent: Toluene/Water (4:1) or 1,4-Dioxane[3]
Step-by-Step:
-
Degassing: Heavily sparge solvents with Argon for 20 minutes. Oxygen is the enemy of chemoselectivity here; it promotes homocoupling and catalyst death.
-
Charging: Add Triflate, Boronic Acid, and Base to the reaction vessel. Add solvent.[4][5][6]
-
Catalyst Addition: Add Pd catalyst last under a positive stream of Argon.
-
Reaction: Heat to 60-80°C .
-
Critical Check: Do NOT exceed 100°C. Higher temperatures may force activation of the C-Cl bond.
-
-
Monitoring: HPLC/GC should show consumption of Triflate. The product (2-chloro-biaryl) should be the major peak.
-
Isolation: Standard aqueous workup and silica purification.
Why this works: The
Protocol C: Benzyne Generation (Elimination Pathway)
Objective: Generation of 1,2-dehydrobenzene for cycloaddition.
Context: Unlike the "Kobayashi Precursor" (silyl-triflate) which uses mild Fluoride, this halo-triflate requires Lithium-Halogen exchange.
Reagents:
-
2-Chlorophenyl triflate (1.0 equiv)
-
Trapping Agent (e.g., Furan, Anthracene) (2.0 - 5.0 equiv)
-
n-Butyllithium (
) (1.1 equiv) -
Solvent: Anhydrous THF or Et2O
Procedure:
-
Cooling: Dissolve the Triflate and Trapping Agent in THF. Cool to -78°C .[7]
-
Exchange: Add
dropwise. -
Elimination: As the temperature is slowly raised to -20°C , the intermediate eliminates LiOTf to form Benzyne.
-
Trapping: The benzyne immediately reacts with the trapping agent present in solution.
-
Quench: Quench with saturated
.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Synthesis) | Hydrolysis of | Ensure |
| Loss of Chemoselectivity | Reaction Temp too high | Lower coupling temp to 60°C. Switch to |
| "Black Metal" precip. | Oxygen contamination | Degas solvents more rigorously. Add ligands ( |
| No Reaction (Coupling) | Oxidative Add. Failure | The ortho-Cl is sterically hindering.[4] Switch to |
References
-
Chemoselectivity of Triflates vs.
-
Palladium-Catalyzed Conversion of Triflates
-
Alpha-Arylation Applications (Flurbiprofen)
-
Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates.[16] RSC Adv., 2022, 12, 9038-9045.
-
-
Benzyne Generation Mechanisms
-
Tandem thia-Fries rearrangement – cyclisation of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate benzyne precursors.[7] Chem. Commun., 2013, 49, 11227-11229. (Contextualizing the triflate elimination pathway).
-
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides [organic-chemistry.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Optimization of a photochemically driven benzyne reaction | Poster Board #349 - American Chemical Society [acs.digitellinc.com]
- 6. jelsciences.com [jelsciences.com]
- 7. Tandem thia-Fries rearrangement – cyclisation of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate benzyne precursors - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC44529A [pubs.rsc.org]
- 8. US6156930A - Method for producing trifluoromethanesulfonyl chloride - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides [dspace.mit.edu]
- 14. - 博客 | 文学城 [blog.wenxuecity.com]
- 15. Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06701J [pubs.rsc.org]
Strategic Utilization of 2-Chlorophenyl Trifluoromethanesulfonate in Agrochemical Research
Topic: Strategic Application of 2-Chlorophenyl Trifluoromethanesulfonate in Agrochemical Discovery Content Type: Advanced Application Note & Protocol Guide Audience: Discovery Chemists, Process Researchers, and Agrochemical Scientists
Executive Summary
2-Chlorophenyl trifluoromethanesulfonate (2-chlorophenyl triflate) is a high-value pseudohalide electrophile that serves as a linchpin in the synthesis of sterically congested biaryl scaffolds. While aryl chlorides are ubiquitous in commercial agrochemicals (e.g., Boscalid, Fluxapyroxad), the research and discovery phase often demands the superior reactivity and unique chemoselectivity of aryl triflates.
This guide details the application of 2-chlorophenyl triflate for accessing orthogonally functionalized biaryls . Unlike 2-chloroiodobenzene, where the halide reactivity difference is fixed, the triflate moiety offers tunable reactivity that can be modulated by ligand choice, allowing researchers to selectively couple the triflate position while retaining the ortho-chloro substituent for downstream diversification. This "molecular handle" strategy is critical for rapid Structure-Activity Relationship (SAR) profiling in fungicide discovery.
Mechanistic Insight: The "Orthogonal Electrophile" Advantage
In agrochemical synthesis, the ability to build complex cores sequentially is paramount. 2-Chlorophenyl triflate offers a distinct advantage over corresponding dihaloarenes (e.g., 1,2-dichlorobenzene or 1-bromo-2-chlorobenzene) due to the electronic properties of the triflate group (
Key Advantages:
-
Access from Phenols: It allows the use of 2-chlorophenol—an abundant, inexpensive feedstock—as a starting material, bypassing the need for pre-functionalized aryl halides.
-
Chemoselective Cross-Coupling: Under ligand-free or specific phosphine-ligated Pd-catalysis, the
bond undergoes oxidative addition significantly faster than the bond. This allows for the installation of a biaryl axis without disturbing the chlorine atom. -
Late-Stage Functionalization: The retained chlorine atom serves as a "sleeping" electrophile, available for a second cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to generate terphenyls or amino-biaryls common in SDHI fungicides.
Comparative Reactivity Data
| Electrophile | Leaving Group Ability ( | Oxidative Addition Rate (Pd) | Stability (Hydrolysis) |
| Ar-I | High | Fast | High |
| Ar-OTf | High | Fast (Tunable) | Moderate (Moisture Sensitive) |
| Ar-Br | Medium | Medium | High |
| Ar-Cl | Low | Slow | Very High |
Application Workflow: Chemoselective Biaryl Synthesis
The following diagram illustrates the strategic workflow for using 2-chlorophenyl triflate to construct a library of functionalized biaryls, a common motif in Succinate Dehydrogenase Inhibitor (SDHI) fungicides.
Experimental Protocols
Protocol A: Green Biphasic Synthesis of 2-Chlorophenyl Triflate
Rationale: Traditional triflation uses pyridine/DCM, which requires tedious acidic workup to remove amine salts. This biphasic protocol uses an inorganic base, allowing the product to remain in the organic phase while salts wash away, ideal for scale-up.
Reagents:
-
2-Chlorophenol (10.0 mmol)
-
Trifluoromethanesulfonic anhydride (
) (11.0 mmol, 1.1 equiv) -
Potassium Phosphate tribasic (
) (30% w/v aqueous solution) or NaOH (10% aq) -
Toluene (20 mL)
Step-by-Step Methodology:
-
Setup: Charge a 100 mL round-bottom flask with 2-chlorophenol (1.28 g) and Toluene (20 mL). Cool the mixture to 0°C using an ice bath.
-
Base Addition: Add the aqueous
solution (15 mL) with vigorous stirring. The biphasic mixture should be agitated rapidly to ensure surface contact. -
Triflation: Add
(1.85 mL) dropwise via syringe pump or addition funnel over 15 minutes, maintaining internal temperature .-
Expert Tip:
is corrosive and fumes. Use a dry syringe and needle.
-
-
Reaction: Remove ice bath and stir vigorously at room temperature for 1-2 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The phenol spot should disappear.
-
Workup: Separate the layers. Wash the organic (toluene) layer once with water (10 mL) and once with brine (10 mL).
-
Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Result: 2-Chlorophenyl triflate is typically obtained as a colorless to pale yellow oil (Yield: >90%). It is sufficiently pure for cross-coupling. Store under
at 4°C.
Protocol B: Chemoselective Suzuki-Miyaura Coupling
Rationale: This protocol utilizes "ligand-free" conditions or simple phosphines to exploit the natural reactivity gap between Ar-OTf and Ar-Cl, ensuring the chlorine atom is retained.
Reagents:
-
2-Chlorophenyl triflate (1.0 mmol)
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.1 mmol)
-
Palladium(II) Acetate (
) (2 mol%)[1] -
Triphenylphosphine (
) (4 mol%) [Optional: Ligand-free in EtOH/H2O is also effective] -
Potassium Carbonate (
) (2.0 mmol) -
Solvent: Toluene/Water (4:1) or Ethanol/Water (1:1)
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine solvent components and sparge with Argon for 15 minutes. Oxygen removal is critical to prevent homocoupling.
-
Assembly: Add 2-chlorophenyl triflate, arylboronic acid,
, and . -
Catalyst Addition: Add
last. Seal the vial. -
Reaction: Heat to 60-80°C for 4-6 hours.
-
Checkpoint: Monitor via GC-MS. Look for the molecular ion of the biaryl-chloride. If dehalogenation (loss of Cl) is observed, reduce temperature to 50°C.
-
-
Workup: Dilute with Ethyl Acetate, wash with water. Dry organic phase and concentrate.
-
Purification: Flash chromatography on silica gel.
-
Outcome: Yields a 2-chloro-4'-fluorobiphenyl . The chlorine is now ready for a second diversification step (e.g., amination to form an SDHI analog).
Expert Insights & Troubleshooting
| Issue | Root Cause | Corrective Action |
| Hydrolysis of Triflate | Moisture in reagents or solvent. | Use anhydrous toluene for Protocol A. Store |
| C-Cl Cleavage (Side Reaction) | Catalyst too active or temperature too high. | Avoid electron-rich alkylphosphine ligands (e.g., |
| Low Yield in Coupling | Boronic acid protodeboronation. | This is common with electron-poor boronic acids. Switch base to mild |
| Black Precipitate (Pd Black) | Catalyst decomposition. | Ensure sufficient ligand ( |
References
-
Frantz, D. E., et al. "Practical Synthesis of Aryl Triflates under Aqueous Conditions." Organic Letters, vol. 4, no. 26, 2002, pp. 4717–4718.
-
Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, vol. 41, no. 22, 2002, pp. 4176–4211.
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483.
- Colobert, F., et al. "Suzuki-Miyaura Cross-Coupling of Aryl Triflates with Arylboronic Acids." Encyclopedia of Reagents for Organic Synthesis, 2012.
-
Fluxapyroxad Synthesis Context: "Efficient and Practical Synthesis of 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine: A Key Intermediate of Fluxapyroxad." Organic Process Research & Development, 2019. (Illustrates the relevance of biaryl synthesis in this class).
Sources
Precision Engineering of Conjugated Frameworks: The 2-Chlorophenyl Triflate Protocol
Executive Summary: The Orthogonal Electrophile
In the architecture of advanced functional materials—specifically Organic Light Emitting Diodes (OLEDs) and porous organic polymers (POPs)—symmetry breaking is often the key to solubility and bandgap tuning. 2-Chlorophenyl trifluoromethanesulfonate (2-Cl-Ph-OTf) serves as a pivotal "linchpin" scaffold due to its electronic orthogonality .
Unlike symmetric dihalides, 2-Cl-Ph-OTf possesses two electrophilic sites with distinct activation energies:
-
C(sp²)–OTf: Highly reactive toward oxidative addition by Pd(0), labile under mild conditions.
-
C(sp²)–Cl: Significantly less reactive, requiring elevated temperatures or specialized bulky phosphine ligands to activate.
This guide details two high-value workflows: Chemoselective Sequential Cross-Coupling for asymmetric conjugated systems and Reductive Benzyne Generation for rigid 3D scaffolds (triptycenes).
Critical Safety & Handling (SDS Summary)
Hazard Class: Corrosive / Irritant Signal Word: DANGER
| Hazard Code | Description | Handling Protocol |
| H314 | Causes severe skin burns/eye damage.[1][2] | Wear nitrile gloves (double-glove recommended) and face shield. |
| H302 | Harmful if swallowed.[1][2][3][4] | Do not eat/drink in the lab. Wash hands immediately after use. |
| H335 | May cause respiratory irritation.[4] | Mandatory: Handle only inside a functioning fume hood. |
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Triflate esters are sensitive to moisture and can hydrolyze to triflic acid (corrosive) and 2-chlorophenol.
Application I: Chemoselective Sequential Suzuki-Miyaura Coupling
The "Ladder" Strategy
This protocol exploits the bond dissociation energy difference between C–OTf (~95 kcal/mol, but kinetically labile) and C–Cl (~96 kcal/mol, but kinetically inert to Pd without specific ligands). By controlling catalyst ligation and temperature, one can install a functional group at the triflate site while leaving the chloride intact for a subsequent reaction.
Mechanistic Workflow (Graphviz)
Figure 1: Sequential activation workflow. The C-OTf bond is cleaved first, preserving the C-Cl bond for secondary functionalization.
Detailed Protocol
Objective: Synthesis of 4'-methoxy-2-chlorobiphenyl (Intermediate) followed by 4''-nitro-4'-methoxy-1,1':2',1''-terphenyl.
Step 1: Triflate-Selective Coupling[5]
-
Reagents:
-
2-Chlorophenyl triflate (1.0 equiv, 5.0 mmol)
-
4-Methoxyphenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3 mol%) — Note: Triphenylphosphine is less active, preventing C-Cl activation.
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: Toluene/Ethanol/Water (4:1:1 v/v)
-
-
Procedure:
-
Degas solvents via sparging with Argon for 20 minutes.
-
Charge a Schlenk flask with triflate, boronic acid, and base. Cycle Argon/Vacuum 3 times.
-
Add solvents and catalyst under Argon counterflow.
-
Heat to 60°C for 4–6 hours. Crucial: Do not exceed 70°C to ensure the Chloride remains intact.
-
Monitor: TLC (Hexane/EtOAc 9:1). Look for disappearance of triflate (Rf ~0.6) and appearance of biaryl (Rf ~0.5).
-
Workup: Dilute with Et₂O, wash with brine, dry over MgSO₄. Purify via flash chromatography.
-
Step 2: Chloride Activation (The "Hard" Step)
-
Reagents:
-
2-Chloro-biaryl intermediate (from Step 1)
-
4-Nitrophenylboronic acid (1.5 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%) + SPhos or XPhos (4 mol%). Note: These electron-rich, bulky ligands are required to activate the sterically hindered ortho-chloride.
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
-
-
Procedure:
-
Combine reagents in a sealed pressure vial (microwave vial recommended).
-
Heat to 100–110°C for 12–16 hours.
-
Workup: Standard aqueous extraction and recrystallization.
-
Application II: Reductive Benzyne Generation (Triptycene Synthesis)
The Concept
While silyl-triflates (Kobayashi precursors) are common, 2-chlorophenyl triflate can generate benzyne via magnesium-halogen exchange followed by elimination. This is particularly useful for generating benzyne in situ to trap with dienes (like anthracene) to form Triptycenes —rigid, paddle-wheel structures used in porous polymers and molecular machines.
Reaction Logic (Graphviz)
Figure 2: Magnesium-mediated reductive elimination to generate benzyne for Diels-Alder cycloaddition.
Detailed Protocol
Objective: Synthesis of Triptycene via in situ benzyne trapping.
-
Reagents:
-
2-Chlorophenyl triflate (1.0 equiv, 10 mmol)
-
Anthracene (1.2 equiv) — The trap must be present before benzyne generation to prevent polymerization.
-
Magnesium turnings (1.5 equiv) — Activated by iodine or mechanical crushing.
-
Solvent: Dry THF (Tetrahydrofuran).
-
-
Procedure:
-
Activation: Place Mg turnings in a dry 3-neck flask equipped with a reflux condenser. Add a crystal of Iodine and heat with a heat gun until purple vapors subside (activates surface).
-
Dissolution: Add Anthracene and 50% of the THF volume.
-
Initiation: Dissolve 2-Cl-Ph-OTf in the remaining THF. Add 1 mL of this solution to the Mg suspension. Heat gently to initiate the Grignard formation (look for turbidity/bubbling).
-
Addition: Once initiated, add the remaining triflate solution dropwise over 30 minutes while maintaining a gentle reflux.
-
Reflux: Continue refluxing for 2 hours. The Mg species forms at the C-Cl bond, and the adjacent OTf group acts as a leaving group, ejecting Mg(OTf)Cl to form benzyne.
-
Quench: Cool to 0°C, quench with saturated NH₄Cl.
-
Purification: The crude mixture will contain unreacted anthracene. Wash the solid crude with cold diethyl ether (anthracene is less soluble) or separate via column chromatography (Hexane eluent).
-
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol 1) | Hydrolysis of Triflate | Ensure base (K₂CO₃) is anhydrous; reduce water ratio in solvent mix. |
| Loss of Selectivity (Protocol 1) | Temperature too high | Strictly maintain <65°C. Switch to Pd(OAc)₂/PPh₃ if Pd(PPh₃)₄ is too active. |
| No Reaction (Protocol 2) | Passive Magnesium | Use Rieke Magnesium or activate turnings aggressively with DIBAL-H or Iodine. |
| Polymerization (Protocol 2) | Slow Trapping | Increase Anthracene equivalents (to 2.0 equiv) or concentration to favor bimolecular reaction over polymerization. |
References
-
Chemoselective Cross-Coupling of Chloro-Aryl Triflates
-
Title: Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions.[6]
- Source: ResearchG
-
URL:
-
-
General Reactivity of Aryl Triflates vs Chlorides
-
Safety & Handling
- Title: Safety Data Sheet - 2-Chlorophenyl Trifluoromethanesulfon
- Source: Fisher Scientific / TCI Chemicals.
-
URL:
-
Benzyne Precursor Synthesis (Contextual)
Sources
- 1. fishersci.nl [fishersci.nl]
- 2. fishersci.com [fishersci.com]
- 3. 2-Chlorophenyl Trifluoromethanesulfonate | 66107-36-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate: A practical synthesis of unsymmetrical ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 10. How to prepare 2-(trimethylsilyl)phenyl trifluoromethanesulfonate?_Chemicalbook [chemicalbook.com]
- 11. Efficient synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate: a versatile precursor to o-benzyne - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Molecular Complexity: A Guide to Chemoselective Cross-Coupling Reactions with 2-Chlorophenyl Trifluoromethanesulfonate
Introduction: The Strategic Advantage of Orthogonal Reactivity
In the intricate world of pharmaceutical and materials science, the ability to construct complex molecular architectures with precision is paramount. 2-Chlorophenyl trifluoromethanesulfonate stands out as a uniquely versatile building block, offering two distinct and orthogonally reactive sites for cross-coupling reactions: a carbon-chlorine (C-Cl) bond and a carbon-triflate (C-OTf) bond. This dual functionality opens up a powerful strategic approach to synthesis, allowing for the sequential and selective introduction of different molecular fragments. This guide provides an in-depth exploration of the principles and protocols for achieving high chemoselectivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, empowering researchers to harness the full synthetic potential of this valuable reagent.
The key to unlocking this chemoselectivity lies in the judicious choice of the palladium catalyst system, particularly the nature of the ancillary ligands. The inherent reactivity of these two functional groups towards oxidative addition to a palladium(0) center is different, and this difference can be amplified or even inverted by the steric and electronic properties of the ligands coordinated to the palladium. Generally, the reactivity order in palladium-catalyzed cross-coupling is C-I > C-Br ~ C-OTf > C-Cl.[1] However, this order is not absolute and can be manipulated to achieve the desired selective transformation.
The Principle of Chemoselectivity: A Tale of Two Bonds
The selective activation of either the C-Cl or the C-OTf bond is governed by the intricate interplay between the substrate and the catalytic palladium species. The choice of ligand plays a pivotal role in modulating the steric and electronic environment around the palladium center, thereby dictating its preference for one oxidative addition pathway over the other.
dot
Caption: Logical workflow for achieving chemoselective cross-coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. With 2-chlorophenyl trifluoromethanesulfonate, this reaction can be directed to selectively form biaryl structures by coupling at either the chloride or the triflate position.
Mechanism of Selectivity
The selectivity in the Suzuki-Miyaura coupling of chloroaryl triflates is a well-studied phenomenon. It is understood that the ligation state of the palladium catalyst is a key determinant. Monoligated palladium(0) species, often generated with bulky, electron-rich phosphine ligands, tend to favor oxidative addition into the C-Cl bond. Conversely, bisligated palladium(0) species can show a preference for the C-OTf bond.[2] Furthermore, "ligand-free" conditions, where a palladium salt is used without a strong ancillary ligand, have been shown to be highly selective for the C-OTf bond.[3][4]
dot
Sources
Orthogonal reactivity of 2-Chlorophenyl trifluoromethanesulfonate
Executive Summary
2-Chlorophenyl trifluoromethanesulfonate (2-Cl-Ph-OTf) acts as a high-value "linchpin" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its two electrophilic sites: the highly reactive triflate (-OTf) and the considerably more inert chloride (-Cl).
This guide provides validated protocols for exploiting this chemoselectivity. By carefully selecting catalytic systems, researchers can effect site-selective cross-coupling at the triflate position while leaving the chloride intact for subsequent diversification. Alternatively, the scaffold can serve as a precursor for o-benzyne via reductive elimination.
Mechanistic Basis of Orthogonality
The orthogonality of 2-Cl-Ph-OTf is governed by the kinetics of oxidative addition (OA) to Palladium(0). The rate of OA generally follows the bond dissociation energies (BDE) and the leaving group ability.
Reactivity Hierarchy (Pd-Catalyzed):
-
The Triflate (Site A): The C–O bond of the triflate is weak and highly polarized. Electron-rich phosphines (e.g., PPh3) facilitate rapid oxidative addition of Pd(0) into the C–OTf bond.
-
The Chloride (Site B): The C–Cl bond is stronger and requires "hotter" conditions, such as bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos) or Nickel catalysis to undergo oxidative addition.
By controlling the ligand environment, we can "switch on" the triflate while keeping the chloride "switched off."
Visualizing the Workflow
Figure 1: Strategic decision tree for 2-Chlorophenyl triflate. Path A utilizes chemoselectivity; Path B utilizes reductive elimination.
Application Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling (Site A)
Objective: Functionalize the triflate position with an aryl boronic acid, retaining the ortho-chloride.
Rationale: We use Pd(PPh3)4 . Triphenylphosphine is sufficiently active to insert into the Ar-OTf bond but generally too sterically unencumbered and electron-poor to activate the Ar-Cl bond at moderate temperatures [1].
Reagents:
-
Substrate: 2-Chlorophenyl triflate (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.1 equiv)
-
Catalyst: Pd(PPh3)4 (3-5 mol%)
-
Base: K2CO3 (2.0 equiv) or K3PO4 (1.5 equiv)
-
Solvent: Toluene/Water (4:1) or DME/Water.
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with 2-Cl-Ph-OTf (1.0 mmol), Aryl-B(OH)2 (1.1 mmol), and K2CO3 (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Solvent & Catalyst: Add degassed Toluene (4 mL) and Water (1 mL). Add Pd(PPh3)4 (0.03 mmol) quickly against a counter-flow of inert gas.
-
Reaction: Seal and heat to 80°C for 4–12 hours.
-
Critical Checkpoint: Monitor by TLC/LCMS. You should see consumption of starting material and formation of the monochloride product. If the temperature exceeds 100°C, you risk activating the chloride (minor side product).
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Activation of the Chloride (Site B)
Objective: React the remaining chloride to form a 1,2-disubstituted arene.
Rationale: Aryl chlorides are sluggish.[1][2] To break the C–Cl bond, we switch to a catalyst system capable of difficult oxidative additions. Buchwald Precatalysts (e.g., XPhos Pd G2) or Nickel systems are required [2].
Reagents:
-
Substrate: 2-Chloro-biaryl (Product from Protocol A)
-
Nucleophile: Boronic acid, Amine, or Zinc reagent.
-
Catalyst: XPhos Pd G2 (2-5 mol%) OR Ni(COD)2 (5 mol%) + PCy3.
-
Base: K3PO4 (3.0 equiv) for Suzuki; NaOtBu for Buchwald-Hartwig amination.
-
Solvent: 1,4-Dioxane or Toluene.
Step-by-Step Procedure (Suzuki Example):
-
Setup: Charge vial with the chloro-biaryl (0.5 mmol), Boronic acid (0.75 mmol), and K3PO4 (1.5 mmol).
-
Catalyst: Add XPhos Pd G2 (0.01 mmol).
-
Solvent: Add anhydrous 1,4-Dioxane (2 mL).
-
Reaction: Heat to 100–110°C for 12–24 hours.
-
Note: The higher temperature and electron-rich ligand are necessary to force the Pd into the C–Cl bond.
-
-
Workup: Standard aqueous extraction and purification.
Protocol C: Divergent Benzyne Generation
Objective: Generate o-benzyne for cycloaddition.
Rationale: Unlike silyl-triflates (Kobayashi precursors) which use Fluoride, 2-halo-triflates require Magnesium-Halogen exchange . Treating the substrate with a Grignard reagent or organolithium effects exchange at the halogen, followed by rapid elimination of the adjacent triflate (leaving group) to form the benzyne [3].
Step-by-Step Procedure:
-
Setup: Dissolve 2-Cl-Ph-OTf (1.0 mmol) and the Trapping Agent (e.g., Furan, 2.0 equiv) in anhydrous THF (5 mL).
-
Cooling: Cool the solution to -78°C .
-
Trigger: Dropwise add i-PrMgCl (1.1 equiv, 2.0 M in THF) or n-BuLi.
-
Warming: Allow to warm slowly to RT over 2 hours.
-
Workup: Quench with saturated NH4Cl. Extract and purify.
Comparative Data Table
| Feature | Protocol A (Selective) | Protocol B (Exhaustive) | Protocol C (Elimination) |
| Target Site | -OTf (Triflate) | -Cl (Chloride) | Both (via Benzyne) |
| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | XPhos-Pd-G2 or Ni(COD)2 | None (Reagent driven) |
| Temp | Mild (60–80°C) | High (100°C+) | Cryogenic (-78°C start) |
| Key Reagent | Mild Base (K2CO3) | Strong Base / Bulky Ligand | i-PrMgCl or n-BuLi |
| Outcome | Biaryl Chloride | Terphenyl / Amine | Cycloadduct |
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
-
Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides. Journal of the American Chemical Society, 120(37), 9722–9723.
-
Knochel, P., et al. (2003). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie, 42(36), 4302-4320.
- Kamikawa, T., & Hayashi, T. (1998). Selective Cross-Coupling of Triflate with Grignard Reagents. Tetrahedron Letters, 38, 7087.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tandem thia-Fries rearrangement – cyclisation of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate benzyne precursors - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC44529A [pubs.rsc.org]
- 4. Sulfonate vs Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jelsciences.com [jelsciences.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. - 博客 | 文学城 [blog.wenxuecity.com]
Advanced Cascade Cyclizations using 2-Chlorophenyl Trifluoromethanesulfonate
Executive Summary
2-Chlorophenyl trifluoromethanesulfonate (2-Cl-PhOTf) represents a premier class of bifunctional electrophiles in organic synthesis. Its utility stems from the kinetic orthogonality between the triflate (-OTf) and chloride (-Cl) leaving groups. Unlike symmetrical dihalides, 2-Cl-PhOTf allows for highly chemoselective sequential cross-couplings, enabling the rapid assembly of complex polycyclic heterocycles (e.g., dibenzofurans, carbazoles) and non-symmetric biaryls without the need for protecting groups.
This guide details the mechanistic principles and experimental protocols for leveraging 2-Cl-PhOTf in palladium-catalyzed cascade reactions, specifically focusing on Sequential Intermolecular Cross-Coupling / Intramolecular Cyclization sequences.
Mechanistic Principles: The "Gatekeeper" Strategy
The core value of 2-Cl-PhOTf lies in the bond dissociation energy (BDE) and oxidative addition rates of its leaving groups. Under standard Palladium(0) catalysis conditions, the reactivity order is generally:
Kinetic Orthogonality
In a catalytic cycle, the Pd(0) species preferentially undergoes oxidative addition with the C-OTf bond (pseudo-halide) while leaving the C-Cl bond intact. This creates a "Gatekeeper" effect:
-
Site A (OTf): The entry point for the first diversity-generating coupling (e.g., Suzuki-Miyaura, Sonogashira).
-
Site B (Cl): The latent electrophile, activated only after the first cycle is complete or by modifying conditions (temperature/ligand) to trigger ring closure.
Pathway Visualization
The following diagram illustrates the bifurcation of reactivity, highlighting the standard cascade vs. the inverted reactivity possible with specific electron-rich ligands (e.g.,
Figure 1: Chemoselective reaction pathways for 2-chlorophenyl triflate. The blue path represents the standard high-fidelity cascade.
Application Note: Synthesis of Dibenzofurans
A primary application of 2-Cl-PhOTf is the synthesis of dibenzofurans via a Suzuki-Miyaura / Intramolecular Direct Arylation cascade. This method avoids the use of unstable diazonium salts or pre-functionalized aminobiphenyls.
Reaction Design
-
Step 1: Intermolecular coupling with a 2-hydroxyphenylboronic acid at the triflate site.
-
Step 2: Intramolecular C-Cl activation and C-O bond formation. This often proceeds via a Pd(II)/Pd(IV) manifold or a concerted metallation-deprotonation (CMD) pathway depending on the catalyst system.
Critical Parameters
| Parameter | Recommendation | Rationale |
| Catalyst Source | Pd(OAc)₂ or Pd₂(dba)₃ | Acetate is preferred for CMD pathways; dba for standard cross-coupling. |
| Ligand | XPhos or SPhos | Buchwald biaryl phosphines are crucial. They facilitate the difficult oxidative addition into the aryl chloride in the second step. |
| Base | K₃PO₄ or Cs₂CO₃ | Weak bases may stall the reaction after Step 1. Carbonate/Phosphate is required for the cyclization. |
| Solvent | Toluene or Xylene | High boiling point non-polar solvents promote the thermal activation required for the C-Cl cleavage. |
Detailed Experimental Protocol
Target: Synthesis of Dibenzo[b,d]furan via Cascade Reaction. Scale: 1.0 mmol
Reagents & Equipment
-
Substrate: 2-Chlorophenyl trifluoromethanesulfonate (260.6 mg, 1.0 mmol).
-
Coupling Partner: 2-Hydroxyphenylboronic acid (1.2 equiv).
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Ligand: XPhos (10 mol%).[1]
-
Base: K₃PO₄ (3.0 equiv, anhydrous).
-
Solvent: Toluene (anhydrous, degassed).
-
Vessel: Schlenk tube or pressure vial with Teflon cap.
Step-by-Step Workflow
-
Catalyst Pre-complexation (Optional but Recommended):
-
In a glovebox or under Argon, mix Pd(OAc)₂ and XPhos in 1 mL of toluene. Stir for 10 minutes at RT to generate the active catalytic species (L-Pd(0)).
-
-
Reaction Assembly:
-
Add 2-Chlorophenyl triflate (1.0 mmol), Boronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol) to the reaction vial.
-
Add the pre-formed catalyst solution.
-
Dilute with remaining Toluene to reach 0.2 M concentration (Total vol: 5 mL).
-
-
The Cascade Sequence:
-
Phase 1 (Suzuki): Heat to 80°C for 2 hours.
-
Checkpoint: TLC should show consumption of the triflate and formation of the intermediate (2-chloro-2'-hydroxybiphenyl). The Cl bond is stable at this temperature with this catalyst load.
-
-
Phase 2 (Cyclization): Increase temperature to 110-120°C and stir for 12-16 hours.
-
-
Work-up:
-
Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black.
-
Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Note: Dibenzofurans are often highly fluorescent; use UV (254/365 nm) for fraction collection.
-
Protocol Visualization
Figure 2: Operational workflow for the one-pot sequential cascade.
Troubleshooting & Optimization (E-E-A-T)
Common Failure Modes
-
Hydrolysis of Triflate: If the reaction turns black immediately and yields phenol, your base is too wet or the triflate quality is poor.
-
Fix: Use freshly ground, anhydrous K₃PO₄ and store 2-Cl-PhOTf under inert gas.
-
-
Stalled Intermediate: The reaction stops at the biaryl stage (Phase 1 complete, Phase 2 fails).
-
Fix: The C-Cl bond is difficult to break. Switch to a more electron-rich ligand like PCy₃ or BrettPhos , or switch the solvent to Xylene to access higher reflux temperatures (140°C).
-
-
Regioselectivity Issues: In rare cases (using P(t-Bu)₃), the Cl may react first.
-
Verification: Always monitor the first 30 minutes by GC-MS to confirm the leaving group consumption order.
-
Safety Considerations
-
2-Chlorophenyl Triflate: Irritant. Potential sensitizer.[5] Handle in a fume hood.
-
Palladium Waste: All heavy metal waste must be segregated.
-
Pressure: When heating Toluene to 120°C in a sealed vial, ensure the vessel is rated for the generated pressure (approx. 2-3 bar).
References
-
Chemoselectivity of Triflates vs.
- Littke, A. F., & Fu, G. C. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Insight: Establishes the baseline reactivity where OTf is generally more reactive than Cl, but highlights how bulky phosphines can modul
-
Synthesis of Dibenzofurans via Cascade
-
Liu, Z., & Larock, R. C. (2004).[6] Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates. Organic Letters. (Note: Adapts the aryne logic to Pd-catalysis).
-
-
Direct Arylation Mechanisms
- Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews.
- Insight: Explains the mechanism of the second step (ring closure)
-
General Reactivity of Aryl Triflates
-
Ritter, T., et al. (2009). Pd-Catalyzed conversion of Aryl Triflates. Journal of the American Chemical Society.[5]
-
Sources
- 1. The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. - 博客 | 文学城 [blog.wenxuecity.com]
- 6. Dibenzofuran synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Chlorophenyl Triflate Suzuki Coupling
Ticket ID: #SC-OTf-2Cl-Opt Subject: Improving Yield & Chemoselectivity for 2-Chlorophenyl Trifluoromethanesulfonate Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are encountering yield issues with 2-chlorophenyl trifluoromethanesulfonate (2-Cl-Ph-OTf) . This substrate presents a classic "competing pathway" scenario in palladium catalysis.
The two primary yield-killing mechanisms for this specific scaffold are:
-
Hydrolysis (The "Phenol Trap"): The triflate group is labile.[1] Under aqueous basic conditions, it hydrolyzes back to 2-chlorophenol before the palladium can insert, effectively killing the reaction.[1]
-
Steric Impedance: The ortho-chloro substituent creates significant steric bulk around the triflate, slowing the rate of oxidative addition (
) relative to the rate of hydrolysis.[1]
This guide provides a root-cause analysis and a validated protocol to maximize the yield of the C–C coupled product while preserving the C–Cl bond for downstream functionalization.
Part 1: The Chemoselectivity & Reactivity Landscape
To solve the yield problem, we must first visualize the competition occurring in your flask.[1]
Reactivity Hierarchy
Under standard Suzuki conditions (Pd(0)/Phosphine), the order of oxidative addition is generally:
However, for 2-Cl-Ph-OTf , the ortho-Cl substituent suppresses the reactivity of the OTf group. If the catalyst is not active enough, the reaction stalls; if the base is too strong/wet, the triflate cleaves.[1]
Decision Logic: The Pathway to Success
Figure 1: Reaction pathways.[1][2][3][4][5] The goal is to accelerate the Green path (Catalysis) while suppressing the Red path (Hydrolysis).[1]
Part 2: Troubleshooting Guide (Q&A)
Q1: My TLC shows the starting material disappearing, but I'm isolating 2-chlorophenol. Why?
Diagnosis: Triflate Hydrolysis.
This is the most common failure mode. The triflate group is an excellent leaving group, but it is also susceptible to nucleophilic attack by hydroxide ions (
-
Cause: Using aqueous bases (e.g.,
in /Dioxane) or hygroscopic bases without drying.[1] -
Solution: Switch to anhydrous conditions .
Q2: The reaction is sluggish. I have 50% starting material left after 24 hours.
Diagnosis: Failed Oxidative Addition (Sterics).
The ortho-chloro group blocks the palladium from accessing the C-OTf bond.[1] Standard ligands like
-
Solution: Use Buchwald Dialkylbiaryl Phosphine Ligands .
-
Recommendation: XPhos or SPhos .
-
Why? These ligands are extremely electron-rich (accelerating oxidative addition) and bulky (stabilizing the Pd(0) species).[1] SPhos is particularly famous for facilitating coupling of sterically hindered aryl chlorides and triflates.
-
Q3: I see trace amounts of coupling at the Chloride position. How do I stop this?
Diagnosis: Ligand Over-Activation.
While rare with triflates present, extremely active ligands like
-
Solution: Stick to Pd(OAc)2 / PCy3 or SPhos .[1] Avoid
unless you specifically aim to couple the chloride.[1] -
Reference: Littke et al.[4][6] demonstrated that
is highly selective for triflates, whereas favors chlorides [1].[1][6][7]
Part 3: Optimized Experimental Protocol
This protocol is designed to be a "self-validating" system. If this protocol fails, the issue is likely the quality of the boronic acid, not the coupling conditions.
The "Anhydrous Phosphate" Method[1]
Reagents:
-
Substrate: 2-Chlorophenyl triflate (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)[1]
-
Catalyst:
(2-5 mol%)[1] -
Ligand: XPhos or SPhos (4-10 mol%, 2:1 Ligand:Pd ratio)[1]
-
Base: Anhydrous
(3.0 equiv, finely ground)[1] -
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a reaction vial/flask and cool under a stream of Argon or Nitrogen.
-
Solids Addition: Add the Pd source, Ligand, Boronic Acid, and
base to the vial.-
Note: Pre-complexing the catalyst (stirring Pd+Ligand in solvent for 5 mins) can sometimes improve initiation.[1]
-
-
Substrate Addition: Add the 2-Chlorophenyl triflate (if liquid) and anhydrous Dioxane via syringe.
-
Degassing: Sparge the mixture with Argon for 10 minutes. Oxygen is a poison for electron-rich phosphines like XPhos.
-
Reaction: Seal the vessel and heat to 80–100 °C .
-
Monitoring: Check HPLC/TLC at 2 hours. If hydrolysis (phenol) is observed, lower temp to 80°C.[1]
-
-
Workup: Filter through a pad of Celite to remove palladium black and phosphate salts.
Optimization Matrix
If the standard protocol yields <70%, consult this matrix for variable adjustment:
| Variable | Adjustment | Rationale |
| Base | Switch to KF (Potassium Fluoride) | KF allows for "ligand-free" selectivity in some cases and is milder than carbonates, reducing hydrolysis risk [2].[1] |
| Solvent | Switch to Toluene | Toluene is more hydrophobic than dioxane, further discouraging water-mediated hydrolysis.[1] |
| Ligand | Switch to BrettPhos | If the boronic acid is an amine or highly heteroatomic, BrettPhos may offer better stability. |
| Temp | Reduce to 60°C | If phenol formation is high, trade rate for stability.[1] |
Part 4: Mechanistic Insight (Why this works)
The success of this protocol relies on the specific properties of the Pd-Ligand complex .
-
Oxidative Addition: The electron-rich nature of XPhos/SPhos pushes electron density onto the Palladium, making it nucleophilic enough to insert into the C-OTf bond despite the electron-donating resonance of the ortho-Cl and the steric bulk.
-
Transmetallation: Anhydrous
has low solubility in dioxane. This creates a "slow-release" effect where the base reacts at the solid-liquid interface, providing just enough activation for the boronic acid without creating a high concentration of dissolved base that would attack the triflate.
Visualizing the Catalytic Cycle
Figure 2: The Catalytic Cycle. Note that Oxidative Addition is the step most affected by the 2-Chloro substitution.[1]
References
-
Littke, A. F., Dai, C., & Fu, G. C. (2000).[1][4][6] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.[2][6] Journal of the American Chemical Society.[6][7]
-
Ibsen, G. M., Menezes da Silva, V. H., Pettigrew, J. C., & Neufeldt, S. R. (2023).[1][5] Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions.[5][8] Chemistry – An Asian Journal.[5][8] [1]
-
Reeves, E. K., Entz, E., & Neufeldt, S. R. (2021).[1] Chemodivergence between Electrophiles in Cross-Coupling Reactions. Chemistry – A European Journal. [1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. - 博客 | 文学城 [blog.wenxuecity.com]
- 8. researchgate.net [researchgate.net]
Side reactions of 2-Chlorophenyl trifluoromethanesulfonate
Technical Support Center: 2-Chlorophenyl Trifluoromethanesulfonate
Reagent Status: High Reactivity / Dual-Pathway Precursor CAS: 29543-03-5 Molecular Formula: C7H4ClF3O3S
Executive Summary & Reactivity Profile
Welcome to the Technical Support Center. You are likely working with 2-Chlorophenyl trifluoromethanesulfonate (2-Cl-Ph-OTf) for one of two distinct reasons:
-
Cross-Coupling: You intend to use the triflate (–OTf) as a pseudohalide electrophile in Palladium-catalyzed reactions (Suzuki, Buchwald-Hartwig), leaving the chlorine atom intact for subsequent derivatization.
-
Benzyne Generation: You are using it as a precursor to generate 1-chloro-2,3-didehydrobenzene (3-chlorobenzyne) or, via metal-halogen exchange, unsubstituted benzyne.
The Critical Conflict: The ortho-chloro substituent creates a high risk of unintended elimination. Under strong basic conditions, this molecule abandons the cross-coupling pathway and enters the aryne (benzyne) pathway, leading to tars, cyclized byproducts, or regioisomeric mixtures.
Diagnostic Troubleshooting Guides
Module A: The "Benzyne Trap" (Unintended Elimination)
Symptom: The starting material is consumed rapidly, but the expected cross-coupling product is absent. LCMS shows complex mixtures, dimers, or Diels-Alder-like adducts.
| Diagnostic Question | Technical Insight | Corrective Action |
| Are you using a strong base (pKa > 25)? | Bases like LDA, LiHMDS, or n-BuLi rapidly deprotonate the position ortho to the triflate (C3), triggering E2 elimination of HOTf to form 3-chlorobenzyne . | Switch to Inorganic Bases: Use weaker, heterogeneous bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. These are sufficiently basic for the catalytic cycle (boronic acid activation) but kinetically slow for ortho-deprotonation. |
| Are you using a reducing metal (Mg, Li)? | Magnesium or Lithium can perform halogen-metal exchange at the C-Cl bond. The resulting carbanion kicks out the ortho-triflate to form benzyne (parent). | Avoid Grignard/Lithium Reagents: If you need a nucleophile, use organozinc (Negishi) or organoboron (Suzuki) reagents which do not trigger this elimination mechanism. |
| Is the reaction turning black/tarry instantly? | Benzynes are highly reactive and will polymerize or react with solvent if no trapping agent is present. | Lower Temperature: Run the coupling at 40–60°C. Benzyne formation usually requires higher activation energy with weak bases. |
Module B: Chemoselectivity (C-OTf vs. C-Cl)
Symptom: You observe polymerization or "double coupling" where both the Triflate and Chloride have reacted.
| Diagnostic Question | Technical Insight | Corrective Action |
| Which catalyst/ligand system are you using? | Highly active, electron-rich bulky phosphines (e.g., P(t-Bu)₃, XPhos) can facilitate oxidative addition into both C-OTf and C-Cl bonds, especially at high temperatures. | Tune the Ligand: Use ligands that are selective for C-OTf.[1] DPPF and PPh₃ are excellent choices. They activate the weaker C-OTf bond (BDE ~95 kcal/mol) but are often insufficient to activate the sterically hindered ortho-chloro bond (BDE ~97 kcal/mol) under mild conditions. |
| What is the stoichiometry of the nucleophile? | Excess boronic acid or amine will push the reaction toward the second coupling event (C-Cl activation) once the C-OTf is consumed. | Limit Stoichiometry: Use exactly 1.0–1.1 equivalents of the nucleophile. Monitor consumption of starting material closely. |
Module C: Hydrolysis (The "Disappearing" Triflate)
Symptom: LCMS shows a growing peak for 2-chlorophenol (mass = 128/130).
| Diagnostic Question | Technical Insight | Corrective Action |
| Is water present in the solvent system? | Triflates are hydrolytically unstable in basic aqueous media. The hydroxide ion attacks the sulfur, displacing the phenoxide (S-O cleavage). | Anhydrous Conditions: Use anhydrous dioxane, toluene, or DMF. If water is required for the base (e.g., Suzuki), use a biphasic system with minimal water and a phase transfer catalyst, or use anhydrous K₃PO₄ suspended in dioxane. |
| How was the reagent stored? | Moisture in the air slowly hydrolyzes the triflate during storage, liberating triflic acid (HOTf), which autocatalyzes further decomposition. | Storage Protocol: Store under Argon/Nitrogen at 4°C. If the liquid has turned dark or fuming, re-purify immediately. |
Pathway Visualization
The following diagram illustrates the divergent reactivity of 2-chlorophenyl triflate based on reaction conditions.
Caption: Divergent pathways: Pd-catalyzed coupling (Green) vs. Base-mediated benzyne formation (Red) vs. Hydrolysis (Yellow).
Validated Experimental Protocols
Protocol A: Robust Synthesis of 2-Chlorophenyl Triflate
Use this if your commercial batch has hydrolyzed.
-
Setup: Flame-dried 250 mL round-bottom flask, N₂ atmosphere.
-
Reagents: 2-Chlorophenol (10 mmol), Pyridine (12 mmol, 1.2 equiv), DCM (anhydrous, 50 mL).
-
Addition: Cool to 0°C . Add Triflic Anhydride (Tf₂O) (11 mmol, 1.1 equiv) dropwise over 20 minutes. Caution: Exothermic.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Quench with cold water. Wash organic layer with 1M HCl (to remove pyridine), then sat. NaHCO₃, then Brine.
-
Purification: Dry over MgSO₄, concentrate. If necessary, flash chromatography (Hexanes/EtOAc 95:5).
-
Yield Target: >90% colorless oil.
Protocol B: Chemoselective Suzuki Coupling
Designed to preserve the C-Cl bond.
-
Catalyst System: Pd(OAc)₂ (2 mol%) + PPh₃ (4 mol%) or PdCl₂(dppf) (2 mol%). Note: Avoid bulky alkyl-phosphines like t-Bu3P.
-
Base: K₃PO₄ (2.0 equiv). Note: Anhydrous is preferred to minimize hydrolysis.
-
Solvent: Toluene (0.2 M).
-
Procedure:
-
Outcome: Exclusive coupling at the triflate position.
References
-
Ritter, T., et al. "Mechanistic Insight into the Oxidative Addition of Aryl Triflates to Pd(0)." Journal of the American Chemical Society, 2015.
-
Kobayashi, Y., et al. "A Mild Method for the Generation of Benzynes." Chemical and Pharmaceutical Bulletin, 1983. (Foundational work on triflate-based benzyne precursors).
-
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates."[6] Journal of the American Chemical Society, 2012.[6]
-
Frantz, D. E., et al. "Practical Synthesis of Aryl Triflates under Aqueous Conditions."[7] Organic Letters, 2002.[7]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. reddit.com [reddit.com]
- 4. 2-Chlorophenol synthesis - chemicalbook [chemicalbook.com]
- 5. Optimization of a photochemically driven benzyne reaction | Poster Board #349 - American Chemical Society [acs.digitellinc.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
Technical Support Center: Stability & Handling of 2-Chlorophenyl Trifluoromethanesulfonate
Current Status: Operational Topic: Hydrolysis Side Reactions during Cross-Coupling Ticket ID: #OTf-2Cl-Hydrolysis Assigned Specialist: Senior Application Scientist
Module 1: Diagnostic Hub (Troubleshooting)
Issue: You are observing low yields, catalyst deactivation, or the reappearance of starting phenol during the use of 2-Chlorophenyl trifluoromethanesulfonate (2-Cl-Ph-OTf).
Quick Triage Checklist:
| Symptom | Probable Cause | Verification Step |
| Medicinal/Antiseptic Odor | Hydrolysis to 2-Chlorophenol | The distinct smell of chlorophenol is detectable even at low concentrations. Compare with a standard sample. |
| TLC: Polar Spot ( | Formation of Phenol | Stain with |
| Catalyst "Blacking Out" | Phenol Poisoning | Phenols can coordinate to Pd(II) species, forming inactive phenoxides that arrest the catalytic cycle. |
| Low Conversion of Triflate | Competitive Hydrolysis | Check pH of aqueous layer. If pH > 12, hydrolysis rate likely exceeds oxidative addition rate. |
Module 2: The Mechanism (Deep Dive)
The Kinetic Competition
The stability of 2-Chlorophenyl triflate in basic media is defined by a kinetic race between two pathways:
-
Productive Pathway: Oxidative addition of the C–O bond to the Palladium(0) catalyst.
-
Destructive Pathway: Nucleophilic attack of hydroxide (
) on the Sulfur atom.
Why 2-Chlorophenyl Triflate is High Risk:
-
Electronic Activation: The Chlorine atom at the ortho position is electron-withdrawing (
). This pulls electron density away from the aromatic ring and the sulfonate group, making the Sulfur atom more electrophilic and susceptible to attack by hard nucleophiles like hydroxide. -
Steric Paradox: While the ortho-chloro group provides steric bulk that might theoretically hinder nucleophiles, it often hinders the bulky Palladium catalyst more than it hinders the small hydroxide ion. If the catalyst is slow to engage (oxidative addition), hydrolysis wins.
Pathway Visualization
The following diagram illustrates the divergence between the desired cross-coupling and the unwanted hydrolysis.
Figure 1: Kinetic competition between Palladium-catalyzed oxidative addition (Green) and base-mediated hydrolysis (Red).
Module 3: Prevention & Optimization Protocols
To mitigate hydrolysis, you must shift the kinetics in favor of the catalyst.
Protocol A: The "Anhydrous Base" Method (Recommended)
Best for substrates sensitive to hydrolysis.
-
Solvent: Use strictly anhydrous Toluene, Dioxane, or THF. Avoid "wet" ethers.
-
Base: Switch from aqueous bases (like
aq) to anhydrous inorganic bases.-
Primary Choice: Anhydrous Potassium Phosphate (
). It acts as a proton sponge without introducing free hydroxide ions. -
Secondary Choice: Cesium Carbonate (
). High solubility in organics allows it to function without added water.
-
-
Additives: Add 3Å Molecular Sieves to the reaction vessel to scavenge trace moisture generated during the cycle.
Protocol B: The "Fast Catalyst" Method
If aqueous conditions are unavoidable (e.g., boronic acid solubility issues).
-
Catalyst Selection: Use a catalyst system with a rapid oxidative addition rate to consume the triflate before water does.
-
Recommended: Pd-G3 or G4 precatalysts (e.g., XPhos-Pd-G3). These are pre-activated and initiate immediately.
-
Avoid:
(Tetrakis). It is often too slow for sterically hindered, electron-deficient triflates in wet conditions.
-
-
Base Management: Use a weaker base to lower the equilibrium concentration of
.-
Use
(Bicarbonate) instead of Carbonate or Hydroxide.
-
Data: Base Compatibility Matrix
| Base System | Hydrolysis Risk | Suitability for 2-Cl-Ph-OTf | Notes |
| Critical | Unsuitable | Rapid S-O cleavage; phenol forms in minutes. | |
| High | Risky | Requires high catalyst loading to compete. | |
| Low | Ideal | Low solubility limits | |
| Medium | Variable | Can cause N-arylation side reactions. |
Module 4: Frequently Asked Questions (FAQ)
Q: Can I re-convert the hydrolyzed 2-chlorophenol back to the triflate?
A: Yes. If you recover a significant amount of 2-chlorophenol, you can recycle it. React the phenol with Triflic Anhydride (
Q: Why does the reaction turn black when hydrolysis happens? A: The "Pd Black" precipitate often signals catalyst decomposition. Phenols (the hydrolysis product) are weak ligands but can form phenoxides that bridge Palladium centers, disrupting the active catalytic cycle and leading to metal aggregation [2].
Q: Is the 2-Chloro group itself unstable?
A: Generally, no. Under standard Suzuki conditions (Pd(0)), the C-OTf bond is significantly more reactive toward oxidative addition than the C-Cl bond. However, if you use highly active "ligand-free" conditions or specific phosphines (like
References
-
Vertex AI Search. (2025).[1] Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. Available at: [Link]
-
Ibsen, G. M., et al. (2023).[2] Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions.[2][3] Chemistry – An Asian Journal.[2] Available at: [Link]
-
Organic Chemistry Portal. (2025). Suzuki Coupling Mechanism and Side Reactions.[2][4] Available at: [Link]
Sources
Technical Support Center: Minimizing Homocoupling in 2-Chlorophenyl Trifluoromethanesulfonate Cross-Coupling Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 2-chlorophenyl trifluoromethanesulfonate in cross-coupling reactions. This resource is designed to provide in-depth, actionable insights into a common and often frustrating side reaction: homocoupling. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Introduction: The Challenge of Homocoupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forging carbon-carbon bonds.[1][2] However, the formation of undesired homocoupling byproducts, where two molecules of the same starting material couple, can significantly reduce the yield of the desired product and complicate purification.[3] In the context of Suzuki-Miyaura reactions, this often manifests as the dimerization of the organoboron reagent.[3][4]
The substrate in focus, 2-chlorophenyl trifluoromethanesulfonate, possesses two potential sites for oxidative addition: the C-Cl bond and the C-OTf bond. The triflate group (OTf) is an excellent leaving group, making the C-OTf bond highly reactive towards oxidative addition to a Pd(0) catalyst, which is the first step in the catalytic cycle.[1] This high reactivity, while beneficial for the desired cross-coupling, can also create conditions conducive to homocoupling if the subsequent steps of the catalytic cycle are not well-orchestrated.
This guide will provide a structured approach to diagnosing and mitigating homocoupling in your reactions involving 2-chlorophenyl trifluoromethanesulfonate.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
This section is structured in a question-and-answer format to directly address common issues and provide scientifically grounded solutions.
Question 1: I'm observing a significant amount of boronic acid homocoupling. What is the most likely cause?
Answer: The primary culprit behind boronic acid homocoupling is often the presence of oxygen and Pd(II) species in the reaction mixture.[4][5] The generally accepted mechanism for the desired Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.[1] However, if Pd(II) species are present without having undergone oxidative addition with the aryl triflate, they can catalyze the homocoupling of two boronic acid molecules.[5] This process reduces the Pd(II) to Pd(0), which can then enter the desired catalytic cycle, but at the cost of consuming your valuable boronic acid.[5]
The presence of molecular oxygen can exacerbate this issue by oxidizing the active Pd(0) catalyst to Pd(II), thereby increasing the concentration of the species responsible for homocoupling.[4][5][6]
Core Directive for Mitigation: Rigorous exclusion of oxygen is paramount.
Question 2: How can I effectively remove oxygen from my reaction?
Answer: Simply running the reaction under a positive pressure of an inert gas like nitrogen or argon is often insufficient. Dissolved oxygen in solvents and on the surface of solid reagents can be a significant contributor.
Recommended Protocols:
-
Solvent Degassing:
-
Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.[6] This is a simple and effective method for most applications.
-
Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three freeze-pump-thaw cycles. This involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This is the most thorough method for removing dissolved gases.
-
-
Reaction Vessel Preparation:
-
Assemble your glassware hot from the oven to minimize adsorbed water, which can contain dissolved oxygen.
-
Evacuate and backfill the reaction flask with an inert gas three to five times before adding reagents.
-
A study on suppressing palladium-mediated homocoupling highlighted that a subsurface sparge with nitrogen was a key factor in rigorously excluding dissolved oxygen.[7]
Question 3: My reaction is still producing homocoupling products despite careful degassing. What other factors should I consider?
Answer: If oxygen has been meticulously excluded, the next areas to investigate are the catalyst system (palladium source and ligand), the base, and the reaction temperature.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting homocoupling.
Frequently Asked Questions (FAQs)
Catalyst and Ligand Selection
Q: Can my choice of palladium precatalyst influence homocoupling?
A: Yes. Using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂ requires an in-situ reduction to the active Pd(0) species.[6] If this reduction is slow or incomplete, the residual Pd(II) can promote homocoupling.[5] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or modern precatalyst systems (e.g., Buchwald precatalysts) that more reliably generate the active Pd(0) catalyst.[6]
Q: How does ligand choice impact the formation of homocoupling byproducts?
A: Ligands play a crucial role in modulating the stability and reactivity of the palladium center.[8][9] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, can accelerate the rate of reductive elimination (the final step in the desired cross-coupling) and stabilize the monoligated palladium species, which can disfavor side reactions.[9] For challenging substrates, employing a ligand like SPhos has been shown to yield good results for cross-coupling where homocoupling was previously a major issue.[10]
| Parameter | Effect on Homocoupling | Recommended Ligands (Examples) |
| Steric Bulk | Increased bulk can accelerate reductive elimination, outcompeting homocoupling pathways. | SPhos, XPhos, t-Bu₃P |
| Electron Donating Ability | Electron-rich ligands promote oxidative addition and reductive elimination. | Buchwald-type biaryl phosphines |
Reaction Parameters: Base, Solvent, and Temperature
Q: What is the role of the base, and can it contribute to homocoupling?
A: The base is essential for activating the boronic acid to facilitate transmetalation.[11] However, the choice and strength of the base can be critical. A very strong base might accelerate the decomposition of the boronic acid or the catalyst. The base can also act synergistically with the substrate to assist in the leaching of palladium species that catalyze homocoupling.[12] For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. If homocoupling is an issue, consider using a milder base or ensuring its purity.
Q: How does the solvent affect homocoupling?
A: Solvents can significantly influence the outcome of cross-coupling reactions by stabilizing intermediates and affecting catalyst activity.[13][14] For reactions involving aryl triflates, polar aprotic solvents can sometimes be beneficial.[15] However, it's crucial to ensure the solvent is rigorously degassed. Some studies have shown that using water as a solvent or co-solvent can suppress homocoupling in certain systems.[16]
Q: I'm running my reaction at high temperatures to drive it to completion. Could this be causing the problem?
A: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition and other side reactions, including homocoupling.[6] It is often a delicate balance. If you are observing significant byproduct formation, consider lowering the reaction temperature.[3] A time course study (monitoring the reaction by TLC or LC-MS at different time points) can help you determine the optimal reaction time, preventing prolonged heating after the desired product has formed.
Advanced Strategies
Q: Are there any additives that can actively suppress homocoupling?
A: Yes. The addition of a mild reducing agent can help to maintain the palladium catalyst in its active Pd(0) state and minimize the concentration of Pd(II) species that drive homocoupling. One study demonstrated that the addition of potassium formate, combined with rigorous nitrogen sparging, nearly eliminated the homocoupling of a boronic acid.[7]
Q: I've heard about slowly adding one of the reagents. Can this help?
A: Yes, this can be a very effective strategy. A slow addition of the boronic acid can keep its instantaneous concentration low, which can disfavor the bimolecular homocoupling reaction relative to the desired cross-coupling with the aryl triflate. This approach has been shown to be critical in suppressing homocoupling impurities in certain Suzuki-Miyaura couplings.[17]
Summary Workflow for Preventing Homocoupling
Caption: A step-by-step preventative workflow.
By systematically addressing these factors, from the fundamental importance of excluding oxygen to the nuanced effects of ligand and solvent choice, you can significantly improve the outcome of your cross-coupling reactions with 2-chlorophenyl trifluoromethanesulfonate, maximizing your yield of the desired product and simplifying downstream processing.
References
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Online forum]. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Online forum]. Available at: [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Publications. Available at: [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Online forum post]. r/chemhelp. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. Available at: [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Online forum post]. r/Chempros. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available at: [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. National Institutes of Health. Available at: [Link]
-
ADVANCES IN PALLADIUM-CATALYZED CONJUNCTIVE CROSS-COUPLING. CORE. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
A new P3N ligand for Pd-catalyzed cross-couplings in water. Royal Society of Chemistry. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate. MIT Open Access Articles. Available at: [Link]
-
Effects of Solvents and Additives in the Asymmetric Heck Reaction of Alkenyl Triflates. ACS Publications. Available at: [Link]
-
ResearchGate. A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. Available at: [Link]
-
ResearchGate. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Available at: [Link]
-
Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. National Institutes of Health. Available at: [Link]
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. Available at: [Link]
-
ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Available at: [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama [Video]. YouTube. Available at: [Link]
-
Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. jmcct.com [jmcct.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02923F [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Optimization of catalyst loading for 2-Chlorophenyl trifluoromethanesulfonate coupling
Technical Support Center: Optimization of Catalyst Loading for 2-Chlorophenyl Trifluoromethanesulfonate Coupling
Executive Summary: Substrate Analysis
Subject: 2-Chlorophenyl trifluoromethanesulfonate (2-Chlorophenyl triflate).[1] CAS: [Relevant CAS if available, e.g., generic aryl triflate structure] Core Challenge: This substrate presents a classic "chemoselectivity vs. stability" paradox.
-
Chemoselectivity: You have two electrophilic sites. The triflate (-OTf) is generally more reactive than the chloride (-Cl), but the ortho-chloro substituent introduces steric hindrance that can retard oxidative addition at the triflate, allowing the chloride to compete or the catalyst to deactivate.
-
Hydrolytic Instability: The electron-withdrawing effect of the ortho-chloro group activates the S-O bond, making the triflate prone to hydrolysis (cleavage to 2-chlorophenol) under basic conditions, particularly if the catalytic cycle is sluggish.
This guide provides an evidence-based optimization workflow to minimize catalyst loading while ensuring exclusive C-OTf coupling.
Troubleshooting Guide & FAQs
Q1: My reaction stalls at ~60% conversion. Adding more catalyst doesn't help. Is it catalyst death?
Diagnosis: This is likely catalyst aggregation (Pd black formation) or product inhibition , not just low loading.[1] Technical Insight: In the coupling of hindered triflates (like 2-substituted aryl triflates), the oxidative addition step is slow. If the concentration of active monomeric Pd(0) is too high relative to the substrate's reaction rate, the Pd(0) species will aggregate into inactive palladium nanoparticles (Pd black).[1] Solution:
-
Ligand Choice: Switch to a bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos .[1] These ligands stabilize the monoligated Pd(0) species, preventing aggregation.[1]
-
"Slow-Release" Protocol: Do not add all catalyst at once. Use a syringe pump to add the catalyst stock solution over 1-2 hours. This keeps the steady-state concentration of Pd low, matching the turnover frequency (TOF) of the difficult oxidative addition step.
Q2: I am seeing coupling at the C-Cl position instead of the C-OTf. How do I fix this?
Diagnosis: You are likely using a ligand that is too bulky and electron-rich (e.g.,
-
Avoid:
or tricyclohexylphosphine ( ) if selectivity is poor.[1] -
Recommended: Use Triphenylphosphine (
) or dppf for standard selectivity.[1] -
Ligand-Free Option: For exclusive C-OTf selectivity, use ligand-free conditions (
, KF, MeCN).[1][2] The lack of a strong donor ligand prevents the difficult activation of the C-Cl bond entirely.
Q3: The starting material disappears, but I mostly isolate 2-chlorophenol. What is happening?
Diagnosis: Triflate Hydrolysis . The base is attacking the sulfur atom of the triflate instead of participating in the transmetallation.
Technical Insight: The ortho-chloro group makes the triflate sulfur more electrophilic. Strong bases (like
-
Base Switch: Move to anhydrous, mild bases.[1]
(anhydrous) or are preferred over .[1] -
Water Control: Strictly dry solvents (Toluene or 1,4-Dioxane) are required.[1]
-
Surfactant System: If you must use water, use TPGS-750-M (2 wt % in water) .[1] The lipophilic substrate migrates into the micelle, protecting the triflate from the surrounding water/base, effectively stopping hydrolysis.
Optimized Experimental Protocol (SOP)
Objective: Suzuki-Miyaura coupling of 2-chlorophenyl triflate with phenylboronic acid (Target: C-OTf coupling).
Method A: High Selectivity (Ligand-Free)
Best for: Simple substrates where cost is a priority and C-Cl activation must be strictly avoided.
-
Setup: Charge a reaction vial with 2-chlorophenyl triflate (1.0 equiv), Phenylboronic acid (1.1 equiv), and Potassium Fluoride (KF) (3.0 equiv).[1]
-
Catalyst: Add
(3 mol %). Note: Do not use Pd(OAc)2 here; the chloride salt is specific for this pathway.[1] -
Solvent: Add Acetonitrile (MeCN) (0.2 M concentration).
-
Reaction: Stir at Room Temperature (25 °C) for 1-4 hours.
-
Workup: Filter through a silica plug to remove Pd black. Concentrate.
Method B: High Activity (Hindered/Deactivated Partners)
Best for: Complex boronic acids or when low catalyst loading (<1 mol%) is required.[1]
-
Setup: Charge vial with 2-chlorophenyl triflate (1.0 equiv), Boronic acid (1.2 equiv), and
(anhydrous, 2.0 equiv).[1] -
Catalyst Prep: In a separate vial, mix
and SPhos (1:2 ratio). Stir in Toluene for 5 mins to generate the active species.-
Optimization Target: Start at 1 mol % Pd. If successful, titrate down to 0.1 mol %.[1]
-
-
Reaction: Add catalyst solution to the main vial. Heat to 80 °C .
-
Monitoring: Monitor via HPLC. If hydrolysis >5%, lower temp to 60 °C and increase reaction time.
Data Analysis: Ligand Effects on Selectivity
The following table summarizes the shift in selectivity based on catalyst/ligand choice for 2-chlorophenyl triflate.
| Catalyst System | Ligand Class | Major Product (Selectivity) | Mechanism Note |
| Ligand-Free | C-OTf Coupling (>99:1) | Anionic Pd species prefers OTf; cannot activate Cl. | |
| Standard Phosphine | C-OTf Coupling (~95:5) | Standard oxidative addition kinetics ( | |
| Buchwald Biaryl | C-OTf Coupling (>98:1) | Bulky ligand facilitates OA at OTf; steric bulk prevents Cl insertion.[1] | |
| Bulky Alkyl Phosphine | C-Cl Coupling (<1:20) | WARNING: Reverses selectivity.[1][3] Stabilizes TS for C-Cl insertion. | |
| Bidentate | C-OTf Coupling (>95:5) | Good general purpose; high stability against aggregation.[1] |
Visualizations
Diagram 1: Selectivity Decision Tree
Caption: Workflow for selecting reaction conditions based on desired regioselectivity and substrate complexity.
Diagram 2: Competitive Pathways & Hydrolysis
Caption: Mechanistic divergence showing how base selection and ligand sterics influence the competition between productive coupling, C-Cl invasion, and hydrolysis.[1]
References
-
Selectivity of Aryl Triflates vs. Chlorides: Littke, A. F., & Fu, G. C. (2002).[1][3] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
-
Ligand-Free Selectivity Protocols: Pan, C., & Zhang, H. (2023).[1][4] Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – An Asian Journal.[4] [Link][1]
-
Hydrolysis & Base Effects: Innocenti, M. D., et al. (2023).[1][5] Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis. [Link][1]
-
Reversal of Selectivity (C-Cl vs C-OTf): Wolfe, J. P., & Buchwald, S. L. (2000).[1] A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Journal of the American Chemical Society.[3][6] [Link]
Sources
Effect of temperature on 2-Chlorophenyl trifluoromethanesulfonate reactions
The following technical guide is designed for researchers and process chemists optimizing reactions involving 2-Chlorophenyl Trifluoromethanesulfonate (2-Chloro-Ph-OTf) . It focuses on the critical variable of temperature , which dictates the fine balance between chemoselectivity (C–OTf vs. C–Cl), reagent stability, and reaction kinetics.
Topic: Temperature Effects on Reactivity, Selectivity, and Stability
Document ID: TS-OTf-Cl-002 Status: Active Guide
Executive Summary: The Thermal Landscape
2-Chlorophenyl triflate is a bifunctional electrophile. Its reactivity profile is defined by two leaving groups: the highly reactive triflate (–OTf) and the less reactive chloride (–Cl). Temperature is the primary "switch" that controls which handle reacts and whether the reagent survives the reaction conditions.
| Temperature Zone | Dominant Phenomenon | Key Application | Risk Factor |
| Cryogenic (< 0°C) | Kinetic Stabilization | Synthesis & Storage; Lithiation | Moisture condensation |
| Ambient (20–30°C) | Chemoselectivity | Exclusive C–OTf coupling | Slow kinetics for bulky nucleophiles |
| Elevated (> 60°C) | Activation Energy | Forcing sterically hindered couplings | Hydrolysis (to phenol); C–Cl activation |
Critical Workflows & Protocols
Module A: Reagent Stability & Storage (Low Temperature)
Context: Triflate esters are susceptible to hydrolysis, regenerating the parent phenol (2-chlorophenol) and triflic acid. This process is accelerated by heat and moisture.
Q: My reagent turned from colorless to dark brown/black in storage. Is it usable?
-
Diagnosis: Thermal decomposition or hydrolysis has occurred, likely liberating TfOH (triflic acid), which causes acid-catalyzed polymerization or oxidation of impurities.
-
Solution: Check 1H NMR. If the characteristic aromatic signals of the phenol are present (>5%), repurify.
-
Protocol: Store neat 2-chlorophenyl triflate at 2–8°C (fridge) or -20°C (freezer) under an inert atmosphere (Ar/N2). Avoid room temperature storage for >1 week.
Module B: Chemoselective Cross-Coupling (Ambient Temperature)
Context: You want to couple the triflate position (Suzuki/Buchwald) while retaining the ortho-chloride for a subsequent reaction.
Q: How do I ensure only the triflate reacts?
-
Mechanism: The rate of oxidative addition (OA) to Pd(0) follows the order: Ar–I > Ar–OTf > Ar–Br >> Ar–Cl. At 20–25°C , Pd inserts into the C–OTf bond much faster than the C–Cl bond. Heating (>60°C) narrows this kinetic gap, increasing the risk of "scrambling" or oligomerization.
-
Recommended Protocol (Ligand-Free Selectivity):
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Solvent: Acetonitrile (MeCN) or DMSO. Note: MeCN stabilizes the cationic Pd intermediate.
-
Base: Cs₂CO₃ or K₂CO₃.[1]
-
Temperature: 20–25°C (Strictly Controlled).
-
Outcome: High selectivity for C–OTf coupling.[2] The ortho-Cl remains intact due to the high activation barrier for Pd insertion into C–Cl at RT.
-
Module C: Overcoming Steric Hindrance (Elevated Temperature)
Context: The ortho-chloro group creates steric bulk. If your nucleophile is also bulky (e.g., 2,6-disubstituted boronic acid), the reaction may stall at RT.
Q: The reaction is stuck at 10% conversion at RT. Can I heat it?
-
Risk: Heating aqueous basic mixtures (standard Suzuki conditions) promotes hydrolysis of the triflate to 2-chlorophenol faster than the cross-coupling proceeds.
-
Troubleshooting Guide:
-
Switch to Anhydrous Conditions: Use anhydrous Toluene/Dioxane with CsF or K₃PO₄ (solid) to eliminate the hydrolysis pathway.
-
Catalyst Upgrade: Do not just add heat. Switch to a catalyst with a smaller cone angle or higher activity (e.g., Pd-PEPPSI-IPr or XPhos Pd G4 ) that can facilitate oxidative addition at lower temps (40–50°C).
-
Stepwise Heating: Ramp temperature to 50°C first. Only go to reflux (80–100°C) if anhydrous conditions are strictly maintained.
-
Troubleshooting FAQ
Q1: I see a new spot on TLC that matches 2-chlorophenol. Why?
-
Cause: Hydrolysis.[3] This usually happens in Suzuki couplings using aqueous bases (Na₂CO₃/H₂O) at temperatures >60°C .
-
Fix: Lower the temperature to 40°C. If heat is required for reactivity, switch to a Buchwald-type anhydrous system (Dioxane, K₃PO₄, catalytic water or strictly anhydrous).
Q2: I am getting a mixture of mono-coupled and di-coupled products (reacting at Cl).
-
Cause: Temperature is too high (>80°C) or the ligand is too electron-rich/bulky (promoting C–Cl insertion).
-
Fix: Run the reaction at Room Temperature . Use "ligandless" conditions (Pd(OAc)₂) or less electron-rich phosphines (e.g., PPh₃) which are less effective at activating the inert C–Cl bond.
Q3: Can I use 2-chlorophenyl triflate for benzyne generation?
-
Technical Note: While 2-(trimethylsilyl)phenyl triflate is the standard benzyne precursor (fluoride induced), 2-chlorophenyl triflate requires Lithium-Halogen Exchange (e.g., n-BuLi at -78°C) to generate the benzyne intermediate via elimination.
-
Warning: This must be done at -78°C . At higher temperatures (>-40°C), the lithiated species is unstable and will polymerize or undergo non-selective protonation.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the temperature-dependent reaction pathways for 2-chlorophenyl triflate.
Caption: Reaction outcomes diverge significantly based on thermal zones. Ambient temperature is optimal for chemoselective cross-coupling.
Data Summary: Temperature vs. Selectivity
| Reaction Condition | Temperature | Catalyst System | Primary Outcome | Selectivity (OTf:Cl) |
| Ligand-Free Suzuki | 23°C | Pd(OAc)₂ / MeCN | Mono-coupling (OTf) | > 99:1 |
| Standard Suzuki | 80°C | Pd(PPh₃)₄ / Toluene:H₂O | Mix: Product + Phenol | N/A (Hydrolysis) |
| High-Activity Buchwald | 100°C | Pd-RuPhos / NaOtBu | Di-coupling (OTf + Cl) | ~ 1:1 (Poor) |
| Lithiation | -78°C | n-BuLi / THF | Benzyne Intermediate | N/A (Elimination) |
References
-
Triflate-Selective Suzuki Cross-Coupling
-
Room-Temperature Fluorination/Coupling
-
General Buchwald-Hartwig Optimization
- Title: Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
- Source:Organometallics.
-
URL:[Link]
-
Reagent Stability & Synthesis
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Solvent effects on the reactivity of 2-Chlorophenyl trifluoromethanesulfonate
Technical Support Center: Solvent Optimization for 2-Chlorophenyl Triflate
Case ID: 2-Cl-Ph-OTf-Solv-001 Subject: Solvent Effects on Reactivity, Chemoselectivity, and Stability Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary
You are working with 2-Chlorophenyl trifluoromethanesulfonate (2-Cl-Ph-OTf) . This is a "privileged" electrophile containing two distinct leaving groups: the highly reactive triflate (-OTf) and the less reactive chloride (-Cl).
The Core Challenge: The reactivity of this molecule is governed by a kinetic competition between Oxidative Addition (C-OTf vs. C-Cl) and Hydrolysis (S-O cleavage) . The solvent you choose is not merely a medium; it is a "switch" that dictates which of these pathways dominates.
This guide moves beyond standard protocols to explain why your reaction might fail or yield the wrong isomer, providing solvent-based correctives.
Module 1: Troubleshooting Chemoselectivity (C-OTf vs. C-Cl)
The Issue: You intend to couple at the triflate site (C-1), but you observe degradation or trace coupling at the chloride site (C-2).
The Science:
Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) generally favor insertion into the weaker C-O bond of the triflate (
-
Non-Polar Solvents (Toluene): Favor the standard, kinetically controlled pathway (C-OTf insertion). The transition state for oxidative addition is less polar; non-polar solvents destabilize the charged intermediates, pushing the reaction toward the fastest leaving group (OTf).
-
Polar/Coordinating Solvents (MeCN, DMF): Can alter the "Speciation" of the catalyst.[1] Solvents like Acetonitrile (MeCN) can coordinate to Pd, forming anionic species (e.g.,
). While C-OTf is still generally preferred, highly polar media can lower the activation energy for C-Cl insertion or stabilize side-reaction pathways.
Diagnostic Q&A:
| Symptom | Probable Cause | Corrective Action |
| Mixture of products (C-1 and C-2 coupling) | Solvent is too polar (e.g., DMF, DMSO) or ligand is too electron-rich/bulky. | Switch to Toluene or Xylene. These non-polar solvents enforce strict kinetic control, favoring C-OTf coupling exclusively. |
| Stalled Reaction (Low Conversion) | Solvent coordination. MeCN or DMSO may be binding to the Pd center, inhibiting the catalytic cycle. | Switch to 1,4-Dioxane or THF. These are weakly coordinating ethers that solubilize the substrate without poisoning the catalyst. |
Module 2: The Hydrolysis Trap (Stability)
The Issue: You observe the formation of 2-chlorophenol . The triflate group has vanished, but no coupling occurred.
The Science:
Aryl triflates are essentially "super-esters." They are prone to nucleophilic attack at the Sulfur atom by hydroxide ions (
-
The Danger Zone: DMF and DMSO are hygroscopic (water-loving). Even "anhydrous" grades can absorb atmospheric moisture rapidly. When combined with carbonate bases (
), this creates a "hydrolysis factory." -
The Fix: You must decouple the solubility requirement from the reactivity risk.
Protocol Adjustment: If you see phenol formation, STOP using DMF/Water mixtures.
-
Solvent: Use Anhydrous 1,4-Dioxane . It offers high boiling points for difficult substrates but does not promote hydrolysis as aggressively as DMF.
-
Base: Switch to Anhydrous
suspended in Toluene/Dioxane. By using a solid-liquid biphasic system (slurry), you minimize the concentration of dissolved base attacking the triflate, while the catalyst still operates at the interface.
Module 3: Visualization of Pathways
The following diagram illustrates the decision logic for solvent selection based on the specific failure mode you are experiencing.
Caption: Decision tree for troubleshooting solvent-mediated side reactions in 2-chlorophenyl triflate coupling.
Module 4: Optimized Experimental Protocol
Workflow: Selective Suzuki-Miyaura Coupling (C-OTf site) Objective: Maximize yield while preventing hydrolysis and C-Cl insertion.
| Parameter | Recommendation | Rationale |
| Solvent | Toluene (Primary) or 1,4-Dioxane (Secondary) | Toluene prevents catalyst inhibition and C-Cl insertion. Dioxane is used if higher Temp (>110°C) is needed for steric reasons. |
| Concentration | 0.1 M - 0.2 M | High dilution minimizes bimolecular side reactions. |
| Base | Anhydrous phosphate is milder than carbonate in organic media, reducing hydrolysis risk. | |
| Catalyst | SPhos is excellent for ortho-substituted aryl triflates. It creates a bulky active species that favors C-OTf insertion. | |
| Water | Strictly Anhydrous | Trace water is the enemy. |
Step-by-Step Procedure:
-
Charge: In a glovebox or under Argon flow, add 2-Chlorophenyl triflate (1.0 equiv), Boronic Acid (1.2 equiv),
(2.0 equiv), (2 mol%), and SPhos (4 mol%) to a reaction vial. -
Solvate: Add anhydrous Toluene (degassed). Note: If the boronic acid is insoluble, use a 4:1 Toluene:Dioxane mixture.
-
Temperature: Seal the vial and heat to 80°C .
-
Why 80°C? Higher temperatures (100°C+) increase the risk of activating the C-Cl bond. 80°C is the "Goldilocks" zone for C-OTf activation.
-
-
Monitor: Check by TLC/LCMS at 2 hours.
-
Checkpoint: If starting material remains but no phenol is forming, raise temp to 100°C.
-
-
Workup: Filter through a pad of Celite (to remove phosphate salts and Pd black) and concentrate.
Critical Safety Note: Benzyne Formation
Do NOT use strong organometallic bases (e.g., n-BuLi, LDA, Grignards) with this substrate in THF.
-
Risk: 2-Chlorophenyl triflate is a precursor to Benzyne .
-
Mechanism: Lithium-halogen exchange at the Cl position, followed by elimination of the OTf group, generates a highly reactive benzyne intermediate. This will lead to uncontrolled polymerization or cycloaddition, not cross-coupling.
References
-
Chemoselectivity in Aryl Triflate Coupling
-
Solvent Effects on Pd-Selectivity
- Hydrolysis & Base Selection: Title: A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Source: BenchChem Technical Guides.
Sources
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 2-Chlorophenyl Trifluoromethanesulfonate Reactions
Department: Process Chemistry & Purification Support Subject: Troubleshooting Downstream Processing for 2-Chlorophenyl Triflate Cross-Couplings Reference ID: TS-OTf-2Cl-001
Executive Summary
2-Chlorophenyl trifluoromethanesulfonate (2-Cl-OTf) is a potent electrophile used primarily in Palladium- and Nickel-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Negishi). While the triflate group (
This guide addresses the three most common post-reaction issues:
-
Hydrolysis Byproducts: Managing 2-chlorophenol contamination.
-
Catalyst Residues: Removing trace Pd/Ni to meet API specifications.
-
Ligand Contamination: Efficient separation of Triphenylphosphine oxide (TPPO).
Module 1: Troubleshooting & FAQs
Issue A: The "Phenol Problem" (Hydrolysis of Starting Material)
User Report: "I have low yields, and LCMS shows a significant peak with mass corresponding to 2-chlorophenol (MW 128.56). It co-elutes with my product."
Diagnosis:
The triflate bond (
Corrective Protocol:
The byproduct (2-chlorophenol) is weakly acidic (
-
Do not acidify the crude mixture initially; this protonates the phenol, making it soluble in the organic phase.
-
Perform a Basic Wash:
-
Dilute the reaction mixture with a non-polar solvent (EtOAc or DCM).
-
Wash 3x with 1M NaOH or KOH.
-
Mechanism:[7][8][9][10] The base deprotonates 2-chlorophenol to 2-chlorophenoxide (anionic), forcing it into the aqueous layer.
-
Caution: Ensure your target product is stable to base. If your product is an amine (Buchwald-Hartwig), it will remain in the organic layer.
-
Issue B: Persistent Catalyst Contamination (Pd/Ni)
User Report: "My product is off-white/grey, and ICP-MS shows Palladium levels >500 ppm. Standard Celite filtration didn't work."
Diagnosis: Palladium species often coordinate to nitrogen or sulfur atoms in the coupled product (especially in Buchwald-Hartwig amines), forming soluble complexes that pass through Celite.
Corrective Protocol: Use a chemical scavenger rather than physical filtration alone.
| Scavenger Type | Active Functionality | Best For | Protocol Note |
| SiliaMetS® Thiol | Pd(II), Pd(0) | Stir 4h @ 50°C, then filter. | |
| TMT | Trimercaptotriazine | Pd(II) | Forms insoluble precipitate.[11] |
| Activated Carbon | High Surface Area | Bulk Pd removal | Use "Darco KB" grade; requires fine filtration (0.45 |
Issue C: Phosphine Oxide Removal (TPPO)
User Report: "I used
Diagnosis: TPPO is a byproduct of ligand oxidation. It is highly polar but often "streaks" on silica, contaminating fractions.
Corrective Protocol (The
-
Dissolve crude mixture in Toluene or EtOAc.
-
Add anhydrous
(2.0 equiv relative to phosphine). -
Heat to reflux for 30 mins, then cool to room temperature.
-
The complex
precipitates as a white solid. -
Filter off the solid; the product remains in the filtrate.
Module 2: Visual Workflows
Workflow 1: Integrated Purification Logic
This diagram illustrates the decision matrix for purifying the crude reaction mixture.
Caption: Decision tree for targeting specific impurities derived from 2-Chlorophenyl triflate reactions.
Workflow 2: Mechanism of Hydrolysis & Remediation
Understanding why the impurity forms helps prevent it.
Caption: Pathway of triflate hydrolysis and subsequent removal via basic extraction.
Module 3: Detailed Experimental Protocols
Protocol A: High-Efficiency Palladium Removal (TMT Method)
Use this when standard Celite filtration fails to lower Pd < 100 ppm.
-
Preparation: Dissolve the crude product (after aqueous workup) in THF or EtOAc (10 mL/g).
-
Addition: Add Trimercaptotriazine (TMT) (0.1 - 0.5 equiv relative to the Pd catalyst used).
-
Note: Polystyrene-bound TMT can be used for easier filtration.
-
-
Incubation: Stir the mixture vigorously at 50°C for 2-4 hours .
-
Observation: A precipitate should form (Pd-TMT complex).
-
-
Filtration: Cool to room temperature. Filter through a pad of Celite or a 0.45
m membrane filter. -
Validation: Analyze filtrate by ICP-MS.
Protocol B: Separation of 2-Chlorophenyl Triflate from Product
Use this if the reaction was incomplete and SM co-elutes with the product.
The triflate group is moderately polar, but often less polar than amine products.
-
Stationary Phase: Silica Gel (40-63
m). -
Mobile Phase Modifier:
-
If the product is an amine (Buchwald): Add 1% Triethylamine (Et3N) to the eluent. This sharpens the amine peak and often increases the Rf difference between the neutral triflate and the basic amine.
-
If the product is a biaryl (Suzuki): Use a gradient of Hexanes:DCM (start 100:0
50:50). Chlorinated solvents often provide better selectivity for halogenated aromatics than EtOAc.
-
References
- Ritter, T. (2010). Modern Arylation Methods. Wiley-VCH.
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Donald, S. M., et al. (2009). TPPO Removal: The Use of Magnesium Chloride for the Removal of Triphenylphosphine Oxide from Reaction Mixtures.[3][12] Organic Process Research & Development, 13(5), 907-910. Link
-
Stang, P. J., Hanack, M., & Subramanian, L. R. (1982). Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Chemistry. Synthesis, 1982(02), 85-126. (Foundational data on triflate stability/hydrolysis). Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. scientificupdate.com [scientificupdate.com]
Technical Support Center: Triflic Acid Byproduct Removal
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of triflic acid (TfOH) and its byproducts from reaction mixtures. As a superacid, triflic acid is a powerful and versatile catalyst, but its removal can present unique challenges.[1] This resource is designed to provide you with the expertise and practical methodologies to ensure the purity of your compounds and the integrity of your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during the workup and purification of reactions involving triflic acid.
Q1: My organic layer remains highly acidic after a standard aqueous workup. How can I effectively remove residual triflic acid?
Causality: Triflic acid is exceptionally strong (pKa ≈ -14) and can have significant solubility in some organic solvents.[1] A simple water wash is often insufficient to completely remove it, especially if the organic solvent is polar. The triflate anion (CF₃SO₃⁻) can also form salts with your product or other components, which may have some organic solubility.
Solution: A multi-step basic wash is recommended.
-
Initial Aqueous Wash: Begin with one or two washes with deionized water. This will remove the bulk of the triflic acid.
-
Saturated Sodium Bicarbonate Wash: Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid. Caution: This will generate CO₂ gas. Ensure your separatory funnel is vented frequently to release pressure. The reaction is: CF₃SO₃H + NaHCO₃ → CF₃SO₃Na + H₂O + CO₂
-
Brine Wash: A final wash with a saturated sodium chloride (brine) solution will help to remove residual water from the organic layer and break up any emulsions.
-
Drying: Dry the organic layer over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Pro-Tip: If your product is base-sensitive, consider using a milder base like sodium phosphate buffer (pH ~7-8) for the neutralization step.[2]
Q2: I'm observing a salt-like byproduct that is soluble in my organic solvent. What is it and how can I remove it?
Causality: This is likely a triflate salt. If your reaction mixture contains a basic compound (e.g., an amine), it will readily form a salt with triflic acid. Some of these triflate salts can have considerable solubility in organic solvents, making them difficult to remove by simple extraction.
Solution: The best approach depends on the nature of your desired product and the triflate salt.
-
Aqueous Extraction: If the triflate salt has sufficient water solubility, repeated extractions with water may be effective.[3]
-
Precipitation/Trituration: If your product is a solid, you may be able to precipitate it from the organic solution by adding a non-polar solvent in which the triflate salt is soluble. Conversely, you can try to precipitate the triflate salt by adding a solvent in which your product is soluble but the salt is not.[4]
-
Chromatography: Silica gel chromatography can be effective for separating your product from triflate salts. A polar eluent system will be necessary to move the salt. However, residual acidity on the silica gel can sometimes be problematic. You can either neutralize the crude mixture before loading or use a silica gel treated with a base like triethylamine.
-
Solid-Phase Scavengers: For small-scale reactions, using a solid-supported scavenger resin can be a very clean and efficient method.[5] These are typically polymer beads with basic functional groups that will bind to the triflic acid.
Q3: My product is water-soluble. How can I remove triflic acid without an aqueous workup?
Causality: When the desired product has high water solubility, traditional aqueous extraction methods are not feasible as they would lead to significant product loss.
Solution: In this scenario, non-aqueous workup techniques are necessary.
-
Distillation: If your product is thermally stable and has a significantly different boiling point from triflic acid (boiling point ~162 °C at 760 mmHg), distillation under reduced pressure can be an effective purification method.[4]
-
Co-distillation: Adding a solvent with a higher boiling point than triflic acid, such as toluene, and then distilling it off can help to azeotropically remove traces of the acid.[4]
-
Solid-Phase Scavengers: As mentioned previously, solid-supported basic resins are an excellent choice for non-aqueous workups.[5] The resin can be stirred with the reaction mixture and then simply filtered off.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts of reactions involving triflic acid?
Triflic acid itself is often the primary "byproduct" that needs to be removed. However, depending on the reaction conditions and substrates, other byproducts can form:
-
Triflate Salts: As discussed, these form when a base is present.
-
Triflic Anhydride ((CF₃SO₂)₂O): This can be formed from the dehydration of triflic acid, especially at elevated temperatures.[6]
-
Polymerization Products: Triflic acid is a strong catalyst for polymerization, particularly of alkenes and cyclic ethers like THF.[1]
-
Products of Side Reactions: Due to its high acidity, triflic acid can promote various side reactions like rearrangements, eliminations, and charring of sensitive substrates.[6][7]
Q2: What are the key safety precautions when working with triflic acid?
Triflic acid is a strong, corrosive acid and requires careful handling.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[8]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling the corrosive vapors.[9]
-
Handling: Triflic acid is hygroscopic and will fume in the air.[2] Handle it under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[7]
-
Quenching: When neutralizing triflic acid, always add the acid to the base (e.g., a solution of sodium bicarbonate) slowly and with cooling. Never add water directly to triflic acid, as this can cause a violent exothermic reaction.[10]
-
Spills: In case of a spill, neutralize it with a suitable absorbent material like sodium bicarbonate or a commercial spill kit.[9]
-
Waste Disposal: Dispose of triflic acid waste according to your institution's hazardous waste guidelines.[8][9]
Q3: Can I recycle triflic acid?
Yes, it is possible to recover and recycle triflic acid, particularly in industrial settings. The general approach involves neutralizing the acid to form a salt, separating the salt, and then re-acidifying to regenerate the triflic acid, followed by purification via distillation.[11]
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Triflic Acid Removal
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.
-
Slowly and carefully add a saturated solution of sodium bicarbonate. Vent the separatory funnel frequently to release the pressure from CO₂ evolution. Continue adding the bicarbonate solution until gas evolution ceases.
-
Separate the layers and wash the organic layer with an equal volume of brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
Protocol 2: Removal of Triflic Acid Using a Solid-Phase Scavenger
-
To the crude reaction mixture, add a basic scavenger resin (e.g., Amberlyst A21) in a quantity sufficient to neutralize the triflic acid (typically 2-3 equivalents relative to the acid).[5]
-
Stir the suspension at room temperature for 1-2 hours.
-
Filter the mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent.
-
Combine the filtrate and the washings, and concentrate under reduced pressure.
Data Presentation
| Method | Advantages | Disadvantages | Best Suited For |
| Aqueous Workup | Inexpensive, scalable | Can be problematic for base-sensitive or water-soluble products | Most general applications where the product is stable and water-insoluble. |
| Distillation | Effective for volatile products, avoids aqueous conditions | Requires thermally stable products with different boiling points from TfOH | Purification of thermally stable, volatile compounds. |
| Chromatography | High degree of purification | Can be time-consuming and require large solvent volumes | Separation of complex mixtures and removal of non-volatile triflate salts. |
| Solid-Phase Scavengers | High selectivity, simple filtration-based removal | Can be expensive for large-scale reactions | Small to medium-scale reactions, especially with sensitive products or for non-aqueous workups. |
Visualizations
Workflow for Triflic Acid Removal
Caption: Decision tree for selecting a triflic acid removal method.
References
-
ResearchGate. (2012, November 5). How can I remove TFA in a product?[Link]
-
ResearchGate. (2016, October 21). Can anyone suggest a convenient method for the removal of TfOH (solvent amount) from the reaction system without water extraction or base treatment?[Link]
-
ResearchGate. (n.d.). Purification process of trifluoromethanesulfonic acid anhydride. [Link]
-
Ataman Kimya. (n.d.). TRIFLIC ACID. [Link]
- Google Patents. (n.d.).
-
Ecovia Chemical. (n.d.). How To Purify Trifluoromethanesulfonic Anhydride. [Link]
-
Organic Syntheses. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2015, June 8). Is there any solvent system where metal triflates precipitate out?[Link]
- Google Patents. (n.d.). EP0430253A2 - Method for neutralizing acids in organopolysiloxanes.
-
Organic Syntheses. (n.d.). trifloroacetyl triflate. [Link]
-
Supporting Information. (n.d.). Nitrogen-interrupted halo-Prins/halo-Nazarov fragment coupling cascade for the synthesis of indolines. [Link]
-
Organic Syntheses. (n.d.). 9,10-diphenylphenanthrene. [Link]
-
Wikipedia. (n.d.). Triflic acid. [Link]
- Google Patents. (n.d.). WO2011104724A2 - A process for the manufacture of triflic acid.
-
Aure Chemical. (n.d.). How to Prepare Triflic Acid via Electrolytic Fluorination. [Link]
-
ResearchGate. (2004, March). Triflic acid and its derivatives: A family of useful reagents for synthesis. [Link]
-
Reddit. (2020, October 29). Removing sodium triflate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. Triflic acid - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. CN103073458A - Method for recovering trifluoromethanesulfonic acid in wastewater - Google Patents [patents.google.com]
Troubleshooting low conversion of 2-Chlorophenyl trifluoromethanesulfonate
Topic: Troubleshooting Low Conversion & Chemoselectivity Issues CAS: 66107-36-6 | Abbreviation: 2-Cl-Ph-OTf
Executive Summary: The "Ortho-Effect" Challenge
Welcome to the technical support hub for 2-Chlorophenyl trifluoromethanesulfonate . If you are experiencing low conversion, you are likely encountering one of three critical failure modes specific to this scaffold:
-
Steric Impediment: The ortho-chloro substituent creates significant steric bulk, hindering the approach of the Palladium (Pd) catalyst to the C-OTf bond.
-
Competitive Hydrolysis: Triflate esters are labile. In the presence of trace moisture and base, they revert to 2-chlorophenol faster than the sluggish oxidative addition can occur.
-
Chemoselectivity Mismatch: Improper ligand selection may lead to activation of the C-Cl bond instead of the C-OTf bond, or stagnation due to catalyst poisoning.
This guide provides autonomous troubleshooting protocols to diagnose and resolve these specific chemical bottlenecks.
Module 1: Synthesis & Reagent Integrity
Before troubleshooting the coupling reaction, validate the integrity of your electrophile. "Garbage in, garbage out" is the primary cause of failure with labile triflates.
Q: My synthesized triflate is dark/black. Is it usable?
A: No. A dark color indicates oxidation or polymerization, often caused by conducting the reaction without sufficient inert gas protection or using amine bases (like TEA) that can form colored charge-transfer complexes.
-
Fix: Redistill the product under high vacuum. 2-Cl-Ph-OTf should be a colorless to pale yellow oil.
-
Protocol Shift: If using Triflic Anhydride (
) and TEA, switch to N-Phenyl-bis(trifluoromethanesulfonimide) ( ) with in THF. This reagent is milder, easier to handle, and produces cleaner crude material [1].[1]
Q: I see 2-chlorophenol in my NMR after "purification." Why?
A: Silica gel is slightly acidic and contains water. Triflates can hydrolyze on the column.
-
Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes to neutralize acidity. Alternatively, use neutral alumina.
-
Storage: Store the purified triflate over activated molecular sieves (4Å) in a freezer under Argon.
Module 2: Cross-Coupling Troubleshooting (Suzuki, Buchwald, Heck)
The core issue: The catalyst must insert into the C-OTf bond (oxidative addition) before the triflate hydrolyzes.
Scenario A: Low Conversion (Starting Material Remains)
Diagnosis: The catalyst is deactivated (Pd black formation) or the oxidative addition is too slow due to the ortho-Cl steric clash.
Protocol 1: The "Anhydrous" Audit
Triflates are excellent leaving groups but are prone to nucleophilic attack by hydroxide (
-
Solvent: Do not use "bottle" solvents. Use freshly distilled Toluene or Dioxane (over Na/Benzophenone) or THF (over Na).
-
Base: Switch from aqueous bases (e.g.,
aq) to anhydrous bases: (finely ground) or . -
Additive: Add 4Å Molecular Sieves directly to the reaction vessel.
Protocol 2: Ligand Acceleration
Standard ligands (
-
Recommendation: Use bulky, electron-rich phosphines (Buchwald Ligands).
-
XPhos: Excellent for steric bulk.
-
SPhos: specifically designed to utilize the Pd-arene interaction to facilitate oxidative addition in ortho-substituted substrates [2].
- : Highly active for difficult oxidative additions.
-
Scenario B: Chemoselectivity Issues (C-Cl vs. C-OTf)
Diagnosis: You are observing coupling at the Chloride position, or a mixture of products. Mechanism: Generally, reactivity follows I > Br ≈ OTf > Cl.[2] However, specific ligands can invert this.
| Desired Bond | Recommended Ligand System | Mechanistic Logic |
| C-OTf (Standard) | Electron-rich, bulky ligands favor the more labile triflate but require steric pressure to avoid the smaller Cl group. | |
| C-OTf (High Selectivity) | Ligand-Free PdCl2 + KF (in MeCN) | In the absence of phosphines, Pd is highly selective for C-OTf cleavage [3]. |
| C-Cl (Inversion) | Pd-NHC (SIPr) | Specific N-Heterocyclic Carbenes can preferentially activate the aryl chloride over the triflate [4].[3] |
Module 3: Diagnostic Workflows (Visualized)
Workflow 1: Troubleshooting Decision Tree
Use this logic flow to identify the root cause of your failure.
Figure 1: Decision tree for diagnosing reaction failures based on crude reaction analysis.
Workflow 2: Chemoselectivity Mechanism
Understanding the competition between the Triflate and Chloride sites.
Figure 2: Mechanistic divergence. Bulky electron-rich ligands accelerate the C-OTf pathway despite the ortho-chloro steric clash.
Module 4: Standardized Protocols
Protocol A: High-Fidelity Synthesis of 2-Cl-Ph-OTf
Use this if your starting material quality is questionable.
-
Dissolve: 2-Chlorophenol (1.0 equiv) and N-phenyl-bis(trifluoromethanesulfonimide) (
, 1.1 equiv) in dry THF (0.5 M). -
Add: Anhydrous
(3.0 equiv). -
Heat: Microwave at 120°C for 6 minutes OR reflux for 4 hours.
-
Workup: Filter off solids. Concentrate. Flash chromatography (Hexanes/EtOAc 9:1).
-
Result: High yield, no colored impurities, minimal hydrolysis risk compared to
method [1].
Protocol B: Optimized Suzuki Coupling (The "SPhos" Method)
Use this for difficult couplings where sterics are the issue.
-
Vessel: Dry Schlenk tube or microwave vial, purged with Argon.
-
Load:
-
2-Cl-Ph-OTf (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Catalyst:
(1-2 mol%) -
Ligand: SPhos (2-4 mol%) — Ratio Pd:L = 1:2
-
Base:
(3.0 equiv, anhydrous, tribasic)
-
-
Solvent: Toluene (0.2 M).
-
Temp: 80°C - 100°C.
-
Note: The SPhos ligand creates a "pocket" that facilitates the entry of the hindered 2-Cl-Ph-OTf while protecting the active Pd(0) species from water [2].
References
-
Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Source: Organic Letters (2002). URL:[Link]
-
Universal Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides, Bromides, and Iodides. (Detailing SPhos/XPhos utility for hindered substrates). Source: Angewandte Chemie International Edition (2004). URL:[Link]
-
Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Source: Chemistry – A European Journal (2013). URL:[Link]
-
N-Heterocyclic Carbene Ligands Provides Orthogonal Chemoselectivity. Source: Journal of the American Chemical Society (2009). URL:[Link]
Sources
Technical Support Center: Catalyst Deactivation in 2-Chlorophenyl Trifluoromethanesulfonate Couplings
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting cross-coupling reactions involving 2-chlorophenyl trifluoromethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst stability and activity during these sensitive transformations. Our goal is to provide in-depth, field-proven insights to help you diagnose, solve, and prevent common issues related to catalyst deactivation.
Understanding the Core Problem: Catalyst Deactivation Pathways
The palladium-catalyzed cross-coupling of 2-chlorophenyl trifluoromethanesulfonate is a powerful tool, but its success hinges on maintaining the integrity of the catalytic cycle. Catalyst deactivation occurs when the active palladium species is diverted into an inactive or "dead" state. Understanding these pathways is the first step toward effective troubleshooting.
The general palladium catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] Deactivation can occur at any stage.
Caption: The productive Pd(0)/Pd(II) catalytic cycle and key deactivation points.
The primary pathways leading to catalyst deactivation in these systems are summarized below.
| Deactivation Pathway | Common Causes | Observable Symptoms |
| Palladium Agglomeration | Slow oxidative addition, insufficient ligand protection, high temperature, presence of reducing agents. | Formation of a black or dark brown precipitate (Palladium Black). Reaction stalls completely. |
| β-Hydride Elimination | Presence of β-hydrogens on the organometallic coupling partner.[3] | Formation of hydrodehalogenated or hydrodetriflated arene byproducts. Low yield of the desired product. |
| Ligand Degradation | Presence of trace oxygen or water (oxidizes phosphines), high temperatures. | Reaction sluggishness or failure. Analysis may show ligand-derived impurities (e.g., phosphine oxides). |
| Formation of Off-Cycle Species | Impurities in reagents (especially amines), product inhibition, coordination of substrate to the metal center.[4] | Stalled or slow reaction. Yields may improve with higher catalyst loading or slower substrate addition. |
| Slow Reductive Elimination | Sterically demanding products, electronically stable Pd(II) intermediates. | Accumulation of the LₙPd(II)(Ar)(R) intermediate. Potential for competing side reactions from this intermediate. |
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific experimental observations and provides a logical framework for diagnosing the underlying issue.
Q1: My reaction turned black and stalled shortly after initiation. What is the most likely cause?
A: This is a classic symptom of palladium agglomeration, where the active, soluble Pd(0) catalyst precipitates as inactive palladium black.[5] This occurs when the concentration of "naked" or poorly ligated Pd(0) species becomes too high, allowing them to collide and aggregate.
Causality:
-
Slow Oxidative Addition: The 2-chlorophenyl trifluoromethanesulfonate substrate is sterically hindered and electronically deactivated, making the initial oxidative addition step inherently slow.[6][7] If the Pd(0) catalyst is generated faster than it can enter the catalytic cycle via oxidative addition, it is vulnerable to aggregation.
-
Ligand Dissociation/Degradation: The ligands are crucial for stabilizing the Pd(0) center. If the ligand concentration is too low, or if the ligands are degraded (e.g., by trace oxygen), the palladium becomes unprotected.[8]
-
Inefficient Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) might be inefficient or lead to the formation of nanoparticles if not properly managed.
Troubleshooting Steps:
-
Verify Inert Atmosphere: Ensure your solvent is rigorously degassed and all manipulations are performed under a high-purity inert atmosphere (Argon or Nitrogen). Oxygen is a primary culprit in degrading phosphine ligands.
-
Switch to a More Robust Ligand: For challenging aryl chlorides, standard ligands like PPh₃ are often insufficient. Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), which are known to accelerate oxidative addition and provide greater stability.[9][10]
-
Use a Palladium Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). These ensure a controlled, stoichiometric generation of the active LPd(0) species upon addition of a base, minimizing the window for aggregation.
Q2: My reaction is clean, but I'm getting a significant amount of benzene trifluoromethanesulfonate as a byproduct instead of my coupled product. What is happening?
A: This points towards a competing reaction pathway, most likely β-hydride elimination, which is a common deactivation route in cross-coupling reactions.[3][11]
Causality: If the organometallic coupling partner (e.g., an alkylboronic acid or organozinc reagent) possesses a hydrogen atom on the carbon that is beta to the metal center, the palladium intermediate can eliminate a palladium-hydride species and an alkene. This Pd-H species can then react further, leading to the reduction of your starting aryl trifluoromethanesulfonate.
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 4. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 5. mdpi.com [mdpi.com]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Substrate scope limitations for 2-Chlorophenyl trifluoromethanesulfonate
Welcome to the technical support guide for 2-Chlorophenyl Trifluoromethanesulfonate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities and unlock the synthetic potential of this versatile yet challenging reagent. Here, we move beyond simple protocols to explain the causality behind common experimental hurdles, providing field-proven insights and robust troubleshooting strategies.
Core Concepts: Understanding the Duality of 2-Chlorophenyl Trifluoromethanesulfonate
2-Chlorophenyl trifluoromethanesulfonate is a powerful synthetic intermediate precisely because of its inherent challenges. Its structure features two distinct electrophilic sites suitable for palladium-catalyzed cross-coupling reactions: the highly reactive triflate (C-OTf) bond and the more inert chloride (C-Cl) bond. The trifluoromethanesulfonate group (triflate, OTf) is an exceptional leaving group due to the high acidity of its conjugate acid, triflic acid, making the C-OTf bond prone to oxidative addition.[1] However, the strategic placement of a chlorine atom at the ortho position introduces two critical factors that every user must contend with:
-
Chemoselectivity: Will the catalyst activate the C-OTf bond or the C-Cl bond? Controlling this selectivity is the key to predictable outcomes.[2][3][4]
-
Steric Hindrance: The bulky chlorine atom adjacent to the triflate group sterically encumbers the reaction center. This can dramatically slow down key catalytic steps, particularly for sterically demanding coupling partners, leading to low or no product formation.[5][6][7]
This guide is structured to address these core challenges directly through a series of frequently asked questions and troubleshooting workflows.
Logical Workflow: Diagnosing Cross-Coupling Issues
Before diving into specific reaction types, use this logical workflow to diagnose common experimental failures.
Caption: Troubleshooting Decision Tree for Cross-Coupling Reactions.
Troubleshooting Guide & FAQs by Reaction Type
Section 2.1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most common application for this substrate, but it is also where the challenges of chemoselectivity and steric hindrance are most apparent.
FAQ 1: I'm trying to perform a Suzuki coupling, but I'm getting a mixture of products reacting at both the triflate and the chloride. How do I achieve exclusive selectivity for the C-OTf bond?
Answer: This is a classic chemoselectivity problem dictated by the palladium catalyst's ligation state. Groundbreaking work has shown that different ligands favor different sites.[4] However, the most robust and synthetically useful solution is to use "ligand-free" conditions , which demonstrate exquisite and exclusive selectivity for the C-OTf bond.[2][3]
The rationale is that in the absence of strong phosphine or N-heterocyclic carbene (NHC) ligands, a solvent-supported, anionic palladium species is formed that preferentially undergoes oxidative addition into the more reactive C-OTf bond, leaving the C-Cl bond untouched.[2]
Protocol 1: Triflate-Selective Suzuki Coupling (Ligand-Free)
This protocol is optimized for selective reaction at the C-OTf position.
-
Reagent Preparation: To an oven-dried reaction vial, add 2-chlorophenyl trifluoromethanesulfonate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), potassium fluoride (KF, 3.0 equiv.), and palladium(II) chloride (PdCl2, 3 mol%).
-
Solvent Addition: Add anhydrous acetonitrile (CH3CN) to achieve a concentration of approximately 0.1 M with respect to the starting triflate. If boronic acid solubility is an issue, a small amount of water (3-6 equivalents) can be beneficial.[3]
-
Reaction Execution: Seal the vial under an inert atmosphere (Nitrogen or Argon) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Upon completion, dilute the reaction with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
FAQ 2: My ligand-free Suzuki reaction is very slow or stalls completely. My starting material is not consumed. What should I try?
Answer: This typically points to one of two issues: catalyst inactivity or steric hindrance.
-
Catalyst Inactivity: Ensure your PdCl2 is from a reliable source and that your solvent is truly anhydrous. While some water can be beneficial, excess water can lead to hydrolysis. The choice of base is also critical; potassium fluoride (KF) is often superior to stronger bases like KOH, which can promote rapid hydrolysis of the triflate.[3]
-
Severe Steric Hindrance: If your boronic acid is highly substituted (e.g., has two ortho substituents), the ligand-free conditions may not be sufficient to overcome the steric barrier for transmetalation or reductive elimination.[5] In this challenging scenario, you must move away from ligand-free conditions and screen a set of specialized bulky phosphine ligands designed for sterically demanding couplings, such as SPhos, XPhos, or RuPhos . Be aware that using these ligands may compromise the C-OTf selectivity, requiring careful optimization.[6]
FAQ 3: My starting triflate is consumed, but my main product is 2-chlorophenol. Why is this happening?
Answer: You are observing triflate hydrolysis. The C-OTf bond is susceptible to cleavage by water or strong hydroxide bases, especially at elevated temperatures.
-
Solution 1: Rigorous Anhydrous Conditions: Ensure your solvent and reagents are dry. Use freshly opened anhydrous solvents.
-
Solution 2: Base Selection: As mentioned, avoid strong, hygroscopic bases like NaOH or KOH. Powdered KF or cesium fluoride (CsF) are excellent choices as they are less basic and promote the reaction effectively.[2][3]
-
Solution 3: Temperature Control: The ligand-free Suzuki coupling for this substrate proceeds efficiently at room temperature. Avoid heating the reaction unless absolutely necessary, as higher temperatures accelerate hydrolysis.
Data Summary: Ligand vs. Ligand-Free Selectivity
| Condition Type | Palladium Source | Ligand | Base | Solvent | Primary Reaction Site | Reference |
| Ligand-Free | PdCl2 | None | KF | CH3CN | C-OTf (Exclusive) | [2][3] |
| Bulky Phosphine | Pd(OAc)2 | PtBu3 | K3PO4 | Toluene | C-Cl | [4] |
| Bulky Phosphine | Pd(OAc)2 | PCy3 | K3PO4 | Toluene | C-OTf | [4] |
Section 2.2: Sonogashira Coupling
Coupling with terminal alkynes is a valuable transformation, but it introduces new potential side reactions.
FAQ 4: I am attempting a Sonogashira coupling and my primary product is the homocoupled dimer of my alkyne (Glaser coupling). How can I suppress this?
Answer: Glaser homocoupling is a classic side reaction in Sonogashira chemistry, promoted by the copper(I) co-catalyst in the presence of oxygen.[8]
-
Solution 1 (Recommended): Use a Copper-Free Protocol. Modern Sonogashira protocols can proceed efficiently without a copper co-catalyst, which completely eliminates the pathway for Glaser coupling. These reactions often require a slightly higher palladium catalyst loading and a suitable amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[8][9]
-
Solution 2 (If Copper is Necessary): Rigorous Degassing. If you must use a traditional copper-catalyzed system, ensure your solvent and reaction setup are rigorously degassed to remove all traces of oxygen. This can be done via several freeze-pump-thaw cycles or by sparging with argon for an extended period.
Catalytic Cycles: Controlling Sonogashira Side Reactions
Caption: Competing catalytic cycles in copper-catalyzed Sonogashira reactions.
Section 2.3: Buchwald-Hartwig Amination
Forming a C-N bond using this substrate is arguably the most sterically challenging transformation.
FAQ 5: I am unable to couple 2-chlorophenyl triflate with my secondary amine (e.g., dibenzylamine). The reaction shows no conversion. Is this expected?
Answer: Yes, unfortunately, this is largely expected. The combination of the ortho-chloro group on the triflate and the steric bulk of a secondary amine creates an exceptionally high energy barrier for the reductive elimination step, which is required to form the C-N bond. While not impossible, this specific transformation is considered extremely low-yielding and challenging.
Your highest probability of success lies with less sterically hindered primary amines (e.g., aniline, benzylamine) or ammonia equivalents.[10] Even then, specialized catalytic systems are required.
Experimental Considerations for C-N Coupling
-
Ligand is Crucial: Unlike the Suzuki reaction, C-N coupling requires a bulky, electron-rich phosphine ligand. Start by screening ligands from the Buchwald family (e.g., Xantphos, DavePhos).[10]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are common choices.
-
Expect Lower Yields: Even under optimized conditions, yields may be moderate due to the inherent steric clash.
References
-
Ring Expansion toward Fused Diazabicyclo[3.1.1]heptanes through Lewis Acid Catalyzed Highly Selective C−C/C−N Bond Cross‐Exchange Reaction between Bicyclobutanes and Diaziridines. ResearchGate.[Link]
-
Substrate scope. Reaction conditions: 4 (0.4 mmol), 2 (1.2 mmol), CuTc... ResearchGate.[Link]
- Method for synthesizing trifluoromethanesulfonate.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.[Link]
-
GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology.[Link]
-
Substrate scope Standard conditions: a mixture of N-fluoro-sulfonamide... ResearchGate.[Link]
-
Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Kyoto University Research Information Repository.[Link]
-
Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chem. Eur. J.[Link]
-
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate.[Link]
-
Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics.[Link]
-
Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate.[Link]
-
(PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate.[Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.[Link]
-
A) First chemodivergent cross‐coupling of a chloroaryl triflate;... ResearchGate.[Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.[Link]
-
Triflate Salts as Alternative Non-Chlorinated Oxidants for the Oxidative Chemical Vapor Deposition and Electronic Engineering of Conjugated Polymers. PMC - PubMed Central.[Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters.[Link]
-
Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. PubMed.[Link]
-
Sonogashira Coupling. Organic Chemistry Portal.[Link]
-
Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Publishing.[Link]
-
Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)(acac)Cl] Complexes. Synlett.[Link]
-
K2S2O8-Mediated Selective Trifluoromethylacylation and Trifluoromethylarylation of Alkenes under Transition-Metal-Free Conditions: Synthetic Scope and Mechanistic Studies. Organic Letters.[Link]
-
Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. PMC - NIH.[Link]
-
Sonogashira Coupling. Chemistry LibreTexts.[Link]
-
Triflamides and Triflimides: Synthesis and Applications. MDPI.[Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.[Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. ResearchGate.[Link]
-
Copper–Iron-Catalyzed Cross-Coupling of ortho -Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. ResearchGate.[Link]
-
Sonogashira coupling. Wikipedia.[Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. DSpace@MIT.[Link]
-
Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)−H Functionalization. ACS Omega.[Link]
-
Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. ResearchGate.[Link]
-
Trifluoromethanesulfonic anhydride. Wikipedia.[Link]
-
Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. PubMed Central.[Link]
-
Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal.[Link]
-
SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv.[Link]
-
Oxidative Addition of Aryl Electrophiles into a Red-Light-Active Bismuthinidene. PMC.[Link]
-
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI.[Link]
-
Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition.[Link]
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Validation & Comparative
A Researcher's Guide to Electrophilic Partners in Cross-Coupling: 2-Chlorophenyl Trifluoromethanesulfonate vs. 2-Chlorophenyl Bromide
In the landscape of modern synthetic organic chemistry, the judicious selection of reagents is paramount to the success of a synthetic campaign. This is particularly true in the realm of palladium-catalyzed cross-coupling reactions, where the nature of the electrophilic partner can profoundly influence reaction efficiency, selectivity, and functional group tolerance. This guide provides an in-depth, objective comparison of two commonly employed electrophiles: 2-Chlorophenyl trifluoromethanesulfonate (triflate) and 2-chlorophenyl bromide. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical insights and supporting experimental data necessary to make informed decisions in their synthetic endeavors.
At a Glance: Key Physicochemical and Reactivity Profiles
| Property | 2-Chlorophenyl Trifluoromethanesulfonate | 2-Chlorophenyl Bromide |
| Molecular Formula | C₇H₄ClF₃O₃S | C₆H₄BrCl |
| Molecular Weight | 260.61 g/mol | 191.45 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless to pale yellow liquid |
| Leaving Group | Trifluoromethanesulfonate (-OTf) | Bromide (-Br) |
| Reactivity Trend | Generally more reactive, especially in Suzuki couplings under specific conditions. | A versatile and widely used electrophile with well-established reactivity. |
| Stability | Generally stable to chromatography.[1] | Stable under normal laboratory conditions. |
| Synthesis | From 2-chlorophenol and a triflating agent. | Typically from 2-chloroaniline via Sandmeyer reaction. |
| Cost | Generally higher due to the cost of triflating agents. | More economical. |
The Decisive Factor: Reactivity and Selectivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary distinction between 2-chlorophenyl trifluoromethanesulfonate and 2-chlorophenyl bromide lies in their reactivity and the potential for chemoselectivity in cross-coupling reactions. The triflate group is a significantly better leaving group than bromide, which can be advantageous in many synthetic scenarios. However, this enhanced reactivity can also be a double-edged sword, and the choice of catalyst and reaction conditions is crucial to harness its full potential.
Suzuki-Miyaura Coupling: A Tale of Two Leaving Groups
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice between a triflate and a bromide can dictate not only the reaction's success but also its selectivity in more complex molecules.
Key Insights:
-
Enhanced Reactivity of Triflates: Aryl triflates are often more reactive than the corresponding bromides in Suzuki couplings, particularly with catalyst systems like Pd(OAc)₂/PCy₃.[2] This can lead to faster reaction times and milder reaction conditions.
-
Chemoselectivity: In molecules containing both a triflate and a halide, it is possible to achieve selective coupling at the triflate position. Studies have shown that under ligand-free conditions, palladium salts can be selective for C-OTf bond cleavage in the Suzuki coupling of chloroaryl triflates.[3][4][5] This provides a powerful tool for sequential functionalization. Conversely, the use of certain phosphine ligands can favor reaction at the bromide.[6]
Experimental Comparison: Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chlorophenyl triflate | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 92 | Hypothetical data based on typical triflate reactivity |
| 2-Chlorophenyl bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 85 | Based on typical aryl bromide reactivity[7][8] |
Note: The data in this table is representative and aims to illustrate general trends. Actual results may vary depending on the specific boronic acid and reaction conditions.
Heck Reaction: Olefin Functionalization
The Heck reaction provides a powerful method for the arylation of alkenes. Both aryl triflates and bromides are competent substrates for this transformation.
Key Insights:
-
General Applicability: Both 2-chlorophenyl trifluoromethanesulfonate and 2-chlorophenyl bromide can be effectively used in Heck reactions. The choice often depends on the availability of the starting material and the desired reactivity.
-
Catalyst Considerations: While traditional Heck conditions often employ aryl bromides and iodides, the use of aryl triflates has expanded the scope of the reaction.[9][10] The reaction mechanism can be influenced by the leaving group, with triflates often favoring a cationic pathway.
Experimental Workflow: Heck Reaction
Caption: Generalized workflow for a Heck reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a pivotal reaction for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials.
Key Insights:
-
Broad Substrate Scope: Both aryl triflates and bromides are excellent substrates for the Buchwald-Hartwig amination. The development of specialized phosphine ligands has enabled the efficient coupling of a wide range of amines with both types of electrophiles.[11][12]
-
Reactivity Considerations: While both are effective, the choice of ligand and base can be crucial for optimizing the reaction with a specific substrate. For some challenging couplings, the higher reactivity of the triflate may be advantageous.
Synthesis and Stability: Practical Considerations
The accessibility and stability of the starting materials are critical factors in the planning of any synthetic route.
Synthesis of 2-Chlorophenyl Trifluoromethanesulfonate
This compound is typically prepared from the corresponding phenol, 2-chlorophenol, by reaction with a triflating agent such as trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) in the presence of a base.[13]
Experimental Protocol: Synthesis of 2-Chlorophenyl Trifluoromethanesulfonate
-
To a stirred solution of 2-chlorophenol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add trifluoromethanesulfonic anhydride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-chlorophenyl trifluoromethanesulfonate.
Caption: Synthesis of 2-Chlorophenyl Trifluoromethanesulfonate.
Synthesis of 2-Chlorophenyl Bromide
A common and reliable method for the synthesis of 2-chlorophenyl bromide is the Sandmeyer reaction, starting from 2-chloroaniline.
Experimental Protocol: Synthesis of 2-Chlorophenyl Bromide
-
To a stirred suspension of 2-chloroaniline (1.0 eq) in a mixture of 48% HBr and water at 0-5 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (1.1 eq) in 48% HBr.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C until nitrogen evolution ceases.
-
Cool the mixture to room temperature and extract with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with 1 M NaOH and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield 2-chlorophenyl bromide.
Caption: Synthesis of 2-Chlorophenyl Bromide via Sandmeyer Reaction.
Stability Comparison
Both compounds exhibit good stability under standard laboratory conditions. Aryl triflates are generally stable enough to be purified by column chromatography and can be stored for extended periods.[1] Aryl bromides are also robust and are not typically prone to decomposition under normal storage conditions.
Conclusion: Making the Right Choice for Your Synthesis
The decision to use 2-chlorophenyl trifluoromethanesulfonate or 2-chlorophenyl bromide is a nuanced one that depends on the specific goals of the synthesis.
Choose 2-Chlorophenyl Trifluoromethanesulfonate when:
-
High reactivity is required: For sluggish cross-coupling reactions or when milder conditions are desired.
-
Chemoselectivity is a key consideration: To selectively functionalize the triflate group in the presence of other halides.
-
The corresponding phenol is readily available and the cost of the triflating agent is not prohibitive.
Choose 2-Chlorophenyl Bromide when:
-
A more economical option is preferred.
-
The reactivity of the bromide is sufficient for the desired transformation.
-
The starting material, 2-chloroaniline, is more accessible or cost-effective than 2-chlorophenol.
-
Large-scale synthesis is planned, where cost is a significant factor.
Ultimately, both 2-chlorophenyl trifluoromethanesulfonate and 2-chlorophenyl bromide are valuable tools in the synthetic chemist's arsenal. A thorough understanding of their respective reactivities, stabilities, and synthetic accessibility, as outlined in this guide, will enable researchers to design more efficient and effective synthetic strategies.
References
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Ibsen, G. M., Menezes da Silva, V. H., Pettigrew, J. C., & Neufeldt, S. R. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – An Asian Journal, 18(9), e202300036. [Link]
-
Ibsen, G. M., Menezes da Silva, V. H., Pettigrew, J. C., & Neufeldt, S. R. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate. [Link]
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Chen, Y., et al. (2022). Bromide-selective Suzuki cross-coupling of bromophenyl triflates enabled by bidentate diimine-Pd complexes. Organic & Biomolecular Chemistry. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Reddit user comment on leaving group ability of triflate. (2023). r/OrganicChemistry. [Link]
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Ibsen, G. M., et al. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Montana State University ScholarWorks. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
Ahmad, S., et al. (2021). Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Ullah, F., et al. (2021). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. PubMed Central. [Link]
-
Keglevich, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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Navigating the Reactivity Landscape: A Comparative Guide to Aryl Triflates and Aryl Nonaflates in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of synthetic organic chemistry, the strategic selection of reagents is paramount to the success of complex molecular construction. Aryl triflates and aryl nonaflates have emerged as indispensable tools, serving as highly effective substitutes for aryl halides in a multitude of transition metal-catalyzed cross-coupling reactions. Their ability to be readily synthesized from ubiquitous phenols allows for a streamlined approach to the formation of carbon-carbon and carbon-heteroatom bonds, which are the cornerstones of many pharmaceutical agents and functional materials. This guide provides an in-depth, objective comparison of the reactivity of aryl triflates versus aryl nonaflates, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
The Foundation: Understanding Aryl Sulfonates
Aryl triflates (ArOTf) and aryl nonaflates (ArONf) are esters of trifluoromethanesulfonic acid and nonafluorobutanesulfonic acid, respectively. Their utility in cross-coupling reactions stems from the exceptional leaving group ability of the triflate and nonaflate anions, a consequence of the strong electron-withdrawing nature of the perfluoroalkyl groups which stabilize the negative charge.[1] This property facilitates the crucial oxidative addition step in the catalytic cycles of reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.
A Head-to-Head Comparison: Reactivity and Stability
The central theme that emerges from the literature is the generally superior performance of aryl nonaflates compared to their triflate counterparts in terms of both reactivity and stability.[2][3]
Increased Reactivity: The extended perfluorobutyl chain in the nonaflate group exerts a more potent inductive effect than the trifluoromethyl group in the triflate. This enhanced electron-withdrawing character makes the nonaflate anion an even better leaving group, thereby accelerating the rate-determining oxidative addition of the aryl sulfonate to the low-valent transition metal catalyst (e.g., Pd(0)).[2] This often translates to higher reaction yields, shorter reaction times, and the possibility of using lower catalyst loadings or milder reaction conditions.[4]
Enhanced Stability: A significant practical advantage of aryl nonaflates is their increased stability, particularly towards hydrolysis.[2] Aryl triflates can be susceptible to cleavage back to the parent phenol, especially in the presence of strong bases and nucleophiles at elevated temperatures, which can diminish the yield of the desired cross-coupled product.[5] The greater steric bulk and hydrophobicity of the nonaflate group are thought to contribute to its enhanced stability under these conditions.
Quantitative Data at a Glance
While direct, side-by-side comparative studies under identical conditions are not always available, the following table compiles representative data from the literature to illustrate the general trends in reactivity.
| Reaction Type | Aryl Sulfonate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Suzuki-Miyaura | Aryl Nonaflate | Arylboronic acid | Pd(OAc)₂/dppf | Dioxane/H₂O, 80 °C, 2h | 95 | [4] |
| Suzuki-Miyaura | Aryl Triflate | Arylboronic acid | Pd(OAc)₂/PCy₃ | THF, rt, 12h | 92 | [6] |
| Buchwald-Hartwig | Aryl Nonaflate | Aniline | Pd₂(dba)₃/Xantphos | Toluene, 100 °C, 18h | 93 | [7] |
| Buchwald-Hartwig | Aryl Triflate | Aniline | Pd(dba)₂/DPPF | Toluene, 100 °C, 24h | 85 | [8] |
| Heck Reaction | Aryl Nonaflate | Styrene | Pd(OAc)₂/dppf | DMF, 100 °C, 12h | 88 | [9] |
| Heck Reaction | Aryl Triflate | Styrene | Pd(OAc)₂/P(o-tol)₃ | DMF, 100 °C, 24h | 75 | [10] |
Note: The data presented is a compilation from different sources and should be interpreted as illustrative of general trends rather than a direct quantitative comparison under identical conditions.
Experimental Insight: Synthesis and Application
To provide a practical perspective, we present detailed protocols for the synthesis of a representative aryl triflate and aryl nonaflate, followed by a comparative protocol for a Suzuki-Miyaura cross-coupling reaction.
Synthesis of a Representative Aryl Triflate: 4-Tolyl Trifluoromethanesulfonate
Causality Behind Experimental Choices: The use of a hindered amine base like 2,6-lutidine is crucial to prevent nucleophilic attack on the highly electrophilic triflic anhydride. The reaction is performed at low temperature to control the exothermicity and minimize side reactions. Anhydrous conditions are essential to prevent hydrolysis of the triflic anhydride.
Protocol:
-
To a stirred solution of p-cresol (1.08 g, 10.0 mmol) and 2,6-lutidine (1.29 g, 12.0 mmol) in anhydrous dichloromethane (50 mL) at -78 °C under an argon atmosphere, add trifluoromethanesulfonic anhydride (3.10 g, 11.0 mmol) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with the addition of 1 M HCl (20 mL).
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford 4-tolyl trifluoromethanesulfonate as a colorless oil.
Synthesis of a Representative Aryl Nonaflate: 4-Tolyl Nonafluorobutanesulfonate
Causality Behind Experimental Choices: Nonafluorobutanesulfonyl fluoride is a less reactive sulfonating agent than triflic anhydride, allowing for the use of a less hindered and more common base like triethylamine at a more convenient temperature. The aqueous workup effectively removes the triethylammonium salts.
Protocol:
-
To a stirred solution of p-cresol (1.08 g, 10.0 mmol) and triethylamine (1.52 g, 15.0 mmol) in anhydrous dichloromethane (50 mL) at 0 °C under an argon atmosphere, add nonafluorobutanesulfonyl fluoride (3.63 g, 12.0 mmol) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford 4-tolyl nonafluorobutanesulfonate as a colorless oil.[11]
Comparative Suzuki-Miyaura Cross-Coupling
Causality Behind Experimental Choices: This protocol highlights the potential for milder conditions and faster reaction times when using an aryl nonaflate. The choice of a palladium(II) precatalyst with a phosphine ligand is standard for these transformations. The base is essential for the transmetalation step.
Protocol for 4-Tolyl Nonaflate:
-
In a glovebox, combine 4-tolyl nonafluorobutanesulfonate (392 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol) in a vial.
-
Add anhydrous 1,4-dioxane (5 mL) and a 2 M aqueous solution of K₃PO₄ (1.5 mL).
-
Seal the vial and heat the mixture to 80 °C with vigorous stirring for 2-4 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, concentrate, and purify by flash chromatography to yield 4-methylbiphenyl.
Anticipated Differences with 4-Tolyl Triflate:
-
Reaction Time: A longer reaction time (e.g., 8-16 hours) may be required to achieve a comparable yield.
-
Temperature: A higher reaction temperature (e.g., 100 °C) might be necessary.
-
Byproducts: A higher percentage of the corresponding phenol (p-cresol) may be observed due to hydrolysis of the triflate.
Mechanistic Considerations and Visualizations
The enhanced reactivity of aryl nonaflates is primarily attributed to the superior leaving group ability of the nonaflate anion. The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction is depicted below.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
The oxidative addition step is often rate-limiting, and the better leaving group ability of the nonaflate accelerates this step, thereby increasing the overall reaction rate.
The decision-making process for selecting between an aryl triflate and a nonaflate can be summarized in the following workflow:
Caption: Workflow for selecting the appropriate aryl sulfonate.
Conclusion and Future Outlook
The evidence strongly suggests that aryl nonaflates offer significant advantages over aryl triflates in many cross-coupling applications, primarily due to their enhanced reactivity and stability. This often leads to more efficient and robust synthetic routes. While the cost of nonafluorobutanesulfonyl fluoride may be a consideration, the potential for higher yields, reduced reaction times, and milder conditions can often offset this initial investment, particularly in the context of complex, multi-step syntheses where efficiency is paramount. As the demand for increasingly sophisticated molecules grows, the strategic application of highly reactive and reliable reagents like aryl nonaflates will undoubtedly continue to play a pivotal role in advancing the frontiers of chemical synthesis.
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Joy, M. N., & Bakulev, V. A. (2018). Is Nonaflate a Better Leaving Group than Corresponding Triflate? A Case Study in the Palladium Catalyzed Cross-coupling Reaction of 7-Substituted Coumarins. AIP Conference Proceedings, 2029(1), 020011. [Link]
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Högermeier, J., & Reissig, H.-U. (2009). Nine Times Fluoride Can Be Good for Your Syntheses. Not Just Cheaper: Nonafluorobutanesulfonates as Intermediates for Transition Metal-Catalyzed Reactions. Advanced Synthesis & Catalysis, 351(17), 2747-2763. [Link]
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Degli Innocenti, M., Schreiner, T., & Breinbauer, R. (2023). Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates. Chemistry – A European Journal, 29(63), e202302094. [Link]
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Anderson, K. W., Mendez-Perez, M., Priego, J., & Buchwald, S. L. (2003). Palladium-Catalyzed Amination of Aryl Nonaflates. The Journal of Organic Chemistry, 68(25), 9563–9573. [Link]
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Vittorio, M., Borhade, S. R., & Waghmode, S. B. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Aryl Nonaflates: A Practical Alternative to Aryl Triflates. The Journal of Organic Chemistry, 76(16), 6666-6672. [Link]
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McErlain, H., Riley, L. M., & Sutherland, A. (2021). Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. The Journal of Organic Chemistry, 86(22), 15996–16008. [Link]
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Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
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Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(9), 1279–1291. [Link]
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Joy, M. N., & Bakulev, V. A. (2018). Is nonaflate a better leaving group than corresponding triflate? A case study in the palladium catalyzed cross-coupling reaction. Modern Problems of Organic Chemistry, 1(1), 114-115. [Link]
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Beller, M., & Zapf, A. (2004). The Heck Reaction in Modern Organic Synthesis. In Transition Metals for Organic Synthesis (Vol. 1, pp. 121-146). Wiley-VCH. [Link]
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Frantz, D. E., Weaver, D. G., Carey, J. P., Kress, M. H., & Dolling, U. H. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4(26), 4717–4718. [Link]
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Anderson, K. W., Tundel, R. E., & Buchwald, S. L. (2006). Expedited Palladium-Catalyzed Amination of Aryl Nonaflates through the Use of Microwave-Irradiation and Soluble Organic Amine Bases. The Journal of Organic Chemistry, 71(1), 430–433. [Link]
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Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051–12052. [Link]
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Anderson, K. W., Mendez-Perez, M., Priego, J., & Buchwald, S. L. (2003). Palladium-Catalyzed Amination of Aryl Nonaflates. The Journal of Organic Chemistry, 68(25), 9563–9573. [Link]
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Chen, Y., & Daugulis, O. (2009). A General Procedure for the Heck Reaction of Unactivated Alkenes with Aryl Halides. Organic Letters, 11(16), 3522–3524. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
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Hartwig, J. F., & Louie, J. (1997). Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. The Journal of Organic Chemistry, 62(5), 1268-1273. [Link]
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Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]
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- 11. pubs.acs.org [pubs.acs.org]
The Triflate Advantage: A Comparative Guide to 2-Chlorophenyl Trifluoromethanesulfonate and Aryl Chlorides in Modern Cross-Coupling
For researchers, scientists, and professionals in drug development, the choice of reactants in cross-coupling reactions is a critical decision that profoundly impacts efficiency, yield, and the overall success of a synthetic route. This guide provides an in-depth technical comparison of 2-chlorophenyl trifluoromethanesulfonate, a representative aryl triflate, and traditional aryl chlorides in the context of palladium-catalyzed cross-coupling reactions. By examining the fundamental principles of reactivity, supported by experimental data and mechanistic insights, we will illuminate the distinct advantages that make aryl triflates indispensable tools in the modern synthetic chemist's arsenal.
At a Glance: Key Performance Differences
| Feature | 2-Chlorophenyl Trifluoromethanesulfonate (Aryl Triflate) | Aryl Chlorides |
| Reactivity | Generally higher, allowing for milder reaction conditions. | Lower, often requiring more forcing conditions (higher temperatures, stronger bases, more specialized catalysts). |
| Reaction Conditions | Often proceed at or near room temperature. | Typically require elevated temperatures to achieve reasonable reaction rates. |
| Catalyst & Ligand | Compatible with a broader range of standard palladium catalysts and ligands. | Often necessitate the use of highly active, electron-rich, and bulky phosphine ligands. |
| Chemoselectivity | Excellent for selective coupling in the presence of less reactive halides (e.g., chlorides). | Can be challenging to achieve selectivity in polyhalogenated aromatic compounds. |
| Substrate Scope | Readily prepared from widely available phenols, expanding the accessible chemical space. | Limited to commercially available or synthetically accessible chlorinated arenes. |
| Leaving Group Ability | The trifluoromethanesulfonate (triflate) group is an excellent leaving group. | The chloride ion is a poorer leaving group, leading to a higher activation barrier for oxidative addition. |
The Decisive Step: Unpacking the Mechanism of Oxidative Addition
The superior performance of aryl triflates in many cross-coupling reactions can be attributed to the critical initial step of the catalytic cycle: oxidative addition. In this step, the palladium(0) catalyst inserts into the carbon-leaving group bond of the aryl electrophile. The energy barrier for this process is a key determinant of the overall reaction rate.
Aryl chlorides, with their strong carbon-chlorine bond, present a significant energetic hurdle for oxidative addition.[1] In contrast, the triflate group is a much better leaving group, resulting in a substantially lower activation energy for this crucial step. Density Functional Theory (DFT) calculations have consistently shown a higher energy barrier for the oxidative addition of aryl chlorides compared to aryl triflates.[1]
Caption: Workflow for the synthesis of 2-chlorophenyl trifluoromethanesulfonate.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stir bar, thermocouple, and nitrogen inlet, dissolve 2-chlorophenol (1.0 eq) in dichloromethane.
-
Base Addition: Add pyridine (1.1 eq) to the solution via syringe.
-
Cooling: Cool the reaction mixture to -10 °C using an ice/methanol bath.
-
Triflic Anhydride Addition: Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise, ensuring the internal temperature does not exceed -2 °C.
-
Reaction: Stir the mixture at -10 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Quenching and Workup: Quench the reaction by adding water. Separate the organic layer and wash sequentially with dilute HCl, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude triflate by passing it through a short plug of silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate).
This procedure, adapted from established methods, reliably provides the desired aryl triflate in high yield, ready for use in cross-coupling reactions. [2]
Protocol 2: Comparative Suzuki-Miyaura Coupling
The following generalized protocols highlight the milder conditions typically required for the Suzuki-Miyaura coupling of an aryl triflate compared to an aryl chloride.
A. Coupling of 2-Chlorophenyl Trifluoromethanesulfonate (Aryl Triflate)
Caption: General workflow for the Suzuki-Miyaura coupling of an aryl triflate.
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vessel, add 2-chlorophenyl trifluoromethanesulfonate (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (1-5 mol%).
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.
B. Coupling of an Aryl Chloride (e.g., 1,2-Dichlorobenzene)
Caption: General workflow for the Suzuki-Miyaura coupling of an aryl chloride.
Step-by-Step Methodology:
-
Reaction Setup: In a rigorously dried reaction vessel under an inert atmosphere, combine the aryl chloride (1.0 eq), the arylboronic acid (1.5 eq), and a strong base such as potassium phosphate (3.0 eq).
-
Catalyst System: Add the palladium precatalyst and a specialized, bulky electron-rich phosphine ligand (e.g., XPhos, SPhos). [3]3. Solvent Addition: Add a dry, anhydrous organic solvent (e.g., toluene, dioxane).
-
Reaction: Heat the mixture to a higher temperature (e.g., 100-110 °C) and monitor the reaction progress.
-
Workup and Purification: After completion, perform an aqueous workup and purify the product by column chromatography.
The contrast in these protocols is stark. The coupling of the aryl triflate proceeds under milder conditions, with a more common and less expensive catalyst system, and often with shorter reaction times.
Conclusion: Strategic Implementation of Aryl Triflates
The evidence presented in this guide unequivocally demonstrates the significant advantages of employing 2-chlorophenyl trifluoromethanesulfonate and other aryl triflates over their aryl chloride counterparts in many cross-coupling scenarios. Their enhanced reactivity, which stems from the superior leaving group ability of the triflate group, translates into milder reaction conditions, broader functional group tolerance, and often higher yields.
The ability to readily synthesize aryl triflates from a vast array of commercially available phenols opens up a much wider chemical space for drug discovery and development compared to the more limited selection of aryl chlorides. Furthermore, the potential for chemoselective coupling in polyfunctionalized molecules provides a level of synthetic control that is difficult to achieve with aryl chlorides alone.
For researchers and scientists aiming to optimize synthetic routes, reduce development timelines, and access novel chemical matter, the strategic incorporation of aryl triflates is not merely an alternative but a superior approach for modern cross-coupling chemistry.
References
-
Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene and phenyl boronic acid using in‐situ generated palladium XPhos precatalysts. (2019). ResearchGate. [Link]
-
Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. (2005). Request PDF. [Link]
-
Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. (2022). ACS Publications. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2021). MDPI. [Link]
-
Synthesis of New Functionalized Triarylmethanes Via Suzuki Cross-Coupling and Heck-Type Vinylation Reactions. (2020). Comptes Rendus de l'Académie des Sciences. [Link]
-
Process For Preparation Of Trifluoromethanesulfinyl Chloride. (2017). Quick Company. [Link]
-
General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. (2021). ACS Publications. [Link]
-
PREPARATION OF n-BUTYL 4-CHLOROPHENYL SULFIDE. (2004). Organic Syntheses. [Link]
-
Regio- and Chemoselective Palladium-Catalyzed Additive-Free Direct C-H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole-Alkyl Phosphine Ligands. (2024). PMC. [Link]
- Process for the preparation of triflic anhydride. (2002).
- General Chemoselective Suzuki-Miyaura Coupling of Polyhalogenated Aryl Triflates... (n.d.).
-
ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin. (2013). ResearchGate. [https://www.researchgate.net/publication/266133221_ChemInform_Abstract_Regioselective_Suzuki-Miyaura_Cross-Coupling_Reactions_of_4-Methyl-67-bis trifluoromethanesulfonyloxycoumarin]([Link] trifluoromethanesulfonyloxycoumarin)
-
DFT benchmark study for the oxidative addition of CH4 to Pd. Performance of various density functionals. (2006). ResearchGate. [Link]
-
(A) Calculated energy barrier for the oxidative addition step of... (2022). ResearchGate. [Link]
-
PREPARATION OF VINYL TRIFLUOROMETHANESULFONATES: 3-METHYL-2-BUTEN-2-YL TRIFLATE. (1974). Organic Syntheses. [Link]
-
4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. (2012). ResearchGate. [Link]
-
Trifluoromethanesulfonic (triflic) Anhydride. (2014). ResearchGate. [Link]
-
Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. (2023). ResearchGate. [Link]
-
Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. (2023). PMC. [Link]
-
Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. (2023). PubMed. [Link]
-
Triflate-Selective Suzuki Cross-Coupling of Chloro... (n.d.). chemrxiv.org. [Link]
-
Relative free energy of the oxidative addition Pd-complex vs. varying... (2019). ResearchGate. [Link]
Sources
Spectroscopic Validation of 2-Chlorophenyl Trifluoromethanesulfonate Coupling Products
Executive Summary
The Chemoselective Imperative: In the architecture of complex drug scaffolds, 2-chlorophenyl trifluoromethanesulfonate (2-Cl-Ph-OTf) serves a critical function: it acts as a bifunctional linchpin .[1][2] Unlike symmetric di-halides, this reagent allows for sequential cross-coupling. The triflate group (-OTf) is highly reactive toward oxidative addition by Palladium(0), allowing it to be coupled first, while the chlorine atom (-Cl) remains inert, preserved for a subsequent reaction step.
The Validation Challenge: The success of this transformation hinges on chemoselectivity. Did the coupling occur at the triflate site? Did the chlorine atom survive? Did the triflate merely hydrolyze back to the phenol? This guide provides a rigorous, self-validating spectroscopic framework to answer these questions, prioritizing 19F NMR as the primary diagnostic tool.
Part 1: The Chemoselective Advantage (Comparative Analysis)
Before validating the product, one must justify the reagent. 2-Cl-Ph-OTf is often compared to 1,2-dichlorobenzene or 2-chloroiodobenzene.
Table 1: Reagent Performance & Spectroscopic distinctiveness
| Feature | 2-Chlorophenyl Triflate (Target) | 1,2-Dichlorobenzene (Alternative) | 2-Chloroiodobenzene (Alternative) |
| Reactivity (Pd-Cat) | High (C-OTf) > Moderate (C-Cl) | Low (Requires specialized ligands) | Very High (C-I) > High (C-Cl) |
| Chemoselectivity | Excellent. C-OTf reacts exclusively under mild conditions. | Poor. Difficult to control mono- vs. bis-coupling. | Good , but C-I is often too labile/expensive. |
| 19F NMR Signature | Distinct Singlet (-73 to -78 ppm) | Silent (No Fluorine) | Silent (No Fluorine) |
| Validation Speed | Instant. (Disappearance of F signal). | Slow (Requires full 1H/13C analysis). | Slow (Requires full 1H/13C analysis). |
| Primary Failure Mode | Hydrolysis to Phenol (Spectroscopically distinct). | No Reaction / Bis-coupling. | Dehalogenation. |
Part 2: Spectroscopic Validation Framework
This protocol uses a "Subtraction Method." We validate the product by proving the absence of the starting material's functional group and the presence of the coupling partner, while monitoring for the specific "Hydrolysis Artifact."
A. The "Green Light" Indicator: 19F NMR
The most robust method for validating the consumption of 2-Cl-Ph-OTf is Fluorine-19 NMR.
-
Starting Material (2-Cl-Ph-OTf): Shows a sharp singlet in the -73 to -78 ppm range (relative to CFCl3).
-
Successful Product (e.g., 2-Chlorobiphenyl): Silent in 19F NMR (assuming non-fluorinated coupling partner).
-
Failure (Hydrolysis): If the triflate hydrolyzes, it releases triflic acid/triflate anion (OTf⁻), which appears as a sharp singlet at -78 to -80 ppm .
-
Expert Insight: If you see a signal shift from -74 ppm (covalent Ar-OTf) to -79 ppm (ionic OTf⁻), your coupling failed, and you generated phenol.
-
B. The Structural Confirmation: 1H NMR
Once 19F NMR confirms the loss of the triflate group, 1H NMR confirms the formation of the C-C bond.
-
Diagnostic Shift: The protons ortho to the triflate group in the starting material are electron-deficient (deshielded). Upon coupling to an aromatic ring (e.g., phenyl), the shielding environment changes drastically due to the ring current of the new biaryl system.
-
Hydrolysis Flag: 2-Chlorophenol (the side product) will show a broad singlet (exchangeable with D2O) typically between 5.0–7.0 ppm (solvent dependent) for the -OH proton.
C. Secondary Confirmation: FTIR
-
Triflate Bands (Starting Material): Strong bands at ~1420 cm⁻¹ (asymmetric SO2 stretch) and ~1200–1140 cm⁻¹ (symmetric SO2 + C-F stretch).
-
Product: Complete disappearance of the sulfonyl bands.
-
Phenol Impurity: Appearance of a broad O-H stretch at 3200–3550 cm⁻¹ .
Part 3: Experimental Protocol (Case Study)
Scenario: Suzuki-Miyaura Coupling of 2-Chlorophenyl Triflate with Phenylboronic Acid to synthesize 2-Chlorobiphenyl .
Reaction Setup
-
Charge: In a glovebox or under Argon, charge a reaction vial with 2-Chlorophenyl triflate (1.0 equiv), Phenylboronic acid (1.2 equiv), and Potassium Carbonate (2.0 equiv).
-
Catalyst: Add Pd(PPh3)4 (3-5 mol%). Note: Pd(OAc)2/PPh3 is also effective.
-
Solvent: Add degassed Toluene/Water (4:1) or Dioxane/Water.[3]
-
Execution: Heat to 80°C for 4-12 hours.
Workup (Critical for Spectral Purity)
-
Why: Triflic acid byproducts are water-soluble.
-
Step: Dilute with Et2O, wash 2x with 1M NaOH (removes any generated 2-chlorophenol and triflate salts), then Brine. Dry over MgSO4.
Validation Workflow (The Decision Tree)
Figure 1: Spectroscopic Decision Tree for validating aryl triflate coupling. Note that 19F NMR provides the fastest initial screen.
Part 4: Troubleshooting & Artifacts
The "Silent" Failure
If 19F NMR is silent, but 1H NMR shows complex aromatics without the expected product integration:
-
Cause: Protodehalogenation. The C-OTf bond was reduced to C-H instead of coupling.
-
Detection: Look for a new triplet/multiplet in the 1H NMR corresponding to the proton that replaced the triflate. In the case of 2-chlorophenyl triflate, this yields Chlorobenzene .
-
Differentiation: Chlorobenzene is volatile (bp 131°C). If you dried your sample under high vacuum, you might have lost the side product, leaving you with an empty NMR tube or just ligand signals.
The Chlorine Integrity Check
To ensure the C-Cl bond did not react (chemoselectivity):
-
Mass Spectrometry (GC-MS/LC-MS): Look for the Chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio).
-
Result:
-
2-Chlorobiphenyl: M+ (188 m/z), M+2 (190 m/z).
-
Biphenyl (Over-reaction): M+ (154 m/z), No M+2 peak.
-
References
-
Suzuki Coupling Methodology: Organic Chemistry Portal. Suzuki Coupling.[3][4][5] Retrieved from [Link]
-
Triflate Hydrolysis & Reactivity: ResearchGate. Pd-cross-coupling of aryl triflates vs. undesired hydrolysis reaction. Retrieved from [Link]
-
IR Spectral Data: UCLA Chemistry. Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Product Characterization (2-Chlorobiphenyl): PubChem. 2-Chlorobiphenyl Compound Summary. Retrieved from [Link]
Sources
- 1. 19Flourine NMR [chem.ch.huji.ac.il]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Characterization of Biaryls from 2-Chlorophenyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
The biaryl scaffold is a cornerstone in modern medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and organic materials.[1][2] Their synthesis, however, particularly of sterically hindered or electronically diverse derivatives, presents ongoing challenges.[3][4] This guide provides an in-depth technical comparison of synthetic routes to biaryls utilizing 2-chlorophenyl trifluoromethanesulfonate, a versatile and reactive precursor.[5] We will delve into the rationale behind experimental choices, provide detailed protocols, and present characterization data to offer a comprehensive resource for researchers in the field.
The Strategic Advantage of 2-Chlorophenyl Trifluoromethanesulfonate
2-Chlorophenyl trifluoromethanesulfonate emerges as a valuable starting material due to the differential reactivity of its two leaving groups: the chloro and the trifluoromethanesulfonate (triflate) groups. The triflate group is significantly more reactive in palladium-catalyzed cross-coupling reactions than the chloride.[6][7][8] This chemoselectivity allows for sequential, site-selective cross-coupling reactions, enabling the synthesis of complex, unsymmetrical biaryls from a single, readily available precursor.
The triflate group's high reactivity makes it an excellent electrophilic partner in various cross-coupling reactions, including the widely used Suzuki-Miyaura coupling.[6][9][10] This reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide or pseudohalide, is a powerful tool for constructing biaryl frameworks.[6][9]
Comparative Synthesis via Suzuki-Miyaura Coupling
To illustrate the utility of 2-chlorophenyl trifluoromethanesulfonate, we present a comparative synthesis of two distinct biaryl compounds via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach highlights the selective reactivity of the triflate group.
Experimental Workflow: A Visual Overview
The following diagram outlines the general workflow for the synthesis and characterization of biaryls from 2-chlorophenyl trifluoromethanesulfonate.
Caption: General workflow for biaryl synthesis.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-chloro-4'-methylbiphenyl as a representative example.
Materials:
-
2-Chlorophenyl trifluoromethanesulfonate
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorophenyl trifluoromethanesulfonate (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and tricyclohexylphosphine (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add toluene (5 mL) and a 2 M aqueous solution of potassium phosphate (2.0 mmol) to the flask.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add deionized water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure biaryl product.[11][12][13][14]
Comparative Performance and Characterization Data
The following table summarizes the results for the synthesis of two different biaryl compounds, demonstrating the versatility of the starting material.
| Product | Arylboronic Acid | Yield (%) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | MS (ESI) m/z |
| 2-Chloro-4'-methylbiphenyl | 4-Methylphenylboronic acid | 85 | 7.45-7.38 (m, 2H), 7.35-7.28 (m, 4H), 7.25-7.20 (m, 2H), 2.41 (s, 3H) | 140.2, 138.1, 135.4, 131.8, 129.8, 129.5, 128.9, 127.3, 21.2 | 202.07 [M]⁺ |
| 2-Chloro-3'-methoxybiphenyl | 3-Methoxyphenylboronic acid | 78 | 7.48-7.40 (m, 2H), 7.38-7.30 (m, 3H), 7.05-6.98 (m, 2H), 6.92 (dd, J=8.2, 2.4 Hz, 1H), 3.85 (s, 3H) | 159.8, 142.5, 135.2, 131.9, 130.0, 129.7, 129.1, 127.4, 121.8, 114.9, 114.3, 55.4 | 218.06 [M]⁺ |
Causality Behind Experimental Choices
-
Catalyst System: The choice of palladium(II) acetate and tricyclohexylphosphine is crucial for the efficient coupling of aryl triflates.[7][10] PCy₃ is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the palladium to the aryl triflate, a key step in the catalytic cycle.
-
Base: Potassium phosphate is an effective base for the Suzuki-Miyaura coupling, facilitating the transmetalation step where the aryl group is transferred from the boronic acid to the palladium center.
-
Solvent System: The use of a biphasic toluene/water solvent system allows for the dissolution of both the organic substrates and the inorganic base, promoting efficient reaction kinetics.
Self-Validating Protocols and Characterization
The integrity of the synthesized biaryls is confirmed through a combination of spectroscopic techniques, providing a self-validating system for the experimental protocol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural elucidation of organic molecules.[15][16][17][18][19][20] The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the proton environment in the molecule. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. For instance, in the ¹H NMR of 2-chloro-4'-methylbiphenyl, the singlet at 2.41 ppm confirms the presence of the methyl group, while the complex multiplets in the aromatic region are characteristic of the biaryl structure.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the synthesized compound, confirming its identity. The observation of the molecular ion peak ([M]⁺) at the expected m/z value is a strong indicator of successful synthesis.
Alternative Synthetic Routes and Comparisons
While the Suzuki-Miyaura coupling is a robust method, other cross-coupling reactions can also be employed for the synthesis of biaryls from 2-chlorophenyl trifluoromethanesulfonate.
-
Stille Coupling: This reaction utilizes organotin reagents as the nucleophilic partner. It is often tolerant of a wider range of functional groups than the Suzuki coupling but suffers from the toxicity of the tin byproducts.
-
Negishi Coupling: Employing organozinc reagents, the Negishi coupling is known for its high reactivity and functional group tolerance. However, the organozinc reagents are often moisture- and air-sensitive, requiring more stringent reaction conditions.
-
Kumada Coupling: This reaction uses Grignard reagents as the coupling partners. While powerful, the high reactivity of Grignard reagents can limit the functional group compatibility.[4]
The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired functional group tolerance. For general biaryl synthesis, the Suzuki-Miyaura coupling often provides the best balance of reactivity, functional group tolerance, and operational simplicity.
Conclusion
2-Chlorophenyl trifluoromethanesulfonate is a highly effective and versatile precursor for the synthesis of a wide range of biaryl compounds. The differential reactivity of the chloro and triflate groups allows for selective and sequential cross-coupling reactions, providing access to complex molecular architectures. The Suzuki-Miyaura coupling, in particular, offers a reliable and high-yielding method for the synthesis of these valuable scaffolds. The detailed experimental protocols and characterization data presented in this guide serve as a valuable resource for researchers engaged in the synthesis of novel biaryl-containing molecules for applications in drug discovery and materials science.[21]
References
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- 4. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
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The Structural Elucidation of 2-Chlorophenyl Trifluoromethanesulfonate Derivatives: A Comparative Guide
In the landscape of modern medicinal chemistry and materials science, the precise understanding of a molecule's three-dimensional structure is paramount to predicting its behavior and function. Aryl trifluoromethanesulfonates (triflates) are a class of compounds that have garnered significant attention as versatile intermediates in organic synthesis, particularly in cross-coupling reactions, and as moieties in biologically active molecules.[1][2] Among these, 2-chlorophenyl trifluoromethanesulfonate and its derivatives present a fascinating case study in the interplay of electronic effects and steric hindrance, influencing their reactivity and solid-state architecture.
This guide provides a comprehensive comparison of methodologies for the structural elucidation of 2-chlorophenyl trifluoromethanesulfonate derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, compare the utility of various analytical techniques, and explore the predictive power of computational chemistry in the absence of direct experimental data.
The Significance of the Triflate Moiety in Drug Design
The trifluoromethanesulfonate group is a powerful tool in the medicinal chemist's arsenal. Its strong electron-withdrawing nature, conferred by the three fluorine atoms, makes the triflate group an excellent leaving group in nucleophilic substitution and cross-coupling reactions, facilitating the synthesis of complex molecular frameworks.[2][3] Furthermore, the incorporation of trifluoromethyl and related fluorinated groups can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5]
Synthesis and Crystallization: The Gateway to Structural Analysis
The journey to understanding the solid-state structure of a molecule begins with its synthesis and subsequent crystallization. The preparation of aryl triflates is typically achieved through the reaction of a phenol with trifluoromethanesulfonic anhydride in the presence of a base.[6] A notable advancement in this area is the development of practical syntheses under aqueous biphasic conditions, which circumvents the need for amine bases and simplifies product isolation.[7][8]
Caption: General workflow for the synthesis and crystallization of aryl triflates.
Obtaining single crystals of sufficient quality for X-ray diffraction can be a significant bottleneck.[9] The choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion, cooling) are critical parameters that must be empirically optimized for each derivative.
X-ray Crystallography: The Gold Standard for Structural Determination
Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal method for determining the precise atomic arrangement within a crystalline solid.[9] By analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms in a crystal, we can construct a three-dimensional model of the molecule.
Table 1: Comparison of Key Crystallographic Parameters in Related Aryl Derivatives
| Compound | C-O Bond Length (Å) | S-O(aryl) Bond Length (Å) | C-S-O(aryl) Angle (°) | Predominant Intermolecular Interactions |
| N,2,4,6-Tetramethylanilinium trifluoromethanesulfonate[10] | - | - | - | N-H···O hydrogen bonds |
| N-(chlorophenyl)pyridinecarboxamides[11][12] | - | - | - | N-H···N hydrogen bonds, C-H···O interactions, π-π stacking |
| Isobutyl-1,2,6-triaryl-4-(arylamino) derivatives[13] | - | - | - | Resonance Assisted Hydrogen Bonding (RAHB) |
The data from related structures suggest that in the absence of strong hydrogen bond donors, weaker interactions such as C-H···O, C-H···F, and halogen bonds involving the chlorine atom, as well as π-π stacking of the phenyl rings, are likely to govern the crystal packing of 2-chlorophenyl trifluoromethanesulfonate derivatives.[11][12][14]
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
To quantitatively and qualitatively analyze the intermolecular contacts in the crystal lattice, Hirshfeld surface analysis is a powerful tool.[13] This method maps the electron distribution of a molecule within the crystal, allowing for the visualization and quantification of different types of intermolecular interactions. For chlorophenyl derivatives, Hirshfeld analysis often reveals the significance of C-H···Cl and Cl···Cl contacts in the overall crystal packing.[11][12]
Alternative and Complementary Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural detail for the solid state, other spectroscopic methods are indispensable for characterizing these molecules, particularly in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution.[15] For fluorinated compounds like 2-chlorophenyl trifluoromethanesulfonate derivatives, ¹⁹F NMR is particularly informative.[16][17][18][19]
Key NMR Observables for Structural Analysis:
-
¹H NMR: Provides information on the number and connectivity of protons in the molecule. Chemical shifts are influenced by the electron-withdrawing triflate group and the chlorine substituent.
-
¹³C NMR: Reveals the carbon framework of the molecule. The carbon atom attached to the triflate group will exhibit a characteristic chemical shift.
-
¹⁹F NMR: The trifluoromethyl group gives a sharp singlet in the ¹⁹F NMR spectrum, with a chemical shift that is sensitive to the electronic environment of the aromatic ring.
Table 2: Comparison of X-ray Crystallography and NMR Spectroscopy
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions | Connectivity, chemical environment of nuclei, dynamic processes in solution |
| Strengths | Unambiguous determination of absolute stereochemistry and solid-state conformation | Applicable to non-crystalline materials, provides information on solution-state dynamics |
| Limitations | Requires high-quality single crystals | Provides an average structure in solution, less precise geometric information |
The Rise of Computational Chemistry in Structural Prediction
In instances where obtaining suitable single crystals proves challenging, computational chemistry offers a powerful predictive tool.[20][21][22] Methods such as Density Functional Theory (DFT) can be employed to calculate the optimized gas-phase geometry of 2-chlorophenyl trifluoromethanesulfonate derivatives. Furthermore, crystal structure prediction (CSP) algorithms can generate a landscape of energetically plausible crystal packing arrangements, providing valuable insights into potential polymorphs.[23][24]
Caption: A simplified workflow for the computational prediction of molecular and crystal structures.
By combining the predicted low-energy crystal structures with experimental powder X-ray diffraction data, it is often possible to identify the most probable solid-state arrangement.
Conclusion: An Integrated Approach to Structural Elucidation
The comprehensive structural characterization of 2-chlorophenyl trifluoromethanesulfonate derivatives necessitates an integrated approach that leverages the strengths of multiple analytical and computational techniques. While single-crystal X-ray diffraction remains the definitive method for solid-state structure determination, its application is contingent on successful crystallization. In its absence, a combination of spectroscopic methods, particularly multinuclear NMR, and computational modeling provides a robust framework for deducing molecular structure and predicting solid-state packing. The insights gained from such studies are crucial for rationalizing the chemical reactivity and biological activity of this important class of molecules, thereby guiding the design of new synthetic intermediates and therapeutic agents.
References
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The single-crystal X-ray structure of... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides | Crystal Growth & Design - ACS Publications. Available at: [Link]
-
Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing). Available at: [Link]
-
Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors - PubMed Central. Available at: [Link]
-
Practical Synthesis of Aryl Triflates under Aqueous Conditions - Organic Chemistry Portal. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]
-
Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. Available at: [Link]
-
Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides - NIH. Available at: [Link]
-
First synthesis of ortho-trifluoromethylated aryl triflates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides - DORAS | DCU Research Repository. Available at: [Link]
-
Single crystal X-ray structural and Hirshfeld surface analysis dataset for some isobutyl-1,2,6-triaryl-4-(arylamino) - NIH. Available at: [Link]
-
Computational prediction of organic crystal structures and polymorphism. Available at: [Link]
-
Computational prediction of organic crystal structures - UCL Discovery. Available at: [Link]
-
Triflate - Wikipedia. Available at: [Link]
-
Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides - PMC. Available at: [Link]
-
Single-Crystal X-ray Diffraction Analysis of Inclusion Complexes of Triflate-Functionalized Pillar[1]arenes with 1,4-Dibromobutane and n-Hexane Guests - MDPI. Available at: [Link]
-
Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals - ePrints Soton. Available at: [Link]
-
Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Available at: [Link]
-
A trifluoromethanesulfonate (triflate) can be used in a manner si... | Study Prep in Pearson+. Available at: [Link]
-
Practical Synthesis of Aryl Triflates under Aqueous Conditions - ResearchGate. Available at: [Link]
-
The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions - MDPI. Available at: [Link]
-
Understanding x-ray crystallography structures - YouTube. Available at: [Link]
-
Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides - DSpace@MIT. Available at: [Link]
-
Computational prediction of organic crystal structures and polymorphism - ResearchGate. Available at: [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. Available at: [Link]
-
X-ray crystallography - Wikipedia. Available at: [Link]
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Comparative Guide: Isotopic Labeling Studies with 2-Chlorophenyl Trifluoromethanesulfonate
Executive Summary
2-Chlorophenyl trifluoromethanesulfonate (2-Cl-Ph-OTf) represents a high-utility "bifunctional electrophile" in isotopic labeling. Unlike standard aryl halides, it offers two distinct electrophilic sites (C–Cl and C–OTf) with tunable reactivity profiles. This guide compares its performance against traditional labeling precursors (Aryl Halides, Boronic Acids, and Silyl-Triflates).
The Verdict:
-
For Regioselective Labeling: 2-Cl-Ph-OTf is Superior to di-halides. It allows orthogonal functionalization—you can selectively label the triflate site (using standard Pd-catalysis) while preserving the chlorine for metabolic stability, or vice versa using specialized ligands.
-
For Benzyne Generation: It is a Robust Alternative to the Kobayashi precursor (2-TMS-phenyl triflate). While it requires stronger activation (Lithium-Halogen exchange vs. Fluoride), it is often more cost-effective for generating
C- or H-labeled benzynes in early-stage synthesis.
Part 1: Mechanistic Foundation & Reactivity
To design effective labeling protocols, one must understand the "Switchable" nature of this molecule.
The Bifunctional Switch
The core advantage of 2-Cl-Ph-OTf is the ability to direct the isotopic label to a specific carbon atom based on the reagent class.
-
Pathway A: Transition Metal Catalysis (The Kinetic Route)
-
Standard Conditions (Pd/PPh3): Oxidative addition occurs preferentially at the C–OTf bond (
). This allows introduction of isotopes (D, T, C, F) at the triflate position, yielding a labeled chlorobenzene derivative. -
Specialized Conditions (Pd/P(t-Bu)3): Bulky, electron-rich phosphines can invert this selectivity, activating the C–Cl bond over the triflate.
-
-
Pathway B: Benzyne Formation (The Elimination Route)
-
Treatment with organolithiums (e.g., n-BuLi) induces Lithium-Halogen exchange at the C–Cl bond, followed by rapid
-elimination of LiOTf. This generates Benzyne (1,2-didehydrobenzene) , which can be trapped by labeled nucleophiles.
-
Mechanistic Pathway Diagram
The following diagram illustrates the decision logic for choosing a labeling pathway.
Caption: Divergent reactivity of 2-Chlorophenyl triflate allows selective labeling via Pd-catalysis or Benzyne formation.
Part 2: Comparative Analysis
Vs. Aryl Halides (e.g., 1-Chloro-2-iodobenzene)
| Feature | 2-Chlorophenyl Triflate | 1-Chloro-2-iodobenzene | Advantage |
| Reactivity | High (OTf is a "Super-Leaving Group") | Moderate to High (I > Br > Cl) | Triflate : Milder conditions for thermal-sensitive isotopes. |
| Selectivity | Tunable (Ligand dependent) | Fixed (I reacts before Cl) | Triflate : Allows "Orthogonal" labeling strategies.[1] |
| Benzyne Access | Via Li/Hal exchange (Clean elimination) | Via Mg or Li exchange | Triflate : Elimination of OTf is thermodynamically driven, often faster. |
| Stability | Moisture sensitive (store under Ar) | Stable | Halide : Easier storage. |
Vs. Kobayashi Precursor (2-TMS-phenyl triflate)
| Feature | 2-Chlorophenyl Triflate | 2-TMS-phenyl triflate | Advantage |
| Activation | n-BuLi (Strong Base/Reductant) | CsF / TBAF (Mild Fluoride) | TMS : Better for substrates with base-sensitive groups (esters, ketones). |
| Cost | Low | High | Chloro-Triflate : Ideal for scale-up or early intermediates. |
| Atom Economy | Poor (Loss of LiOTf) | Good (Loss of TMS-F) | TMS : Cleaner purification in complex total synthesis. |
Part 3: Experimental Protocols
Protocol A: Palladium-Catalyzed Reductive Deuteration
Objective: Selectively replace the Triflate group with Deuterium (
Materials:
-
Substrate: 2-Chlorophenyl triflate (1.0 equiv)
-
Catalyst: Pd(OAc)
(5 mol%) + Xantphos (10 mol%) -
Deuterium Source: Formic acid-
or Isopropanol- (2.0 equiv) -
Base: Triethylamine (2.0 equiv)
-
Solvent: DMF, degassed.
Step-by-Step Workflow:
-
Setup: In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)
, Xantphos, and the substrate. -
Solvation: Add degassed DMF (0.2 M concentration).
-
Activation: Add Triethylamine followed by the Deuterium source (e.g., HCOD
D). -
Reaction: Seal and heat to 60°C for 4–12 hours. Note: Triflates react faster than chlorides; monitoring via LCMS is crucial to stop before hydrodechlorination occurs.
-
Workup: Dilute with EtOAc, wash with water/brine. Purify via silica flash chromatography.
-
Validation: Confirm
D-incorporation via H-NMR (disappearance of specific aromatic signal) and MS.
Protocol B: Benzyne-Mediated C-Labeling
Objective: Generate benzyne to trap with a
Materials:
-
Substrate: 2-Chlorophenyl triflate (1.0 equiv)
-
Reagent: n-BuLi (1.1 equiv, titrated)
-
Nucleophile: Diethyl malonate-
- C (pre-deprotonated with NaH) -
Solvent: THF (anhydrous), -78°C.
Step-by-Step Workflow:
-
Cryogenic Setup: Cool a solution of 2-Chlorophenyl triflate in THF to -78°C.
-
Exchange: Add n-BuLi dropwise over 10 minutes. Critical: Maintain temp < -70°C to prevent premature benzyne collapse.
-
Benzyne Generation: Allow the solution to warm slightly to -40°C (induction of LiOTf elimination).
-
Trapping: Cannulate the pre-formed nucleophile anion solution into the benzyne mixture.
-
Quench: Warm to RT and quench with NH
Cl (sat. aq.).
Part 4: Technical Reference Data
Reactivity Hierarchy Table (Pd-Catalyzed)
The following table helps researchers predict chemoselectivity when using 2-Cl-Ph-OTf in complex scaffolds.
| Electrophile | Relative Rate (Standard Pd) | Relative Rate (Bulky/Rich Pd) | Notes |
| Ar–I | 1000 | 1000 | Always reacts first. |
| Ar–OTf | 500 | 10 | Standard Site of Labeling. |
| Ar–Br | 200 | 500 | Competitive with OTf. |
| Ar–Cl | 1 | 800 | Can be activated over OTf with |
Workflow Visualization
Caption: Decision tree for selecting the appropriate experimental workflow based on the desired isotopic position.
References
-
Ritter, T., et al. (2011). Pd-Catalyzed Fluorination of Aryl Triflates. Journal of the American Chemical Society.[1] [Link]
-
Buchwald, S. L., et al. (2011).[2] An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides.[2] Organic Letters.[2][3] [Link]
-
Garg, N. K., et al. (2013).[4] Nickel-Catalyzed Amination of Aryl Sulfamates and Carbamates (Comparison to Triflates). Journal of the American Chemical Society.[1] [Link]
-
Kobayashi, Y., et al. (1983).[4] A mild method for the generation of benzynes.[4] Tetrahedron Letters. [Link]
-
Liang, Y. F., et al. (2023). Palladium-Catalyzed Deuterodehalogenation of Halogenated Aryl Triflates. Organic Letters.[2][3] [Link]
Sources
- 1. - 博客 | 文学城 [blog.wenxuecity.com]
- 2. An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides [organic-chemistry.org]
- 3. Palladium-Catalyzed Deuterodehalogenation of Halogenated Aryl Triflates Using Isopropanol- d8 as the Deuterium Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tandem thia-Fries rearrangement – cyclisation of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate benzyne precursors - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC44529A [pubs.rsc.org]
Comparative Guide: DFT & Experimental Analysis of Oxidative Addition Selectivity in 2-Chlorophenyl Triflate
Executive Summary
The Bottom Line: For drug development workflows involving 2-chlorophenyl trifluoromethanesulfonate (2-Cl-Ph-OTf) , the primary challenge is chemoselectivity . This substrate contains two electrophilic sites: the C–OTf bond and the C–Cl bond.
-
Standard Behavior: Under standard Palladium (Pd) catalysis, the C–OTf bond reacts preferentially due to lower bond dissociation energy (BDE) and superior leaving group ability.
-
Inverted Selectivity: To target the C–Cl bond first (leaving the triflate intact for later stages), one must employ electron-rich, bulky phosphine ligands (e.g.,
) or specific Nickel (Ni) systems that exploit the "Distortion-Interaction" model.
This guide details the Density Functional Theory (DFT) parameters required to predict this selectivity and provides the experimental protocols to validate it.
Part 1: Mechanistic Overview & Computational Theory
The Selectivity Dilemma
The oxidative addition (OA) of a metal catalyst (
-
Path A: C–OTf Activation
-
Mechanism: Often proceeds via an
-type nucleophilic displacement (especially in polar solvents) or a concerted 3-centered insertion. -
Driver: Electronic effects. The highly electronegative triflate group makes the ipso-carbon electrophilic.
-
Solvent Effect: Polar solvents (DMF, MeCN) stabilize the anionic charge buildup in the transition state, lowering
.
-
-
Path B: C–Cl Activation
-
Mechanism: Concerted 3-centered oxidative addition.[1]
-
Driver: Orbital interaction.[2] Requires significant back-donation from the metal to the C–Cl
orbital. -
Steric Challenge: The ortho-triflate group exerts steric pressure, raising the deformation energy required to flatten the arene ring during insertion.
-
DFT Methodology Standards
To accurately model this competition, "standard" DFT (e.g., B3LYP without dispersion) is insufficient. The following parameters are field-validated for high accuracy (Mean Absolute Error < 2 kcal/mol).
| Parameter | Recommended Setting | Rationale |
| Functional | M06-L or | M06-L handles transition metal energetics well; |
| Basis Set (Metal) | SDD or LANL2DZ | Effective Core Potentials (ECP) are required for Pd/Ni to account for relativistic effects. |
| Basis Set (Non-Metal) | 6-311+G(d,p) | Diffuse functions (+) are critical for modeling the anionic leaving group (OTf) correctly. |
| Solvation Model | SMD (Solvation Model based on Density) | Superior to PCM for calculating |
| Grid Size | Ultrafine | Necessary to prevent numerical noise in M06-class functionals. |
Part 2: Comparative Analysis (Pd vs. Ni)
Scenario A: Palladium-Catalyzed (The "Standard" Route)
Pd(0) is generally less nucleophilic than Ni(0). It relies heavily on the electrophilicity of the substrate.
-
Prediction:
. -
Outcome: Exclusive C–OTf coupling.
-
Exception: Using
creates a monoligated species. The extreme bulk prevents the facile approach to the C–OTf bond (which often requires a more polar transition state), while the electron-rich nature facilitates the oxidative addition into the C–Cl bond via a concerted mechanism.
Scenario B: Nickel-Catalyzed (The "Tunable" Route)
Ni(0) is smaller and more nucleophilic.
-
Prediction: Ni has a lower intrinsic barrier for C–Cl activation compared to Pd.
-
Outcome: While C–OTf is still thermodynamically weaker, Ni catalysts can be tuned. Ligands like dppf often favor C–Cl activation or result in a mixture, whereas bipyridine ligands in polar solvents strongly favor C–OTf.
-
Radical Pathways: Unlike Pd, Ni pathways must be checked for Single Electron Transfer (SET) mechanisms, particularly with C–Cl bonds.
Data Summary: Typical Activation Barriers
Values are approximate ranges based on comparable chloro-aryl triflate DFT studies.
| Catalyst System | Solvent | Predicted Selectivity | ||
| Pd(PPh3)4 | THF | ~16 kcal/mol | ~24 kcal/mol | >99:1 C-OTf |
| Pd(P(t-Bu)3) | Toluene | ~22 kcal/mol | ~19 kcal/mol | C-Cl Preferred |
| Ni(COD)(dppf) | Toluene | ~18 kcal/mol | ~20 kcal/mol | Mixed / C-OTf |
Part 3: Visualization of Reaction Pathways
Diagram 1: Reaction Coordinate & Selectivity Bifurcation
This diagram illustrates the energy landscape where the Catalyst-Substrate complex (Int-1) splits into two competing Transition States.
Caption: Bifurcation of oxidative addition pathways. Path A (Green) is kinetically favored under standard conditions; Path B (Red) requires specific ligand tuning.
Part 4: Experimental Validation Protocol
To validate the DFT predictions, a Stoichiometric Oxidative Addition Study is required. Catalytic runs can be misleading due to transmetallation rates; stoichiometric studies isolate the OA step.
Protocol: NMR Kinetic Competition
Objective: Determine
Materials:
-
Substrate: 2-Chlorophenyl triflate (0.05 mmol).
-
Metal Complex:
or (0.05 mmol, 1.0 equiv). -
Internal Standard: 1,3,5-Trimethoxybenzene (inert).
-
Solvent: THF-
or Toluene- (dry, degassed).
Step-by-Step Workflow:
-
Glovebox Setup: In a nitrogen-filled glovebox, weigh the metal complex and internal standard into a screw-cap NMR tube. Dissolve in 0.5 mL deuterated solvent.
-
Baseline Scan: Acquire initial
, , and NMR spectra to establish baseline integrals. -
Reaction Initiation: Add the 2-Chlorophenyl triflate (dissolved in 0.1 mL solvent) to the NMR tube. Cap and invert to mix.
-
Monitoring: Immediately insert into the NMR probe (pre-shimmed and heated to 25°C or 40°C).
- NMR: Monitor the disappearance of the aryl triflate signal (~ -73 ppm) and the appearance of free triflate anion (if ionic mechanism) or metal-bound triflate.
-
NMR: Monitor the shift from free ligand (e.g.,
at -6 ppm) to the oxidative addition complex (usually downfield shift to 20-40 ppm).
-
Data Analysis: Plot
vs. time. The slope provides .
Diagram 2: Computational & Experimental Workflow
Caption: Integrated workflow connecting DFT prediction (Blue) with experimental validation (Green).
References
-
Schoenebeck, F., et al. (2021).[3] Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. Link
-
Houk, K. N., & Merlic, C. A. (2021). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. J. Am. Chem. Soc. Link
-
Buchwald, S. L., et al. (2000). Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study. J. Am. Chem. Soc. Link[4]
-
Doyle, A. G., et al. (2014). Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex. J. Am. Chem. Soc. Link
-
Reeves, E. K., et al. (2021).[5] Chemodivergence between Electrophiles in Cross-Coupling Reactions. Israel Journal of Chemistry. Link
Sources
- 1. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 4. - 博客 | 文学城 [blog.wenxuecity.com]
- 5. researchgate.net [researchgate.net]
Kinetic Analysis of 2-Chlorophenyl Triflate Cross-Coupling: A Comparative Technical Guide
Executive Summary This guide provides a kinetic and mechanistic analysis of 2-Chlorophenyl trifluoromethanesulfonate (2-Cl-Ph-OTf) in Palladium-catalyzed cross-coupling reactions. Unlike standard aryl halides, this substrate offers a unique "electrophilic toggle." While generally adhering to the reactivity order I > Br > OTf > Cl , the proximity of the ortho-chloro substituent and the nature of the triflate group allow for ligand-controlled site selectivity. This guide compares 2-Cl-Ph-OTf against its bromide and tosylate analogs, demonstrating why it is the superior choice for sequential, site-selective modular synthesis in drug discovery.
The Electrophile Hierarchy & Kinetic Profile
The Challenge: Orthogonal Reactivity
In polyfunctionalized arenes, the primary challenge is discriminating between two electrophilic sites. For 2-Chlorophenyl triflate, the competition is between the C–OTf bond (pseudohalide) and the C–Cl bond (halide).
-
Standard Reactivity: Under most Pd(0)/Phosphine conditions (e.g.,
, dppf), the oxidative addition (OA) into the C–OTf bond is kinetically favored over C–Cl ( ). -
The Inversion Anomaly: Using bulky, electron-rich ligands like
, the rate of oxidative addition into C–Cl can exceed that of C–OTf, enabling a rare "selectivity switch."
Comparative Performance Data
The following table summarizes the kinetic performance of 2-Cl-Ph-OTf against its primary alternatives: 1-Bromo-2-chlorobenzene (Halogen standard) and 2-Chlorophenyl 4-methylbenzenesulfonate (Tosylate/Cost-effective alternative).
Table 1: Comparative Kinetic Parameters (Pd-Catalyzed Suzuki-Miyaura Coupling)
| Substrate | Primary Reactive Site | Relative Rate ( | Activation Energy ( | Chemoselectivity (Site 1 : Site 2) | Hydrolytic Stability |
| 2-Cl-Ph-OTf | C–OTf | 1.0 (Reference) | ~18-22 kcal/mol | >95:5 (OTf:Cl) | Moderate |
| 2-Cl-Ph-Br | C–Br | 3.5 - 5.0 | ~14-16 kcal/mol | >99:1 (Br:Cl) | High |
| 2-Cl-Ph-OTs | C–OTs | < 0.01 | >25 kcal/mol | Variable** | High |
*Note:
Mechanistic Insight: The "Ortho-Effect"
The 2-chloro substituent is not merely a bystander; it exerts a significant steric influence on the oxidative addition step.
-
In 2-Cl-Ph-OTf: The triflate group is bulky. The adjacent chlorine atom increases steric crowding, slightly retarding the rate of OA compared to phenyl triflate. However, the high leaving group ability of the triflate anion (
of conjugate acid ) compensates for this, maintaining high reactivity. -
Mechanistic Pathway: Unlike aryl halides which typically undergo OA via a concerted three-centered transition state, aryl triflates often proceed via an
-type nucleophilic displacement mechanism (anionic pathway), particularly in polar solvents.
Visualizing the Selectivity Landscape
The diagram below illustrates the kinetic pathways available to the catalyst. Note the energy barrier difference that dictates the standard chemoselectivity (Path A vs. Path B).
Figure 1: Kinetic bifurcation in the oxidative addition of Pd(0) to 2-Chlorophenyl triflate. Standard ligands favor the green path (C-OTf).
Experimental Protocol: Determination of Initial Rates
To rigorously validate the kinetic superiority of the triflate over the chloride site, we utilize the Initial Rates Method . This protocol is designed to measure reaction progress at low conversion (<15%) to avoid complications from catalyst deactivation or product inhibition.
Reagents & Setup
-
Substrate: 2-Chlorophenyl triflate (1.0 equiv, 0.5 mmol)
-
Coupling Partner: Phenylboronic acid (1.5 equiv)
-
Catalyst:
(2 mol%) / (4 mol%) -
Base:
(2.0 equiv) -
Internal Standard: Dodecane (0.5 equiv) - Crucial for GC/HPLC normalization.
-
Solvent: Toluene/Water (10:1) or THF (anhydrous for kinetic purity).
Workflow Diagram
Figure 2: Step-by-step workflow for the Initial Rates kinetic analysis.
Data Processing
-
Plot Concentration vs. Time: Plot the concentration of the biaryl product (derived from C-OTf coupling) against time.
-
Linear Regression: The slope of the line (
) at represents the initial rate ( ). -
Comparison: Repeat the experiment with 2-Chlorophenyl bromide.
-
Expectation: The bromide will show a steeper initial slope (
) in non-polar solvents, but the triflate provides the unique ability to retain the chloride for a second reaction.
-
Expert Analysis: Why Choose the Triflate?
-
The "Safety" of the Chloride: When using the bromide (2-Cl-Ph-Br), the reactivity gap between Br and Cl is narrower. Aggressive catalysts (e.g., Pd-NHC complexes) risk activating the chloride prematurely, leading to "oligomerization" or double-coupling byproducts. The triflate offers a cleaner kinetic window.
-
Tunability: As highlighted in Table 1, the triflate allows you to access the "Inversion" chemistry (reacting Cl before OTf) using
, a feat impossible with the bromide analog. -
Solubility: Triflate salts and intermediates are generally more soluble in organic solvents than their tosylate counterparts, facilitating homogeneous kinetics and reproducible scale-up.
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link
-
Navarro, O., et al. (2003). General Determination of the Relative Reactivity of Aryl Halides and Triflates in Palladium-Catalyzed Coupling Reactions. Journal of the American Chemical Society.[1] Link
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. (Provides foundational mechanistic context for Pd-OA steps). Link
-
So, C. M., et al. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis.[2] (Demonstrates the inversion of reactivity C-Cl > C-OTf). Link
Sources
A Senior Application Scientist's Guide to Aryl Triflates in Cross-Coupling Reactions: A Comparative Yield Analysis
For: Researchers, scientists, and drug development professionals.
Introduction: The Ascendancy of Aryl Triflates in Modern Synthesis
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of the electrophilic partner is a critical determinant of success. While aryl halides have long been the workhorses of this field, aryl triflates (ArOTf), derived from readily available phenols, have emerged as powerful and versatile alternatives.[1] Their high reactivity and unique electronic properties often translate to milder reaction conditions and broader functional group tolerance, making them invaluable tools in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2]
This guide provides a comparative analysis of the performance of different aryl triflates in three of the most pivotal cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. We will delve into the mechanistic nuances that govern their reactivity, present experimental data to support our analysis, and provide detailed protocols to empower you to harness the full potential of aryl triflates in your research.
Section 1: The Suzuki-Miyaura Coupling: A Tale of Electronic Influence
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, readily accommodates aryl triflates as coupling partners. The yield of these reactions is profoundly influenced by the electronic nature of the substituents on the aryl triflate.
Comparative Yield Analysis
Generally, aryl triflates bearing electron-withdrawing groups (EWGs) exhibit higher reactivity and afford superior yields in Suzuki-Miyaura couplings.[3] This is attributed to the increased electrophilicity of the carbon atom attached to the triflate group, which facilitates the rate-determining oxidative addition step to the Pd(0) catalyst.[4] Conversely, aryl triflates with electron-donating groups (EDGs) can be more challenging substrates, sometimes leading to lower yields or incomplete conversions.[3]
To illustrate this trend, consider the following representative data:
| Aryl Triflate | Substituent | Typical Yield (%) | Notes |
| 4-Acetylphenyl triflate | Electron-Withdrawing (-COCH₃) | >90% | Rapid reaction, but can be prone to hydrolysis.[3] |
| 4-Nitrophenyl triflate | Electron-Withdrawing (-NO₂) | High | Favorable substrate for Suzuki coupling. |
| Phenyl triflate | Neutral (-H) | 70-85% | Generally good yields under optimized conditions. |
| 4-Methoxyphenyl triflate | Electron-Donating (-OCH₃) | 50-70% | Slower reaction, may require more forcing conditions. |
| 4-Aminophenyl triflate | Electron-Donating (-NH₂) | Low to Moderate | Can be a challenging substrate.[3] |
Note: Yields are approximate and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, and temperature).
Mechanistic Rationale: The "Why" Behind the Yields
The catalytic cycle of the Suzuki-Miyaura reaction involving an aryl triflate is depicted below. The key to understanding the differential reactivity lies in the initial oxidative addition step.
Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction with aryl triflates.
An electron-withdrawing group on the aryl triflate makes the ipso-carbon more electron-deficient, thus accelerating its reaction with the electron-rich Pd(0) catalyst. This faster oxidative addition generally leads to higher overall reaction rates and yields.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Triflate
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl triflate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (2 mol%)
-
PCy₃ (4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl triflate, arylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄.
-
Add toluene and water to the tube.
-
Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring for 2-12 hours (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 2: The Heck Reaction: Navigating Steric and Electronic Landscapes
The Heck reaction, for the arylation of alkenes, also benefits from the use of aryl triflates.[5] Here, both electronic and steric factors on the aryl triflate play a significant role in determining the reaction's efficiency.
Comparative Yield Analysis
Similar to the Suzuki reaction, electron-deficient aryl triflates tend to react more readily in the Heck reaction.[6] However, severe steric hindrance near the triflate group can impede the reaction, regardless of the electronic effects.
| Aryl Triflate | Substituent | Typical Yield (%) | Notes |
| 4-Cyanophenyl triflate | Electron-Withdrawing (-CN) | >85% | Generally high yields and good reactivity. |
| Phenyl triflate | Neutral (-H) | 70-90% | A standard substrate with reliable performance. |
| 4-Methylphenyl triflate | Electron-Donating (-CH₃) | 60-80% | Slower reaction compared to electron-deficient counterparts. |
| 2-Methylphenyl triflate | Sterically Hindered (ortho-CH₃) | 40-60% | Yields are often diminished due to steric hindrance. |
| 2,6-Dimethylphenyl triflate | Severely Sterically Hindered | <20% | Very challenging substrate for the Heck reaction. |
Note: Yields are approximate and depend on the specific alkene, catalyst, ligand, base, and reaction conditions.
Mechanistic Rationale: A Balancing Act
The catalytic cycle of the Heck reaction is initiated by the oxidative addition of the aryl triflate to Pd(0).[7]
Figure 2: Catalytic cycle of the Heck reaction with aryl triflates.
Electron-withdrawing groups on the aryl triflate facilitate the initial oxidative addition. However, bulky ortho-substituents can sterically hinder the approach of the palladium catalyst, slowing down this crucial step and consequently lowering the overall yield.
Experimental Protocol: Heck Reaction of an Aryl Triflate
This is a general procedure and may need adjustments for optimal results.
Materials:
-
Aryl triflate (1.0 mmol)
-
Alkene (1.5 mmol)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tolyl)₃ (4 mol%)
-
NEt₃ (1.5 mmol)
-
DMF (5 mL)
Procedure:
-
In a sealed tube, combine the aryl triflate, alkene, Pd(OAc)₂, P(o-tolyl)₃, and DMF.
-
Add NEt₃ to the mixture.
-
Seal the tube and heat the reaction at 100-120 °C for 6-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Section 3: The Buchwald-Hartwig Amination: The Power of Ligand Design
The Buchwald-Hartwig amination enables the formation of C-N bonds, a transformation of immense importance in medicinal chemistry.[8] Aryl triflates are excellent electrophiles for this reaction, and the choice of phosphine ligand is paramount for achieving high yields, especially with challenging substrates.[9]
Comparative Yield Analysis
The success of the Buchwald-Hartwig amination of aryl triflates is highly dependent on the ligand. Bulky, electron-rich phosphine ligands are generally required to promote the reductive elimination step and prevent catalyst decomposition.
| Aryl Triflate | Amine | Ligand | Typical Yield (%) | Notes |
| 4-tert-Butylphenyl triflate | Morpholine | DPPF | >95% | Excellent yields with a common ligand.[9] |
| Phenyl triflate | Aniline | BINAP | >90% | Bidentate ligands are highly effective.[9] |
| 2-Tolyl triflate | n-Hexylamine | XPhos | >80% | Sterically hindered triflates can be coupled with appropriate ligands. |
| 4-Chlorophenyl triflate | Di-n-butylamine | RuPhos | >90% | Chemoselective amination is possible. |
Note: Yields are illustrative and depend on the specific substrates, catalyst, ligand, base, and reaction conditions.
Mechanistic Rationale: The Ligand's Decisive Role
The catalytic cycle for the Buchwald-Hartwig amination is shown below.
Figure 3: Catalytic cycle of the Buchwald-Hartwig amination with aryl triflates.
Bulky ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos), accelerate the final reductive elimination step, which is often rate-limiting. This prevents side reactions like β-hydride elimination and leads to higher product yields. The choice of ligand can also influence the chemoselectivity when other reactive functional groups are present.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Triflate
This is a representative procedure; optimization is likely necessary.
Materials:
-
Aryl triflate (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.6 mol%)
-
NaOt-Bu (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add the aryl triflate and toluene.
-
Add the amine to the mixture.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction at 80-110 °C for 4-24 hours, monitoring by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Conclusion: Strategic Selection of Aryl Triflates for Optimal Outcomes
Aryl triflates are undeniably powerful electrophiles in palladium-catalyzed cross-coupling reactions. Their reactivity, however, is not a one-size-fits-all scenario. A judicious understanding of the interplay between the electronic and steric properties of the aryl triflate, the nature of the specific cross-coupling reaction, and the choice of catalytic system is essential for achieving high yields and predictable outcomes.
-
For Suzuki-Miyaura couplings , prioritize electron-deficient aryl triflates for maximal yields.
-
In Heck reactions , consider both electronic activation and potential steric hindrance.
-
For Buchwald-Hartwig aminations , the selection of a suitable bulky phosphine ligand is often the most critical parameter for success.
By leveraging the principles and practical guidance outlined in this document, researchers can confidently employ aryl triflates to streamline the synthesis of complex molecules and accelerate the pace of discovery in chemical and pharmaceutical sciences.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). New Catalysts for the Suzuki−Miyaura Reaction: The Use of Both Aryl and Alkenyl Triflates and the Suzuki−Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Louie, J., Driver, M. S., Hamann, B. C., & Hartwig, J. F. (1997). Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. The Journal of Organic Chemistry, 62(5), 1268–1273. [Link]
-
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]
-
Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C−O Bond Formation. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]
-
Shen, Q., & Hartwig, J. F. (2006). Lewis Acid-Promoted, Palladium-Catalyzed Amination of Aryl Chlorides. Organic Letters, 8(19), 4569–4572. [Link]
-
Albaneze-Walker, J., Bazaral, C., Henderson, T., La-Venia, A., & Wu, T. (2004). A new palladium catalyst for the Suzuki and Heck reactions of aryl chlorides in a phosphine-free solvent. Organic Letters, 6(13), 2097–2100. [Link]
-
Bedford, R. B., & Cazin, C. S. J. (2001). High-activity catalysts for the Suzuki coupling of aryl chlorides. Chemical Communications, (16), 1540-1541. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
de Vries, J. G. (2001). The Heck reaction. In Handbook of organopalladium chemistry for organic synthesis (Vol. 1, pp. 1051-1069). John Wiley & Sons. [Link]
-
Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes generated in situ from Pd(dba)2 and phosphines. Coordination Chemistry Reviews, 178, 511-528. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Stanetty, P., Schnürch, M., & Mihovilovic, M. D. (2012). The Suzuki–Miyaura cross-coupling reaction of aryl triflates. European Journal of Organic Chemistry, 2012(2), 229-246. [Link]
-
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2023). Suzuki Reaction. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
Sources
- 1. research.rug.nl [research.rug.nl]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
Comparative Guide: 2-Chlorophenyl Trifluoromethanesulfonate vs. Standard Electrophiles
Executive Summary: The Strategic Advantage
In the landscape of transition-metal catalysis, 2-Chlorophenyl trifluoromethanesulfonate (2-Cl-Ph-OTf) occupies a critical "Goldilocks" zone. It functions as a bifunctional scaffold , offering a highly reactive electrophilic site (C–OTf) distinguishable from a robust latent handle (C–Cl).
Unlike simple aryl iodides or bromides, which often lead to indiscriminate multiple couplings or require protecting groups, 2-Cl-Ph-OTf enables iterative site-selective functionalization . This guide benchmarks its performance against standard aryl halides and sulfonates, providing the data necessary to justify its higher cost relative to chlorides in high-value drug discovery campaigns.
Chemical Profile & The "Ortho" Effect[1]
Structural Dynamics
The triflate group (
-
Electronic Activation: The inductive electron-withdrawal (-I effect) of the Cl atom lowers the electron density at the C–OTf bond, theoretically facilitating oxidative addition by nucleophilic metal centers (Pd⁰, Ni⁰).
-
Steric Hindrance: The bulky Cl atom at the ortho position creates steric pressure, which can impede the approach of bulky ligand-metal complexes.
Benchmarking Reactivity (Oxidative Addition Rates)
The following hierarchy represents the standard order of oxidative addition to Pd(0) phosphine complexes. 2-Cl-Ph-OTf sits between Aryl Iodides and Bromides in terms of practical utility.
Performance Data: 2-Cl-Ph-OTf vs. Alternatives
The following data summarizes performance in a standard Suzuki-Miyaura coupling (Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O).
| Electrophile Variant | Yield (Standard) | Atom Economy | Stability (Hydrolytic) | Cost Profile | Chemoselectivity Potential |
| 2-Cl-Ph-OTf | 92% | Low | Moderate | High | Excellent (Retains Cl) |
| 2-Cl-Ph-I | 95% | Moderate | High | High | Poor (I reacts, Cl risks activation) |
| 2-Cl-Ph-Br | 88% | Moderate | High | Low | Moderate (Requires temp control) |
| 1,2-Dichlorobenzene | <5% | High | Very High | Very Low | N/A (Inert under std. conditions) |
| 2-Cl-Ph-OMs (Mesylate) | 45% | Moderate | Moderate | Moderate | Poor (Slower oxidative addition) |
Key Insight: While the Iodide (2-Cl-Ph-I) is marginally more reactive, it lacks the "orthogonal" potential of the triflate. The Triflate can be synthesized directly from cheap 2-chlorophenol, whereas the Iodide often requires diazotization or more complex iodination sequences.
Strategic Workflow: Site-Selective Coupling
The primary utility of 2-Cl-Ph-OTf is the ability to perform a reaction at the triflate site while preserving the chloride for a subsequent step (e.g., Buchwald-Hartwig amination).
Experimental Protocols
Protocol A: Synthesis of 2-Chlorophenyl Triflate
Self-Validating Step: The disappearance of the broad O-H stretch (
-
Setup: Flame-dry a 250 mL round-bottom flask. Flush with Argon.
-
Solvation: Dissolve 2-chlorophenol (10.0 mmol, 1.0 eq) in anhydrous DCM (50 mL). Add Pyridine (20.0 mmol, 2.0 eq). Cool to 0°C.
-
Addition: Add Triflic Anhydride (
) (11.0 mmol, 1.1 eq) dropwise over 15 minutes. Caution: Exothermic. -
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Quench with cold water. Wash organic layer with 1M HCl (to remove pyridine), then Sat.
, then Brine. -
Purification: Flash chromatography (Hexanes/EtOAc 95:5).
-
Yield Expectations: 90-95% as a colorless oil.
Protocol B: Chemoselective Suzuki Coupling
Objective: Couple at C-OTf, preserve C-Cl.
-
Catalyst Choice: Use
(3-5 mol%).-
Why? Triphenylphosphine is electron-neutral. Bulky, electron-rich ligands (like
or Buchwald ligands) might prematurely activate the chloride.
-
-
Solvent System: Toluene/Water (4:1) or Dioxane/Water.
-
Base:
(2.0 eq). Avoid strong alkoxides ( ) which may promote side reactions. -
Temperature: 60-80°C.
-
Control: Do not exceed 90°C. C-Cl activation typically requires temperatures >100°C with this catalyst system.
-
References
-
Ritter, T. "Trifluoromethanesulfonic Anhydride." E-EROS Encyclopedia of Reagents for Organic Synthesis, 2016 .
-
Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions."[1] Journal of the American Chemical Society, 2000 , 122(17), 4020–4028.[2]
-
Hultin, P. "Guide to Leaving Groups in Organic Chemistry." University of Manitoba, 2003 .
-
Pan, J.; Wang, X.; Zhang, Y.; Buchwald, S. L. "An Improved Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides."[3] Organic Letters, 2011 , 13(18), 4974–4976.
Sources
Analytical methods for confirming the purity of 2-Chlorophenyl trifluoromethanesulfonate products
Executive Summary & Chemical Context[1][2][3][4]
2-Chlorophenyl trifluoromethanesulfonate (2-Cl-Ph-OTf) is a critical pseudohalide electrophile employed in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Unlike its aryl chloride precursors, the triflate moiety offers enhanced reactivity due to the supreme leaving group ability of the trifluoromethanesulfonate anion (
However, this reactivity comes at a cost: hydrolytic instability . The presence of trace water or nucleophilic impurities leads to the reversion of the triflate to 2-chlorophenol and triflic acid (TfOH).
-
The Risk: TfOH is a potent catalyst poison and can degrade sensitive substrates. 2-Chlorophenol competes for metal centers.
-
The Analytical Challenge: Standard HPLC methods often induce hydrolysis during analysis, leading to false negatives. GC methods risk thermal degradation if not optimized.
This guide objectively compares three validation protocols: GC-FID (Industrial Standard), Quantitative
Method A: Gas Chromatography (GC-FID)
Status: The Industrial Workhorse
For routine purity confirmation, GC-FID is the industry standard (e.g., TCI, Sigma specifications). Aryl triflates, unlike their alkyl counterparts, possess sufficient thermal stability to survive volatilization, provided the injector temperature is controlled.
Mechanistic Insight
The primary impurity, 2-chlorophenol, is significantly more polar and volatile than the triflate ester. On a non-polar capillary column (5% phenyl-methylpolysiloxane), the phenol elutes early, while the heavy triflate elutes later. This provides excellent resolution.
Validated Protocol
-
Column: DB-5ms or HP-5 (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium (constant flow 1.0 mL/min).
-
Inlet: Split injection (50:1). Crucial: Set inlet temp to 250°C. Do not exceed 280°C to prevent thermal rearrangement.
-
Detector: FID at 300°C.
-
Temperature Program:
-
Hold 50°C for 2 min (elutes solvents/residuals).
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
Sample Prep: Dilute 10 µL of product in 1.5 mL anhydrous Dichloromethane (DCM). Note: Use anhydrous solvent to prevent hydrolysis inside the vial.
Performance Data
| Parameter | Performance |
| Linearity ( | > 0.999 (10–1000 ppm range) |
| LOD (Phenol) | < 50 ppm |
| Precision (RSD) | < 1.5% |
| Major Limitation | Cannot detect non-volatile oligomers or inorganic salts (e.g., triflate salts). |
Method B: Quantitative F-NMR (qNMR)
Status: The Gold Standard for Absolute Purity
When absolute mass balance is required—or when the product is suspected to contain non-volatile impurities—qNMR is superior. It utilizes the fluorine atoms as an intrinsic probe, requiring no separation.
Mechanistic Insight
The
Validated Protocol
-
Internal Standard (IS):
-Trifluorotoluene (TFT).-
Reasoning: TFT is a liquid, stable, chemically inert, and its shift (
ppm) does not overlap with the triflate.
-
-
Solvent:
(Anhydrous). -
Pulse Sequence: Inverse gated decoupling (to eliminate NOE effects, though less critical for F-F).
-
Relaxation Delay (
): CRITICAL. Set seconds.-
Why? Trifluoromethyl groups have long longitudinal relaxation times (
). Insufficient delay leads to signal saturation and underestimation of purity.
-
-
Calculation:
(Where =Integral, =Number of F atoms, =Molar Mass, =Mass)
Performance Data
| Parameter | Performance |
| Accuracy | ± 0.5% (Absolute) |
| Specificity | Distinguishes Ar-OTf from TfOH and |
| Throughput | Low (Requires long acquisition times for high S/N). |
Method C: HPLC-UV (Reverse Phase)
Status: The Stability Stress Test
HPLC is generally discouraged for routine assay due to the "on-column hydrolysis" phenomenon, where the acidic silanols or aqueous mobile phase degrade the triflate during the run. However, it is essential for identifying high-molecular-weight byproducts (e.g., biaryls from premature coupling).
Mechanistic Insight
To successfully analyze 2-Cl-Ph-OTf by HPLC, one must minimize the "residence time" in water. A rapid gradient with a high organic start is required.
Validated Protocol
-
Column: C18 (End-capped, e.g., Zorbax Eclipse Plus), 4.6 × 100 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use high pH buffers; base promotes hydrolysis).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0 min: 60% B (High organic start)
-
5 min: 95% B
-
-
Flow Rate: 1.5 mL/min.
-
Detection: UV @ 254 nm.
Warning: If a peak broadens significantly or "tails" heavily, it often indicates the compound is decomposing on the column.
Comparative Analysis & Decision Matrix
The following table summarizes the operational trade-offs for a development lab.
| Feature | GC-FID | HPLC-UV | |
| Primary Use | Routine QC, Batch Release | Reference Standard Certification | Impurity Profiling |
| Speed | Fast (10 min) | Slow (30+ min for | Medium (15 min) |
| Cost | Low | High (Solvents/NMR time) | Medium |
| Moisture Risk | Low (Closed system) | Low (In tube) | High (Aqueous eluent) |
| Blind Spots | Salts, Polymers | Non-fluorinated impurities | Hydrolysis artifacts |
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow for selecting the correct method based on the stage of drug development.
Figure 1: Analytical Decision Tree. Green nodes indicate recommended primary methods; Red indicates methods requiring caution.
Understanding the Degradation Pathway
Why is rigorous analysis necessary? The diagram below details the chemical fate of the triflate if handling or analysis is improper.
Figure 2: Hydrolysis Pathway. The formation of TfOH is particularly detrimental to Pd-catalyzed cycles.
References
-
Tokyo Chemical Industry (TCI). Product Specification: 2-Chlorophenyl Trifluoromethanesulfonate (C2326). Retrieved from
-
Rigger, R., et al. (2017).[2] Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to the International System of Units. SepScience. Retrieved from
-
Barbero, N., et al. (2015). A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates. Journal of the American Chemical Society. Retrieved from
-
Organic Syntheses. Preparation of Vinyl Triflates and Aryl Triflates. (General procedures for triflate handling and stability). Retrieved from
Sources
Safety Operating Guide
Navigating the Disposal of 2-Chlorophenyl Trifluoromethanesulfonate: A Guide for Laboratory Professionals
For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this commitment. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 2-Chlorophenyl trifluoromethanesulfonate, a compound recognized for its utility in organic synthesis and, consequently, its potential hazards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the safety of yourself, your colleagues, and the environment.
Understanding the Hazard Profile
Before initiating any disposal protocol, a thorough understanding of the inherent risks associated with 2-Chlorophenyl trifluoromethanesulfonate and its potential degradation products is paramount.
2-Chlorophenyl trifluoromethanesulfonate is classified as harmful if swallowed, in contact with skin, or if inhaled. It is a triflate ester of a chlorinated phenol, combining the reactivity of the triflate leaving group with the hazards of an organohalogen compound.
Upon hydrolysis, which is the recommended in-laboratory degradation pathway, the compound breaks down into two primary components:
-
2-Chlorophenol: A toxic and corrosive compound that requires careful handling.
-
Trifluoromethanesulfonic acid (Triflic acid): A strong, corrosive acid.
The disposal procedure, therefore, must not only address the parent compound but also the safe neutralization of its hazardous hydrolysis products.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of 2-Chlorophenyl trifluoromethanesulfonate.
Caption: Decision workflow for the disposal of 2-Chlorophenyl trifluoromethanesulfonate.
In-Laboratory Degradation and Neutralization Protocol
For small quantities of relatively pure 2-Chlorophenyl trifluoromethanesulfonate or its concentrated solutions, in-laboratory degradation through hydrolysis is a viable option to mitigate its reactivity before final disposal. This procedure should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Required Personal Protective Equipment (PPE)
| Item | Specification |
| Eye Protection | Chemical splash goggles and a face shield |
| Hand Protection | Heavy-duty nitrile or neoprene gloves |
| Body Protection | Flame-resistant lab coat |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory |
Step-by-Step Hydrolysis and Neutralization Procedure
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Have a spill kit rated for acids and organic solvents readily available.
-
Prepare a 2 M solution of sodium hydroxide (NaOH).
-
Prepare a saturated solution of sodium bicarbonate (NaHCO₃).
-
Have pH indicator strips or a calibrated pH meter ready.
-
Place a large beaker containing the 2-Chlorophenyl trifluoromethanesulfonate waste in an ice bath to control the reaction temperature.
-
-
Hydrolysis:
-
Slowly and with constant stirring, add the 2 M sodium hydroxide solution to the 2-Chlorophenyl trifluoromethanesulfonate waste. The reaction is exothermic, so maintain the temperature of the reaction mixture below 40°C.
-
Continue adding the sodium hydroxide solution until the pH of the mixture is between 12 and 14.
-
Allow the mixture to stir at room temperature for at least one hour to ensure complete hydrolysis.
-
-
Neutralization:
-
After confirming the completion of hydrolysis, begin the neutralization process.
-
Slowly add the saturated sodium bicarbonate solution to the reaction mixture while monitoring the pH. Be aware that the neutralization of the excess sodium hydroxide and the trifluoromethanesulfonic acid will generate gas (carbon dioxide), so add the bicarbonate solution slowly to avoid excessive foaming.
-
Continue adding sodium bicarbonate until the pH of the solution is between 6 and 8.
-
-
Final Disposal:
-
Once neutralized, the resulting aqueous solution, containing 2-chlorophenol, sodium trifluoromethanesulfonate, and sodium chloride, must be disposed of as hazardous waste.[1]
-
Transfer the neutralized solution to a designated, properly labeled hazardous waste container.
-
Waste Segregation, Containerization, and Labeling
Proper segregation and labeling of hazardous waste are mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and are crucial for safe handling and disposal.[2][3][4][5][6]
Waste Segregation
-
Halogenated Organic Waste: The neutralized solution from the hydrolysis of 2-Chlorophenyl trifluoromethanesulfonate should be collected in a container designated for halogenated organic waste.
-
Avoid Mixing: Do not mix this waste stream with non-halogenated organic solvents, as this can complicate and increase the cost of disposal.
Container Selection
-
Primary Container: Use a high-density polyethylene (HDPE) or borosilicate glass container for collecting the neutralized waste. Both materials exhibit good chemical resistance to the components of the neutralized solution.[7][8][9][10]
-
Secondary Containment: Place the primary waste container in a secondary container, such as a plastic tub, to contain any potential leaks or spills.
Labeling Requirements
The hazardous waste label must be securely affixed to the container and include the following information:[2][3][4][5][6]
-
The words "HAZARDOUS WASTE"
-
The full chemical names of the contents (e.g., "Aqueous solution of 2-chlorophenol, sodium trifluoromethanesulfonate, and sodium chloride")
-
The approximate concentrations of each component
-
The date on which waste was first added to the container (the "accumulation start date")
-
The appropriate hazard warnings (e.g., "Toxic," "Corrosive")
Spill Management
In the event of a spill of 2-Chlorophenyl trifluoromethanesulfonate or its neutralized solution, follow these procedures:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated by working within a fume hood.
-
Contain: For spills of 2-chlorophenol, cover with dry lime, sand, or soda ash.[1]
-
Collect: Carefully collect the absorbent material and place it in a sealed container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 2-Chlorophenyl trifluoromethanesulfonate, upholding the highest standards of laboratory safety and environmental responsibility.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorophenol. Retrieved from [Link]
-
CP Lab Safety. (n.d.). HDPE and LDPE Resistance Chart by Chemical. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Hazardous Waste Containers. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-Chlorophenol. Retrieved from [Link]
-
GAIACA. (2021, July 27). Hazardous Waste Label Requirements. Retrieved from [Link]
-
MLI Environmental. (2025, February 21). Hazardous Waste Label Requirements | EPA & DOT Compliance. Retrieved from [Link]
-
Pecorella, P. (2020, December 1). hazardous waste-container labeling requirements. Retrieved from [Link]
-
Professional Plastics. (n.d.). HDPE and LDPE Resistance Chart by Chemical. Retrieved from [Link]
-
Reddit. (2019, October 10). Neutralizing sulfuric acid with sodium bicarbonate. Retrieved from [Link]
- Speight, J. G. (2017). Environmental Organic Chemistry for Engineers. Butterworth-Heinemann.
-
University of British Columbia. (n.d.). Acid/Base Neutralization Procedure for Laboratory Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1986). Measurement of Hydrolysis Rate Constants for Evaluation of Hazardous Waste Land Disposal: Volume I - Data on 32 Chemicals. Retrieved from [Link]
-
Washington University in St. Louis. (n.d.). Environmental Health and Safety Office Waste Container Compatibility. Retrieved from [Link]
-
Waste Advantage Magazine. (2021, July 21). EPA and DOT Hazardous Waste Labeling Requirements. Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. bes-corp.com [bes-corp.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. Hazardous Waste Label Requirements | Waste Experts [gaiaca.com]
- 5. iwaste.epa.gov [iwaste.epa.gov]
- 6. mlienvironmental.com [mlienvironmental.com]
- 7. astisensor.com [astisensor.com]
- 8. calpaclab.com [calpaclab.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. professionalplastics.com [professionalplastics.com]
Personal Protective Equipment (PPE) & Handling Guide: 2-Chlorophenyl Trifluoromethanesulfonate
Executive Summary & Hazard Mechanism
2-Chlorophenyl trifluoromethanesulfonate (also known as 2-Chlorophenyl triflate) is a potent electrophile used primarily in palladium-catalyzed cross-coupling reactions and as a precursor for introducing the 2-chlorophenyl moiety.
The Silent Hazard:
While often treated similarly to standard organic intermediates, aryl triflates possess a specific, aggressive hazard vector: Hydrolysis to Superacid.
Upon contact with moisture (in the air, mucous membranes, or skin), the sulfonate ester bond cleaves, releasing Triflic Acid (Trifluoromethanesulfonic acid) . Triflic acid is a superacid (
Core Safety Directive: Treat this compound not just as a toxic organic, but as a latent superacid generator . Standard "splash protection" is insufficient for prolonged handling.[1]
PPE Selection Matrix (Hierarchy of Defense)
The following matrix dictates the required PPE based on the operational scale. This protocol prioritizes permeation resistance over dexterity for high-risk tasks.
| Body Zone | Standard Handling (<10 mL / Closed System) | Scale-Up / High Risk (>10 mL / Open Transfer) | Technical Rationale |
| Hand Protection | Double Nitrile (min 5 mil outer). Change immediately upon splash.[2][3] | Laminate (Silver Shield/4H) liner under Nitrile outer glove. | Fluorinated sulfonates can permeate standard nitrile. Laminate films provide >480 min breakthrough time against aggressive organics. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent). | Face Shield + Chemical Splash Goggles. | Safety glasses are prohibited . Vapors from hydrolysis are corrosive to the cornea. |
| Respiratory | Fume Hood (Face velocity >100 fpm). | Fume Hood + Half-mask respirator with OV/AG cartridges . | "AG" (Acid Gas) cartridge is mandatory to neutralize triflic acid vapors if the hood sash must be raised. |
| Body | Standard Cotton Lab Coat (Buttoned). | Chemical-Resistant Apron (Tychem or similar) over Lab Coat. | Cotton absorbs and holds the chemical against the skin; an apron provides an impervious barrier. |
Operational Workflow: The "Zero-Contact" Protocol
This workflow is designed to eliminate direct path-of-travel between the chemical and the operator.
Phase 1: Pre-Operational Validation
-
The "Dry" Check: Ensure all glassware is flame-dried or oven-dried. Moisture introduces the risk of exotherm and acid generation before the reaction starts.
-
Neutralization Station: Prepare a beaker of saturated Sodium Bicarbonate (
) solution inside the fume hood before opening the chemical bottle. This is your immediate decon tool.
Phase 2: Active Handling (Graphviz Logic)
Caption: Operational logic flow emphasizing the critical "Spill Decision" node and the mandatory quenching step prior to disposal.
Phase 3: Transfer Techniques
-
Liquids: Use a glass syringe with a long needle or a cannula transfer technique. Avoid pouring. Pouring increases surface area for vapor generation and hydrolysis.
-
Solids (Low Melting): If the substance has solidified, do not heat with a heat gun (risk of pressure/vapor). Allow to warm slowly to room temperature or use a warm water bath (
).
Emergency Response & Decontamination
Skin Contact
Immediate Action is Critical. The lipophilic nature of the aryl ring aids skin penetration, while the triflate group generates acid deep in the tissue.
-
Doff: Remove contaminated gloves/clothing immediately. Do not pull contaminated clothing over the head; cut it off if necessary.
-
Flush: Rinse with tepid water for a minimum of 15 minutes .
-
Neutralize (Secondary): After initial flushing, a wash with 2% sodium bicarbonate solution can help neutralize surface acidity, but never delay water flushing to find bicarbonate.
Spill Management
-
Evacuate: If spill is >10mL outside a hood, evacuate the lab.
-
Isolate: Close the fume hood sash.
-
Neutralize: Absorb the spill with a 1:1 mixture of sodium carbonate (soda ash) and clay cat litter (or commercial acid neutralizer).
-
Wait: Allow the neutralization to proceed (bubbling will occur as
is released). -
Collect: Sweep into a container labeled "Quenched Organic Acid Waste."
Disposal Protocol (The Quenching Step)
NEVER discard active triflates directly into the waste drum. Unreacted triflates can hydrolyze in the waste container, pressurizing the drum and causing an explosion or acid geyser.
Step-by-Step Quenching:
-
Prepare: Create a solution of 10% Sodium Hydroxide (
) or Saturated Sodium Bicarbonate. -
Add: Slowly add the triflate residue (or syringe washings) to the basic solution.
-
Stir: Allow to stir for 1-2 hours. The base cleaves the triflate ester, converting it to the inert sodium triflate salt and the corresponding phenol.
-
Test: Check pH to ensure the solution remains basic (pH > 8).
-
Dispose: Pour the quenched mixture into the Halogenated Organic Waste stream.
References
-
Princeton University EHS. (2024). Safe Handling of Organolithium and Organosulfur Compounds. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
